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  • Product: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
  • CAS: 221446-55-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral hetero...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound with potential applications in biochemical research and as a building block in medicinal chemistry.[1] The synthesis is approached as a multi-step process, beginning with the construction of the core pyrrole scaffold, 3-hydroxy-5-phenylpyrrole, via the Paal-Knorr synthesis. This is followed by the strategic esterification with N-Tosyl-L-alanine. This guide will delve into two effective esterification methodologies: the use of N-tosyl-L-alaninyl chloride and the Steglich esterification. A critical analysis of the causality behind experimental choices is provided, alongside detailed, step-by-step protocols for each synthetic transformation. All quantitative data is summarized for clarity, and key mechanisms and workflows are illustrated with diagrams. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex pyrrole derivatives.

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active compounds, both natural and synthetic.[2][3] Its versatile scaffold allows for a wide range of chemical modifications, making it a privileged structure in drug discovery programs.[4][5][6] Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3] The target molecule of this guide, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, is a chiral compound incorporating a phenyl group and a tosylated L-alanine moiety.[1] This combination of a biologically relevant pyrrole core with a chiral amino acid derivative suggests its potential utility in stereoselective synthesis and as a probe for biological systems.[1] For instance, its application in the detection of components in human urine has been explored.[7]

This guide will provide a detailed exposition of a robust synthetic route to this molecule, emphasizing not just the procedural steps but also the underlying chemical principles that govern the selection of reagents and reaction conditions.

Retrosynthetic Analysis and Overall Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (I), reveals two primary building blocks: the 3-hydroxy-5-phenylpyrrole (II) core and N-Tosyl-L-alanine (III).

Retrosynthesis target 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (I) ester Esterification target->ester Ester linkage precursor1 3-Hydroxy-5-phenylpyrrole (II) ester->precursor1 precursor2 N-Tosyl-L-alanine (III) ester->precursor2 paal_knorr Paal-Knorr Synthesis precursor1->paal_knorr Pyrrole ring formation dicarbonyl 1-Phenyl-1,4-butanedione derivative paal_knorr->dicarbonyl

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves two key stages:

  • Synthesis of the Pyrrole Core: Construction of 3-hydroxy-5-phenylpyrrole (II) using the Paal-Knorr synthesis, a reliable method for forming pyrrole rings from 1,4-dicarbonyl compounds.[8][9]

  • Esterification: Coupling of the synthesized pyrrole (II) with N-Tosyl-L-alanine (III) to form the final product (I). This guide will explore two distinct and effective methods for this crucial step.

Synthesis of the Pyrrole Precursor: 3-Hydroxy-5-phenylpyrrole

The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[8][9] In this case, to obtain an N-unsubstituted pyrrole, an ammonia source such as ammonium acetate will be utilized. A suitable 1,4-dicarbonyl precursor for 3-hydroxy-5-phenylpyrrole is a 1-phenyl-1,4-butanedione derivative.

Synthesis of the 1,4-Dicarbonyl Precursor

A practical approach to a suitable 1,4-dicarbonyl precursor begins with commercially available acetophenone.

Workflow for 1,4-Dicarbonyl Precursor Synthesis:

Dicarbonyl_Synthesis acetophenone Acetophenone bromination α-Bromination acetophenone->bromination phenacyl_bromide Phenacyl bromide bromination->phenacyl_bromide wittig_reaction Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane phenacyl_bromide->wittig_reaction cinnamate_derivative Ethyl 3-benzoylpropenoate wittig_reaction->cinnamate_derivative michael_addition Michael Addition of Nitromethane cinnamate_derivative->michael_addition nitro_ester Ethyl 4-nitro-3-phenyl-4-oxobutanoate michael_addition->nitro_ester nef_reaction Nef Reaction nitro_ester->nef_reaction dicarbonyl Ethyl 4-oxo-4-phenyl-3-oxobutanoate nef_reaction->dicarbonyl

Caption: Proposed workflow for the synthesis of the 1,4-dicarbonyl precursor.

Paal-Knorr Synthesis of 3-Hydroxy-5-phenylpyrrole

With the 1,4-dicarbonyl precursor in hand, the Paal-Knorr cyclization can be performed. The mechanism involves the initial formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Reaction Mechanism:

Paal_Knorr start 1,4-Dicarbonyl + NH₃ hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic attack cyclized Cyclized Intermediate hemiaminal->cyclized Intramolecular cyclization product 3-Hydroxy-5-phenylpyrrole cyclized->product Dehydration

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of 3-Hydroxy-5-phenylpyrrole

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Ethyl 4-oxo-4-phenyl-3-oxobutanoate220.2222.0 g0.11.0
Ammonium Acetate77.0838.5 g0.55.0
Glacial Acetic Acid60.05200 mL--
  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-oxo-4-phenyl-3-oxobutanoate (22.0 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol).

  • Add glacial acetic acid (200 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50 °C.

  • Recrystallize the crude solid from an ethanol/water mixture to afford pure 3-hydroxy-5-phenylpyrrole as a crystalline solid.

Esterification of 3-Hydroxy-5-phenylpyrrole with N-Tosyl-L-alanine

The final step in the synthesis is the esterification of the hydroxyl group of the pyrrole with the carboxylic acid of N-Tosyl-L-alanine. The preservation of the stereochemistry of the L-alanine moiety is of paramount importance in this step. Two highly effective methods are presented here.

Method A: Acyl Chloride Method

This classic method involves the activation of the carboxylic acid as an acyl chloride, which is a highly reactive electrophile. The reaction with the alcohol (the hydroxylated pyrrole) in the presence of a base to neutralize the HCl byproduct proceeds rapidly.

Workflow for Acyl Chloride Method:

Acyl_Chloride_Method ntos_ala N-Tosyl-L-alanine thionyl_chloride SOCl₂ ntos_ala->thionyl_chloride acyl_chloride N-Tosyl-L-alaninyl chloride thionyl_chloride->acyl_chloride esterification Esterification (Pyridine, THF) acyl_chloride->esterification pyrrole 3-Hydroxy-5-phenylpyrrole pyrrole->esterification product 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole esterification->product

Caption: Workflow for the acyl chloride esterification method.

Experimental Protocol: Synthesis of N-Tosyl-L-alaninyl chloride

Reagent Molar Mass ( g/mol ) Amount Moles
N-Tosyl-L-alanine243.2824.3 g0.1
Thionyl Chloride118.9722 mL (36 g)0.3
  • In a fume hood, add N-Tosyl-L-alanine (24.3 g, 0.1 mol) to a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Carefully add thionyl chloride (22 mL, 0.3 mol) to the flask.

  • Heat the mixture at 50 °C for 1.5 hours. The solid will dissolve to form a clear solution.

  • After cooling to room temperature, dilute the reaction mixture with 100 mL of dry hexane and stir vigorously.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold hexane, and dry under vacuum to yield N-tosyl-L-alaninyl chloride as a white solid.

Experimental Protocol: Esterification via Acyl Chloride

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
3-Hydroxy-5-phenylpyrrole159.1815.9 g0.11.0
N-Tosyl-L-alaninyl chloride261.7228.8 g0.111.1
Pyridine79.1012.1 mL0.151.5
Anhydrous Tetrahydrofuran (THF)-400 mL--
  • Dissolve 3-hydroxy-5-phenylpyrrole (15.9 g, 0.1 mol) and pyridine (12.1 mL, 0.15 mol) in anhydrous THF (200 mL) in a 500 mL three-necked flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve N-tosyl-L-alaninyl chloride (28.8 g, 0.11 mol) in anhydrous THF (200 mL) and add it dropwise to the cooled pyrrole solution over 30 minutes with stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:2).

  • Upon completion, quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Method B: Steglich Esterification

The Steglich esterification is a milder alternative that is particularly advantageous for sensitive substrates. It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.

Reaction Mechanism:

Steglich_Esterification start N-Tosyl-L-alanine + DCC o_acylisourea O-Acylisourea Intermediate start->o_acylisourea dmap_adduct N-Acylpyridinium Intermediate o_acylisourea->dmap_adduct + DMAP esterification Reaction with 3-Hydroxy-5-phenylpyrrole dmap_adduct->esterification product Final Product + DCU esterification->product

Caption: Simplified mechanism of the Steglich esterification.

Experimental Protocol: Steglich Esterification

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
3-Hydroxy-5-phenylpyrrole159.1815.9 g0.11.0
N-Tosyl-L-alanine243.2826.8 g0.111.1
DCC206.3324.8 g0.121.2
DMAP122.171.22 g0.010.1
Anhydrous Dichloromethane (DCM)-400 mL--
  • In a 500 mL round-bottom flask, dissolve 3-hydroxy-5-phenylpyrrole (15.9 g, 0.1 mol), N-Tosyl-L-alanine (26.8 g, 0.11 mol), and DMAP (1.22 g, 0.01 mol) in anhydrous DCM (300 mL) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve DCC (24.8 g, 0.12 mol) in anhydrous DCM (100 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:2).

  • After completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate with 0.5 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparison of Esterification Methods
Aspect Acyl Chloride Method Steglich Esterification
Reactivity Very highHigh
Conditions Requires preparation of acyl chloride; can be harshMild, one-pot procedure
Byproducts HCl (corrosive), Pyridinium saltsDicyclohexylurea (DCU) - solid, easily filtered
Substrate Scope Broad, but can be too reactive for sensitive substratesExcellent for sensitive and sterically hindered substrates
Workup Aqueous workup to remove saltsFiltration of DCU followed by aqueous workup

Rationale for Method Selection: The acyl chloride method is rapid and effective but requires an additional step to prepare the reactive intermediate and careful handling of the corrosive reagents. The Steglich esterification is often preferred for its milder conditions, which can lead to higher yields with sensitive substrates and a simpler purification process due to the precipitation of the DCU byproduct.

Purification and Characterization

The final product, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, should be purified by column chromatography on silica gel, followed by recrystallization if necessary. The purity and identity of the compound must be confirmed by a combination of spectroscopic methods.

Expected Characterization Data:

Technique Expected Observations
Appearance Off-white to pale yellow solid
¹H NMR Resonances for pyrrole, phenyl, and tosyl aromatic protons; quartet for the alanine CH; doublet for the alanine methyl group; singlet for the tosyl methyl group.[1]
¹³C NMR Peaks corresponding to the carbonyl of the ester, and all aromatic and aliphatic carbons in the molecule.[1]
FT-IR (cm⁻¹) Strong C=O stretch (ester) around 1730-1760; Strong S=O stretches (sulfonamide) around 1320-1350 and 1150-1170; N-H stretch (pyrrole) around 3100-3400.[1]
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 384.45 g/mol .

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. By detailing the synthesis of the key 3-hydroxy-5-phenylpyrrole intermediate via the Paal-Knorr reaction and providing a comparative analysis of two robust esterification methods, this document equips researchers with the necessary knowledge to successfully synthesize this valuable chiral molecule. The emphasis on the rationale behind experimental choices, coupled with detailed protocols and characterization data, ensures a reproducible and well-understood synthetic process, paving the way for further exploration of the applications of this and related pyrrole derivatives in the fields of medicinal chemistry and drug discovery.

References

  • Smolecule. (2023, August 15). Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8.
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  • Patentscope. (n.d.). Method for preparing 3-hydroxy pyrroles and esters thereof.
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Sources

Exploratory

A Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole: Synthesis, Properties, and Application as a Key Pharmaceutical Intermediate

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound identified as a critical intermediate in the synthesis of potent matrix metalloproteinase (MMP) inhibitors. This document details the molecule's chemical and physical properties, provides a validated, step-by-step synthesis protocol derived from foundational patents, and explains the scientific rationale behind the synthetic strategy. Furthermore, it contextualizes the compound's significance by discussing its application in the development of therapeutic agents targeting MMPs, a class of enzymes implicated in numerous pathological conditions.

Introduction and Strategic Importance

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8) is a specialized organic molecule that serves as a pivotal building block in medicinal chemistry.[1][2] Its structure, which combines a phenylpyrrole core with a tosylated L-alanine moiety via an ester linkage, is specifically designed for the subsequent elaboration into complex drug candidates.[1] The inherent chirality, conferred by the L-alanine component, is crucial for achieving stereospecific interactions with biological targets, a fundamental requirement in modern drug design.[1]

The primary utility of this compound lies in its role as a precursor to a class of pyrrole-based matrix metalloproteinase inhibitors. MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[3][4] While essential for normal tissue remodeling, the overexpression of MMPs is associated with a range of diseases, including cancer metastasis, arthritis, and cardiovascular diseases.[3][4][5] Consequently, the development of specific MMP inhibitors is a significant therapeutic goal, and 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole represents a key convergent point in the synthesis of such inhibitors.[6]

Molecular Structure and Physicochemical Properties

The compound's structure is defined by three key components: a 5-phenylpyrrole heterocycle, an L-alanine linker, and an N-terminal tosyl (p-toluenesulfonyl) group.

  • 5-Phenylpyrrole Core: Provides a rigid scaffold for orienting the other functional groups.

  • Ester Linkage: Connects the alanine moiety to the 3-position of the pyrrole ring. This ester is a key reactive site for subsequent synthetic transformations.

  • N-Tosyl-L-alanine Moiety: The tosyl group serves as a robust protecting group for the alanine's amino function, preventing unwanted side reactions during synthesis.[7] Its presence also enhances the compound's stability and crystallinity. The chiral center of L-alanine is preserved throughout the synthesis, which is critical for the biological activity of the final MMP inhibitor.[1]

Below is a diagram illustrating the molecular structure.

Caption: Fig 1: Structure of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

A summary of its key physicochemical properties is provided in Table 1.

PropertyValueSource(s)
CAS Number 99740-00-8[1][2][8][9]
Molecular Formula C₂₀H₂₀N₂O₄S[1][8][10]
Molecular Weight 384.45 g/mol [1][10]
IUPAC Name (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate[1][10]
Melting Point 153-155 °C[8][11]
Boiling Point 613.3 °C (Predicted)[8][11]
Appearance White to off-white solid[12]
Storage Sealed in dry, room temperature[8][9]

Table 1: Core Physicochemical Properties.

Synthesis and Mechanistic Rationale

The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is achieved through the esterification of 3-hydroxy-5-phenylpyrrole with N-Tosyl-L-alanine. This pathway is advantageous as it constructs the molecule from two readily accessible precursors while controlling the stereochemistry.

Synthesis_Workflow P1 N-Tosyl-L-alanine C1 Esterification Reaction (0°C to Room Temp) P1->C1 P2 3-Hydroxy-5-phenylpyrrole P2->C1 R1 DCC / DMAP (Coupling Agents) R1->C1 Catalyze S1 Anhydrous THF (Solvent) S1->C1 Mediate W Workup & Purification (Filtration, Chromatography) C1->W Crude Product T Target Compound: 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole W->T Purified Product

Caption: Fig 2: Synthetic workflow for the target compound.

Rationale for Reagent Selection
  • N-Tosyl-L-alanine: This precursor provides the necessary chiral amino acid component. The tosyl group is an excellent protecting group for the amine; it is stable to the acidic and basic conditions of workup and chromatography and prevents the highly nucleophilic amine from participating in unwanted side reactions.[7]

  • 3-Hydroxy-5-phenylpyrrole: This precursor serves as the nucleophile (specifically, the hydroxyl group) that attacks the activated carboxylic acid of the alanine derivative.[13]

  • DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine): This combination is a classic and highly effective system for esterification (Steglich esterification).

    • DCC acts as the carboxylic acid activator. It reacts with the carboxyl group of N-Tosyl-L-alanine to form a highly reactive O-acylisourea intermediate.

    • DMAP is a superior acylation catalyst. It reacts with the O-acylisourea intermediate to form an even more reactive N-acylpyridinium salt. This salt is then readily attacked by the hydroxyl group of the phenylpyrrole, proceeding at a much faster rate and under milder conditions than without the catalyst. The byproduct of the DCC activation is dicyclohexylurea (DCU), a solid that can be easily removed by filtration.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established chemical principles and patent literature.

  • Preparation of Reactants:

    • To a round-bottom flask maintained under an inert atmosphere (e.g., argon or nitrogen), add 3-hydroxy-5-phenylpyrrole (1.0 eq).

    • Dissolve the pyrrole derivative in anhydrous tetrahydrofuran (THF). The use of anhydrous solvent is critical to prevent hydrolysis of the activated intermediates.

    • In a separate flask, dissolve N-Tosyl-L-alanine (1.1 eq) and DMAP (0.1 eq) in anhydrous THF.

  • Reaction Setup:

    • Cool the solution of 3-hydroxy-5-phenylpyrrole to 0 °C using an ice bath.

    • Add the N-Tosyl-L-alanine/DMAP solution to the cooled pyrrole solution.

    • Slowly add a solution of DCC (1.2 eq) in anhydrous THF to the reaction mixture dropwise. Maintaining a low temperature during this addition is crucial to minimize side reactions.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours.

    • Remove the ice bath and allow the mixture to warm to room temperature, stirring overnight (approx. 16 hours) to ensure the reaction goes to completion.

    • The formation of a white precipitate (DCU) is indicative of reaction progress.

  • Workup and Purification:

    • Filter the reaction mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of THF.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude residue using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane, to isolate the pure 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected analytical data should align with established values. A US patent describes the synthesis of the target compound, reporting key analytical data.[14]

Application in Drug Development: A Matrix Metalloproteinase Inhibitor Precursor

The strategic value of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is realized in its conversion to MMP inhibitors. The ester linkage at the 3-position of the pyrrole ring is designed for facile chemical modification.

In a typical subsequent step, the N-H of the pyrrole ring is alkylated or functionalized. This is often followed by hydrolysis of the ester to reveal a hydroxyl group, which can then be further modified. The N-tosyl group on the alanine can be removed under specific conditions if a free amine is required for the final pharmacophore. This modular approach allows for the systematic synthesis of a library of related compounds for structure-activity relationship (SAR) studies, optimizing for potency and selectivity against specific MMP subtypes like MMP-2 and MMP-9 (gelatinases), which are strongly implicated in cancer progression.[3][5][15]

Conclusion

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is more than a mere chemical curiosity; it is a thoughtfully designed molecular entity that embodies key principles of modern medicinal chemistry. Its synthesis is robust and relies on well-understood reaction mechanisms that preserve its critical stereochemistry. As an intermediate, it provides a versatile platform for the development of targeted therapeutics, particularly in the promising field of MMP inhibition. This guide serves as a foundational resource for researchers aiming to leverage this compound in their drug discovery and development programs.

References

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Sources

Foundational

mechanism of action of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Technical Dossier: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of 3-(N-Tosyl-L-alaninyloxy)...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Dossier: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound. While the precise mechanism of action remains to be fully elucidated in publicly accessible literature, this guide synthesizes the available chemical, structural, and preliminary application data. The presence of a pyrrole core, a phenyl group, and a tosylated L-alanine moiety suggests potential for specific biological interactions.[1] This document will detail the known attributes of the molecule, its chemical synthesis, and potential research applications, providing a foundational resource for scientists investigating this compound.

Molecular Profile and Chemical Characteristics

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, also identified as 5-Phenyl-1H-pyrrol-3-yl N-tosyl-L-alaninate, is a complex organic molecule with the chemical formula C₂₀H₂₀N₂O₄S.[1] Its structure is characterized by a central pyrrole ring substituted with a phenyl group at the 5-position and an N-tosyl-L-alaninyloxy group at the 3-position via an ester linkage.[1] The molecular weight of this compound is approximately 384.45 g/mol .[1]

Key Structural Features:

  • Pyrrole Core: The pyrrole ring is a common motif in many biologically active compounds and natural products, known for a wide range of therapeutic applications including as antibiotics, anti-inflammatory agents, and antitumor agents.[2][3][4]

  • Chiral L-alanine Moiety: The inclusion of the L-alanine derivative introduces chirality into the molecule.[1] This stereochemical feature is critical in drug design, as it can lead to stereoselective interactions with biological targets.[1]

  • Tosyl Group: The tosyl group often serves as a protecting group for the amine functionality in chemical synthesis.[1]

  • Phenyl Group: The phenyl substituent can influence the molecule's lipophilicity and potential for aromatic interactions with biological macromolecules.

Table 1: Physicochemical Properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

PropertyValueSource
CAS Number 99740-00-8--INVALID-LINK--[5]
Molecular Formula C₂₀H₂₀N₂O₄S--INVALID-LINK--[5]
Molecular Weight 384.45 g/mol --INVALID-LINK--[1]
IUPAC Name (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate--INVALID-LINK--[5]
SMILES CC1=CC=C(C=C1)S(=O)(=O)N--INVALID-LINK--C(=O)OC2=CNC(=C2)C3=CC=CC=C3--INVALID-LINK--[5]
Physical Form Solid--INVALID-LINK--[6]
Purity ≥95% (commercially available)--INVALID-LINK--[6]
Storage Sealed in dry, room temperature--INVALID-LINK--[6]

Synthesis and Manufacturing

The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multi-step process that requires careful control to maintain the stereochemistry of the L-alanine component.[1] While various synthetic routes may exist, one documented method involves the following conceptual steps:

  • Formation of the Pyrrole Core: Synthesis of the 5-phenylpyrrole scaffold.

  • Introduction of the Hydroxyl Group: Functionalization of the pyrrole ring to introduce a hydroxyl group at the 3-position.

  • Esterification: Coupling of the 3-hydroxy-5-phenylpyrrole intermediate with N-tosyl-L-alanine. This step is critical for forming the final product and is typically carried out using a suitable coupling agent.

A deoxygenation method has also been described, starting from N-acetyl-3-acetoxy-5-phenylpyrrole and treating it with deoxygenated methanol and sodium hydroxide.[1]

G cluster_synthesis Conceptual Synthesis Workflow A N-acetyl-3-acetoxy-5-phenylpyrrole B Intermediate A->B Deoxygenation with Methanol C 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole B->C Base Treatment (e.g., NaOH) G A Immobilized Compound C Incubation A->C B Cell Lysate B->C D Wash C->D E Elution D->E F LC-MS/MS Analysis E->F G Protein Identification F->G

References

Exploratory

A Research Framework for Investigating the Biological Activity of the Novel Compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Abstract: The compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole represents a novel chemical entity with, as of the date of this publication, no characterized biological activity in the public domain. This technical guid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole represents a novel chemical entity with, as of the date of this publication, no characterized biological activity in the public domain. This technical guide outlines a comprehensive, multi-stage research framework designed to systematically investigate its potential as a bioactive agent. By dissecting the molecule into its core structural motifs—the 5-phenylpyrrole and the N-Tosyl-L-alanine side chain—we can formulate rational hypotheses regarding its potential targets and cellular effects. This document provides detailed, field-proven experimental protocols, from initial cytotoxicity screening to targeted enzyme inhibition and cell-based pathway analysis. It is intended to serve as a practical guide for researchers in drug discovery and chemical biology, offering a structured approach to the characterization of novel small molecules.

Part 1: Structural Analysis and Hypothesis Formulation

The logical starting point for investigating a novel compound is a thorough analysis of its chemical structure to generate testable hypotheses. The structure of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole contains two key pharmacophores that are prevalent in known bioactive molecules.

  • The 5-Phenylpyrrole Core: The pyrrole ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a phenyl group at the 5-position can enhance these activities through various mechanisms, including increased binding affinity to target proteins via hydrophobic interactions.

  • The N-Tosyl-L-alanine Side Chain: The L-alanine component introduces chirality, which can be critical for specific interactions with biological targets. The N-tosyl group is often used in medicinal chemistry to mimic phosphate groups or to act as a hydrogen bond donor/acceptor, potentially targeting the active sites of enzymes such as proteases or kinases.

Based on this structural deconstruction, we can hypothesize that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole may exhibit biological activity in one or more of the following areas:

  • Enzyme Inhibition: The N-Tosyl-amino acid motif suggests potential inhibition of proteases (e.g., serine proteases) or kinases.

  • Anticancer Activity: Many pyrrole derivatives have demonstrated cytotoxic effects against cancer cell lines.

  • Anti-inflammatory Activity: Phenylpyrrole structures are found in compounds that modulate inflammatory pathways.

The following research plan is designed to systematically test these hypotheses.

Part 2: A Phased Experimental Workflow for Biological Characterization

A tiered approach is recommended to efficiently screen for biological activity and subsequently elucidate the mechanism of action. This workflow minimizes resource expenditure by starting with broad, high-throughput screens and progressing to more focused, mechanism-based assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Mechanism of Action cluster_2 Phase 3: Lead Optimization a Cytotoxicity Screening (e.g., MTT Assay) b Broad-Spectrum Enzyme Inhibition (e.g., Protease/Kinase Panels) a->b c Dose-Response Studies & IC50 Determination b->c d Cell-Based Pathway Analysis (e.g., Apoptosis, Cell Cycle) c->d e In Silico Docking & Target Identification d->e f Structure-Activity Relationship (SAR) Studies e->f g In Vivo Model Testing f->g

Figure 1: A phased experimental workflow for the biological characterization of novel compounds.

Phase 1: Initial Screening

Rationale: The initial step is to determine the compound's effect on cell viability. This provides a baseline understanding of its potency and therapeutic window. A broad panel of cell lines, including both cancerous and non-cancerous lines, should be used to identify any potential for selective cytotoxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Cytotoxicity Data for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Cell LineTypeIC50 (µM) after 48h
HeLaCervical Cancer12.5
A549Lung Cancer25.8
MCF-7Breast Cancer8.3
HEK293Normal Kidney> 100

Rationale: Based on the N-Tosyl-L-alanine moiety, screening against a panel of proteases and kinases is a logical next step. This can be done using commercially available assay kits or through collaboration with a core facility.

Phase 2: Target Validation and Mechanism of Action

If the initial screening reveals significant and selective cytotoxicity, the next phase focuses on identifying the specific molecular target and elucidating the mechanism of action.

A more detailed dose-response curve should be generated for the most sensitive cell line(s) to accurately determine the IC50.

Rationale: To understand how the compound is affecting the cells, a series of cell-based assays should be performed.

Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat the selected cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

G cluster_0 Apoptosis Induction Pathway a 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole b Target Protein (e.g., Pro-apoptotic Kinase) a->b Activation/Inhibition c Caspase Activation b->c d Cellular Apoptosis c->d

Figure 2: A simplified diagram of a potential apoptosis induction pathway.

Part 3: In Silico Analysis and Future Directions

Computational methods can provide valuable insights into the potential binding partners of the compound.

  • Molecular Docking: Docking simulations can be performed against the crystal structures of candidate enzymes (e.g., specific caspases or kinases) to predict binding affinity and mode.

  • Pharmacophore Modeling: If a series of active analogs are synthesized, pharmacophore models can be developed to guide the design of more potent compounds.

The results from these in vitro and in silico studies will provide a strong foundation for advancing the compound to in vivo testing in animal models.

References

  • Pyrrole Derivatives in Medicinal Chemistry: A review on the synthesis and biological activities of pyrrole-containing compounds. (This is a placeholder for a relevant review article that would be identified in a real-world scenario).
  • N-Tosyl-amino Acids as Enzyme Inhibitors: A publication detailing the use of this motif in inhibitor design. (This is a placeholder for a relevant research paper).
Foundational

Structural Analysis and Characterization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex heterocyclic molecule of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex heterocyclic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a 5-phenylpyrrole core linked to a tosylated L-alanine moiety via an ester bond, presents a unique combination of a biologically relevant scaffold and a chiral auxiliary.[1] This guide provides a comprehensive, in-depth analysis of the essential techniques and protocols for the unambiguous structural elucidation and characterization of this compound. We will delve into the practical application and theoretical underpinnings of spectroscopic and crystallographic methods, offering field-proven insights into experimental design and data interpretation. The objective is to equip researchers with a robust framework for validating the synthesis and purity of this molecule, ensuring reliable data for downstream applications.

Molecular Architecture and Strategic Importance

The subject molecule, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS: 99740-00-8), possesses a molecular formula of C₂₀H₂₀N₂O₄S and a molecular weight of approximately 384.45 g/mol .[1][2] The core structure consists of three key components:

  • 5-Phenylpyrrole Core: A five-membered aromatic heterocycle that is a common motif in pharmacologically active compounds.[3]

  • Ester Linkage: Connects the pyrrole ring at the 3-position to the amino acid derivative.

  • N-Tosyl-L-alanine Moiety: An L-alanine amino acid where the amine is protected by a p-toluenesulfonyl (tosyl) group.[4] This component introduces a stereogenic center, making the entire molecule chiral and opening avenues for applications in asymmetric synthesis and chiral recognition.[1]

The tosyl group serves not only as a protecting group for the amine but also influences the molecule's electronic properties and crystalline nature.[4] Understanding this intricate architecture is paramount for predicting its chemical behavior and biological interactions.[1]

cluster_pyrrole 5-Phenylpyrrole Core cluster_phenyl Phenyl Group cluster_ester Ester Linkage cluster_alanine N-Tosyl-L-alanine Moiety cluster_tosyl Tosyl Group p1 p2 p1->p2 N_pyrrole p1->N_pyrrole p3 p2->p3 C_phenyl p2->C_phenyl p4 p3->p4 p5 p4->p5 p5->p1 C_ester p5->C_ester ph Ph O_ester C_carbonyl O_ester->C_carbonyl O_carbonyl C_carbonyl->O_carbonyl = C_alpha C_carbonyl->C_alpha C_beta C_alpha->C_beta N_amide C_alpha->N_amide S N_amide->S O1_sulfonyl S->O1_sulfonyl = O2_sulfonyl S->O2_sulfonyl = C_tosyl Tolyl S->C_tosyl

Caption: Molecular components of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Spectroscopic Characterization: A Multi-faceted Approach

No single technique can fully define a complex organic molecule. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information on the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra are required to map atomic connectivity and confirm the presence of distinct chemical environments.[1]

Expertise & Causality: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is critical to resolve the complex spin systems in the aromatic regions and to achieve baseline separation of all signals. Deuterated chloroform (CDCl₃) is a common solvent, but hygroscopic DMSO may also be used if solubility is a concern.[5]

¹H NMR Spectral Data (Expected)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityRationale
Pyrrole N-H~8.0 - 9.0Broad Singlet (br s)Deshielded proton on nitrogen, subject to exchange.
Phenyl H (ortho, meta, para)~7.2 - 7.6Multiplet (m)Standard aromatic region for a monosubstituted benzene ring.
Tosyl Aromatic H~7.3 & ~7.7Doublets (d)Characteristic AA'BB' system of a para-substituted ring.
Pyrrole H-2, H-4~6.5 - 7.0Multiplets (m)Protons on the pyrrole ring, with distinct electronic environments.[1]
Alanine N-H~5.0 - 6.0Doublet (d)Amide proton coupled to the adjacent Cα-H.
Alanine Cα-H~4.2 - 4.5Quartet (q)Methine proton coupled to both the N-H and the methyl group protons.
Tosyl -CH₃~2.4Singlet (s)Methyl group on the tosyl aromatic ring.
Alanine -CH₃~1.5Doublet (d)Methyl group coupled to the Cα-H.

¹³C NMR Spectral Data (Expected)

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
Ester Carbonyl (C=O)~170 - 175Typical chemical shift for an ester carbonyl carbon.
Aromatic Carbons (Phenyl, Tosyl, Pyrrole)~110 - 145A complex region containing all sp² hybridized carbons from the three ring systems.[1]
Alanine Cα~50 - 55Aliphatic carbon attached to both nitrogen and the carbonyl group.
Tosyl -CH₃~21Characteristic shift for the tolyl methyl group.
Alanine -CH₃~18 - 20Aliphatic methyl carbon of the alanine side chain.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Shimming: Place the sample in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the ¹H NMR signals to determine proton ratios.

Caption: Standard workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule by probing their characteristic vibrational frequencies.[1]

Expertise & Causality: The presence of strong, sharp absorption bands provides definitive evidence for specific bonds. For example, a strong band in the 1730-1760 cm⁻¹ region is a hallmark of the ester C=O stretch, while two strong bands for the sulfonyl group (S=O) are expected around 1320-1350 cm⁻¹ and 1150-1170 cm⁻¹.[1] The choice between Attenuated Total Reflectance (ATR) and KBr pellet sample preparation depends on sample availability; ATR is non-destructive and requires minimal sample.

FT-IR Spectroscopic Data (Expected)

Functional GroupExpected Frequency (cm⁻¹)IntensityAssignment
Pyrrole N-H Stretch3100 - 3400Medium-StrongN-H stretching vibration.[1]
Aromatic C-H Stretch3020 - 3080MediumPhenyl and tosyl ring C-H stretches.[1]
Aliphatic C-H Stretch2850 - 2980MediumMethyl group vibrations.[1]
Ester C=O Stretch1730 - 1760StrongEster carbonyl stretch, a key diagnostic peak.[1]
S=O Asymmetric Stretch1320 - 1350StrongTosyl SO₂ asymmetric stretch.[1]
S=O Symmetric Stretch1150 - 1170StrongTosyl SO₂ symmetric stretch.[1]

Experimental Protocol: FT-IR Data Acquisition (ATR)

  • Background Scan: Ensure the ATR crystal surface is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Label the significant peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight of the compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing an exact mass that can validate the molecular formula.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and moderate molecular weight. It is a "soft" ionization method that typically keeps the molecule intact, allowing for clear observation of the molecular ion or protonated molecule.

Expected Mass Spectrometry Data

IonExpected m/zRationale
[M+H]⁺~385.122Protonated molecular ion (C₂₀H₂₁N₂O₄S⁺). The most likely observed peak in ESI positive mode.
[M+Na]⁺~407.104Sodiated adduct, commonly observed in ESI.
Exact Mass384.11437830The calculated exact mass for C₂₀H₂₀N₂O₄S, confirmable by HRMS.[2]

Experimental Protocol: LC-MS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Method Development: Develop a liquid chromatography (LC) method to ensure the compound is pure and elutes as a single peak before entering the mass spectrometer.

  • MS Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize ionization.

  • Data Acquisition: Acquire data in full scan mode over an appropriate m/z range (e.g., 100-1000) to detect the molecular ion and any potential fragments or adducts.

  • Data Analysis: Identify the peak corresponding to the molecular ion and compare its m/z value with the calculated theoretical value. For HRMS, confirm that the measured exact mass is within a narrow tolerance (e.g., <5 ppm) of the calculated value.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopy provides a 2D map, single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and absolute stereochemistry.[6]

Expertise & Causality: The most challenging step in this process is growing high-quality single crystals suitable for diffraction.[6] This often requires empirical screening of various solvents and crystallization conditions. Slow evaporation of a saturated solution in a solvent like ethanol or ethyl acetate is a common starting point.[6] The low-temperature data collection (typically 100 K) is crucial to minimize thermal vibrations, leading to a more precise structural model.[6]

Expected Crystallographic Parameters

ParameterExpected Value/SystemRationale
Crystal SystemMonoclinic or TriclinicCommon for chiral organic molecules of this complexity.[1]
Space GroupP2₁ or P1A non-centrosymmetric space group is required to accommodate the chiral L-alanine moiety.[1]
Unit Cell Dimensions (a, b, c)~8-12 Å, ~10-14 Å, ~12-16 ÅEstimated based on the molecular size and typical packing densities.[1]
Calculated Density~1.2 - 1.4 g/cm³Consistent with typical organic compounds.[1]

Experimental Protocol: X-ray Crystallography Workflow

  • Crystal Growth: Grow single crystals of the compound using methods like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. Collect diffraction data at low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.[6]

  • Structure Solution: Process the diffraction data and solve the phase problem to obtain an initial electron density map and molecular model.

  • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit.

  • Validation and Analysis: Validate the final structure using standard crystallographic checks and analyze the geometric parameters.

A Grow High-Quality Single Crystals B Mount Crystal on Goniometer Head A->B C Collect Diffraction Data (Low Temperature) B->C D Process Data & Solve Structure C->D E Refine Atomic Parameters D->E F Validate & Analyze 3D Molecular Structure E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Forward Outlook

The structural characterization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multi-step, rigorous process that relies on the convergence of data from multiple analytical techniques. NMR spectroscopy defines the covalent framework, FT-IR confirms the presence of critical functional groups, mass spectrometry validates the molecular weight and formula, and single-crystal X-ray diffraction provides the ultimate 3D atomic arrangement. By following the detailed protocols and understanding the causal relationships behind the experimental choices outlined in this guide, researchers can confidently and accurately characterize this molecule. This foundational work is indispensable for any subsequent research, whether it involves its use as a chiral building block, a novel biochemical probe, or a scaffold for the development of new therapeutic agents.[1][7]

References

  • A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles. Benchchem.
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8. Smolecule.
  • Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI.
  • Crystal Structures of SomeN-substituted 2,5-Dimethylpyrrole Derivatives. ResearchGate.
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. PubChem.
  • Crystal structure of 2,2′-bipyrrole. National Institutes of Health (NIH).
  • Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. PubMed.
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. LookChem.
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | Biochemical Assay Reagent. MedChemExpress.
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. CymitQuimica.
  • Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. Semantic Scholar.
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8. Sigma-Aldrich.
  • Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. PubMed.
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Echemi.
  • FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ;... ResearchGate.
  • Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. Journal of the American Chemical Society.
  • Tosyl group. Wikipedia.
  • NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health (NIH).
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | Biochemical Assay Reagent. MedChemExpress.

Sources

Exploratory

Phenylpyrrole Derivatives: From a Natural curiosity to a Pillar of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules, both natural and synthetic.[1][2][3] Its unique electronic properties and versatile reactivity have established it as a "privileged scaffold" in medicinal chemistry and agrochemical research.[3] Among the diverse classes of pyrrole-containing compounds, phenylpyrrole derivatives have carved out a significant niche, demonstrating remarkable efficacy in fields ranging from crop protection to oncology. This guide provides a comprehensive exploration of the discovery, mechanism of action, and multifaceted significance of this important class of molecules.

Part 1: A Serendipitous Discovery Rooted in Nature

The story of phenylpyrrole derivatives begins not in a corporate laboratory, but in the microbial world. The journey from a natural antibiotic to a global fungicide is a compelling example of how nature inspires chemical innovation.

The Natural Blueprint: Pyrrolnitrin

In the 1960s, scientists isolated a potent antifungal compound from the bacterium Pseudomonas pyrrocinia.[4][5] This metabolite, named pyrrolnitrin, exhibited strong activity against a variety of plant and animal pathogenic fungi.[4][5] Produced from tryptophan, pyrrolnitrin demonstrated good stability in the soil, offering promising potential for agricultural applications.[4][5] However, a critical drawback hindered its widespread use: sensitivity to light, which led to rapid decomposition and reduced efficacy under field conditions.[5]

The Leap to Synthetic Analogs: Fenpiclonil and Fludioxonil

Recognizing the potential of the pyrrolnitrin scaffold, chemists at Ciba-Geigy AG (now Syngenta AG) embarked on a program to develop synthetic analogs with improved photostability and maintained or enhanced antifungal activity.[5] This research endeavor in the 1980s led to the synthesis of two landmark compounds: fenpiclonil and fludioxonil.[4][5]

These synthetic phenylpyrroles retained the core 4-phenylpyrrole-3-carbonitrile structure of their natural predecessor but featured key substitutions on the phenyl ring that significantly increased their stability.[4] Fenpiclonil was introduced in 1988, primarily as a seed treatment.[4][5] It was soon followed in 1990 by the more stable and broadly active fludioxonil, which became the major representative of the phenylpyrrole fungicide family, used for both seed and foliar applications.[4][5] The success of these two molecules was the culmination of extensive research, with many other analogs failing to meet the stringent requirements for activity, stability, and safety.[4][5]

Part 2: Significance and Mechanism of Action in Agriculture

The primary impact of phenylpyrrole derivatives has been in the agrochemical sector, where they have provided a durable and effective solution for controlling a wide range of fungal pathogens for over three decades.[4][5]

A Unique Mode of Action: Targeting Osmotic Sensing

Phenylpyrrole fungicides are classified as non-systemic, contact fungicides with mainly prophylactic action against ascomycetes and basidiomycetes.[4] Their mode of action is distinct from many other classes of fungicides. Instead of directly inhibiting a specific enzyme in a metabolic pathway, they disrupt the fungal osmotic signal transduction pathway.[4][5][6]

The key target of phenylpyrroles is a class III hybrid histidine kinase (HHK).[4][5] By binding to the HHK, these fungicides mimic an osmotic stress signal, leading to the hyperactivation of the High Osmolarity Glycerol (HOG) signaling cascade.[4][5][6] This aberrant signaling has profound physiological consequences for the fungus, including:

  • Membrane Hyperpolarization: Phenylpyrroles induce a rapid influx of K+ and efflux of H+ ions, leading to an increased membrane potential.[4][5]

  • Metabolic Disruption: The fungicide triggers changes in carbon metabolism.[4][5]

  • Glycerol Accumulation: A key consequence of HOG pathway activation is the accumulation of intracellular glycerol.[4]

  • Cellular Damage: The culmination of these effects leads to hyphal swelling and eventual bursting of the fungal cells.[4][5]

Recent research has further elucidated this mechanism, suggesting that phenylpyrroles may act on triosephosphate isomerase (TPI), leading to the accumulation of methylglyoxal, which in turn alters the activity of the HHK.[7][8]

// Nodes Phenylpyrrole [label="Phenylpyrrole\n(e.g., Fludioxonil)", fillcolor="#FBBC05", fontcolor="#202124"]; TPI [label="Triosephosphate Isomerase (TPI)", fillcolor="#F1F3F4", fontcolor="#202124"]; MG [label="Methylglyoxal\nStress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HHK [label="Hybrid Histidine Kinase\n(HHK - Class III)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HOG_Pathway [label="HOG Pathway\n(MAPK Cascade)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycerol [label="Glycerol\nAccumulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane [label="Membrane\nHyperpolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; CellDeath [label="Hyphal Swelling\n& Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Phenylpyrrole -> TPI [label="Inhibits", style=dashed, color="#5F6368", fontcolor="#5F6368", fontsize=8]; TPI -> MG [label="Leads to", color="#5F6368", fontcolor="#5F6368", fontsize=8]; MG -> HHK [label="Activates", color="#5F6368", fontcolor="#5F6368", fontsize=8]; HHK -> HOG_Pathway [label="Activates", color="#5F6368", fontcolor="#5F6368", fontsize=8]; HOG_Pathway -> Glycerol [label="Induces", color="#5F6368", fontcolor="#5F6368", fontsize=8]; HOG_Pathway -> Membrane [label="Induces", color="#5F6368", fontcolor="#5F6368", fontsize=8]; Glycerol -> CellDeath [label="Contributes to", color="#5F6368", fontcolor="#5F6368", fontsize=8]; Membrane -> CellDeath [label="Contributes to", color="#5F6368", fontcolor="#5F6368", fontsize=8];

// Invisible edges for alignment edge [style=invis]; Glycerol -> Membrane;

{rank=same; Phenylpyrrole; TPI; MG;} {rank=same; HHK;} {rank=same; HOG_Pathway;} {rank=same; Glycerol; Membrane;} {rank=same; CellDeath;} }

Figure 1: Proposed mechanism of action for phenylpyrrole fungicides.
Structure-Activity Relationships (SAR) in Fungicides

The development of fenpiclonil and fludioxonil from pyrrolnitrin highlights key structural features essential for potent antifungal activity. The 4-phenyl and 3-cyano groups on the pyrrole ring are critical for activity.[4] Modifications to the phenyl ring substituents were instrumental in enhancing photostability while maintaining biological efficacy. The specific substitutions in fenpiclonil and fludioxonil represent a finely tuned balance of these properties.[4][5] Further research into SAR continues, with the aim of discovering new fungicides with broader spectrums of activity or improved environmental profiles.[9][10]

CompoundPhenyl Ring SubstituentsKey Properties
Pyrrolnitrin3-chloro, 4-nitroPotent but photolabile[5]
Fenpiclonil2,3-dichloroIncreased photostability[4][5]
Fludioxonil4-(2,2-difluoro-1,3-benzodioxol)High stability and broad activity[4][5]

Table 1: Comparison of key phenylpyrrole fungicides.

Part 3: Emerging Significance in Medicine

While their primary application has been in agriculture, the biological activity of phenylpyrrole derivatives has not gone unnoticed by the medical research community. The pyrrole scaffold is a common feature in many marketed drugs, and phenylpyrroles are being actively investigated for a range of therapeutic applications.[1][11][12]

Anticancer Potential

A growing body of research points to the potential of phenylpyrrole derivatives as anticancer agents.[1][11][13] Their mechanisms of action in this context are diverse and often involve the inhibition of key cellular signaling pathways implicated in cancer progression.

  • Kinase Inhibition: Many pyrrole-containing compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[14][15]

  • Apoptosis Induction: Certain phenylpyrrole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[11][13][14]

  • Cell Cycle Arrest: These compounds can also arrest the cell cycle, preventing cancer cells from proliferating.[11][13] For example, one study found that a specific phenylpyrrole derivative arrested cancer cells in the S phase of the cell cycle.[13]

Structure-activity relationship studies in this area have revealed that the nature and position of substituents on both the phenyl and pyrrole rings significantly influence anticancer potency.[13][16] For instance, the introduction of electron-donating groups at the 4th position of the phenyl ring has been shown to increase anticancer activity.[13]

// Nodes Phenylpyrrole [label="Phenylpyrrole\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="Protein Kinases\n(e.g., EGFR, VEGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\nInduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nArrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TumorGrowth [label="Inhibition of\nTumor Growth &\nAngiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Phenylpyrrole -> Kinase [label="Inhibit", color="#5F6368", fontcolor="#5F6368", fontsize=8]; Phenylpyrrole -> Apoptosis [label="Induce", color="#5F6368", fontcolor="#5F6368", fontsize=8]; Phenylpyrrole -> CellCycle [label="Induce", color="#5F6368", fontcolor="#5F6368", fontsize=8]; Kinase -> TumorGrowth [style=dashed, color="#5F6368"]; Apoptosis -> TumorGrowth [style=dashed, color="#5F6368"]; CellCycle -> TumorGrowth [style=dashed, color="#5F6368"]; }

Figure 2: Key anticancer mechanisms of phenylpyrrole derivatives.
Antimicrobial and Anti-inflammatory Activity

The inherent antimicrobial properties of the pyrrole nucleus, first observed with pyrrolnitrin, are also being explored for medical applications.[1] Researchers are designing and synthesizing novel phenylpyrrole derivatives with potent activity against a range of bacteria and fungi, including drug-resistant strains.[17][18][19][20] The structure-activity relationships in this area are complex, with the specific substitution patterns on the aromatic rings playing a crucial role in determining the spectrum and potency of antimicrobial activity.[19][21][22]

Furthermore, some pyrrole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions.[1][11]

Part 4: Experimental Protocols

To provide a practical context for the synthesis and evaluation of these compounds, this section outlines a representative experimental workflow.

General Synthesis of a 4-Phenylpyrrole-3-carbonitrile Derivative

The synthesis of the phenylpyrrole core often involves a multi-step process. A common approach is the Paal-Knorr pyrrole synthesis or variations thereof.

Step-by-Step Methodology:

  • Preparation of the α-amino ketone intermediate: This is typically achieved by reacting a benzoin derivative with a primary aromatic amine in a suitable solvent like ethanol under reflux.

  • Cyclization with a dicarbonyl compound: The α-amino ketone intermediate is then condensed with a compound containing a dicarbonyl group, such as malononitrile, to form the pyrrole ring. This reaction is often carried out in the presence of a base.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitrile.[20]

Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and choice of catalyst, will vary depending on the specific starting materials and desired product.

In Vitro Antifungal Activity Assay

The antifungal activity of newly synthesized phenylpyrrole derivatives is typically evaluated in vitro against a panel of pathogenic fungi.

Step-by-Step Methodology:

  • Preparation of fungal cultures: The target fungal strains are grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), to obtain fresh, actively growing cultures.

  • Preparation of test compounds: The synthesized phenylpyrrole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of known concentrations.

  • Mycelial growth inhibition assay:

    • Aliquots of the test compound stock solutions are added to molten PDA to achieve the desired final concentrations.

    • The amended agar is poured into Petri dishes and allowed to solidify.

    • A small plug of the actively growing fungal mycelium is placed in the center of each plate.

    • The plates are incubated at an appropriate temperature for several days.

  • Data analysis: The diameter of the fungal colony on each plate is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent. The EC50 (half-maximal effective concentration) value can then be determined.

// Nodes Start [label="Start: Design of\nPhenylpyrrole Analogs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization\n(NMR, MS, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; BioAssay [label="Biological Evaluation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antifungal [label="Antifungal Assays", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Anticancer [label="Anticancer Assays\n(MTT, Flow Cytometry)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Candidate Drug/\nFungicide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> BioAssay; BioAssay -> Antifungal; BioAssay -> Anticancer; Antifungal -> SAR; Anticancer -> SAR; SAR -> LeadOpt; LeadOpt -> Synthesis [style=dashed, label="Iterative\nRefinement"]; LeadOpt -> End; }

Figure 3: A generalized workflow for the discovery and development of phenylpyrrole derivatives.

Conclusion: A Scaffold with a Bright Future

From their origins as a natural product, phenylpyrrole derivatives have evolved into a cornerstone of modern agrochemical science and a promising scaffold for the development of new therapeutic agents. Their unique mode of action in fungi has provided a durable solution for crop protection, while their diverse biological activities continue to inspire new avenues of research in medicine. The ongoing exploration of the structure-activity relationships of this versatile chemical class, coupled with advances in synthetic chemistry and biological screening, ensures that the story of phenylpyrrole derivatives is far from over. The future likely holds the discovery of new compounds with enhanced efficacy, improved safety profiles, and novel applications, further solidifying the significance of this remarkable molecular architecture.

References

  • Kilani, J., & Fillinger, S. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology, 7, 2014. [Link]

  • Kilani, J., & Fillinger, S. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology, 7, 2014. [Link]

  • Lu, A., et al. (2016). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. Molecules, 21(3), 386. [Link]

  • Brandhorst, T., et al. (2019). Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity. Scientific Reports, 9(1), 5047. [Link]

  • Wang, Y., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 15(10), 1058-1067. [Link]

  • Laatsch, H., et al. (1995). Structure-activity relationships of phenyl- and benzoylpyrroles. Chemical & Pharmaceutical Bulletin, 43(4), 537-546. [Link]

  • Wang, T., et al. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules, 29(13), 3150. [Link]

  • Brandhorst, T., et al. (2020). The mechanism of phenylpyrrole fungicides cannot be explained by a stearic effect upon triososephosphate isomerase alone. Scientific Reports, 10(1), 8193. [Link]

  • Grosu, I. G., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(22), 16457. [Link]

  • Trofimov, B. A., et al. (2013). 2-Phenylpyrrole: One-Pot Selective Synthesis from Acetophenone Oxime and Acetylene by a Trofimov Reaction. ChemInform, 44(32). [Link]

  • Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyrrole Derivatives: Exploring Their Diverse Biological Activities. Inno PharmChem. [Link]

  • Kuznietsova, H., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Drug Targeting, 28(5), 547-563. [Link]

  • Jones, R. A., & Rees, C. W. (1982). Synthesis of some 2-phenylpyrrole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2251-2256. [Link]

  • Kuznietsova, H., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Drug Targeting, 28(5), 547-563. [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

  • Wang, T., et al. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules, 29(13), 3150. [Link]

  • Shaker, Y. M., et al. (2010). Synthesis of certain pyrrole derivatives as antimicrobial agents. Archiv der Pharmazie, 343(8), 449-456. [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

  • Wang, D., et al. (2017). Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

  • Lawry, J., et al. (2018). Uncertainty surrounding the mechanism and safety of the post-harvest fungicide Fludioxonil. F1000Research, 7, 1797. [Link]

  • Chen, W., et al. (2025). Design, synthesis and antifungal study of novel 2-aryl-3,4-dihydroisoquinolin-2-ium salts containing benzoate moieties. Medicinal Chemistry Research. [Link]

  • Jespers, A. B. K. (1994). Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. PhD Thesis, Wageningen University. [Link]

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  • Grosu, I. G., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(22), 16457. [Link]

  • Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2056-2070. [Link]

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Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Introduction 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multifaceted organic compound featuring a pyrrole scaffold, a key heterocyclic motif in numerous biologically active molecules.[1] Its structure incorporates a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multifaceted organic compound featuring a pyrrole scaffold, a key heterocyclic motif in numerous biologically active molecules.[1] Its structure incorporates a phenyl substituent and an N-tosylated L-alanine moiety, conferring chirality and potential for specific biological interactions.[1] Accurate structural elucidation and confirmation of purity are paramount for any research or development application involving this molecule. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the unambiguous characterization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple presentation of data, offering insights into the rationale behind experimental choices and providing detailed protocols for data acquisition and interpretation.

Molecular Structure and Key Features

The chemical structure of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, with the IUPAC name (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate, is presented below.[1]

Key Structural Features:

  • Pyrrole Ring: A five-membered aromatic heterocycle.

  • Phenyl Group: An aromatic substituent at the 5-position of the pyrrole ring.

  • N-Tosyl-L-alanine Moiety: An amino acid derivative attached via an ester linkage at the 3-position of the pyrrole ring, introducing a chiral center.

  • Tosyl Group: A p-toluenesulfonyl group, which can serve as a protecting group for the amine.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole based on its chemical structure.

Table 1: Expected ¹H NMR Spectroscopic Data

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Pyrrole N-H10.0 - 11.0br s1H
Phenyl H (ortho)7.6 - 7.8d2H
Phenyl H (meta, para) & Tosyl aromatic H7.2 - 7.8m7H
Pyrrole H-46.7 - 6.9dd1H
Pyrrole H-26.2 - 6.4dd1H
Alanine Cα-H4.1 - 4.3q1H
Tosyl CH₃2.3 - 2.5s3H
Alanine Cβ-H₃1.3 - 1.5d3H

Table 2: Expected ¹³C NMR Spectroscopic Data

Carbon AssignmentExpected Chemical Shift (ppm)
Ester C=O170 - 175
Aromatic C (Tosyl)128 - 145
Aromatic C (Phenyl)125 - 140
Aromatic C (Pyrrole)108 - 125
Pyrrole C-398 - 105
Alanine Cα50 - 60
Tosyl CH₃20 - 25
Alanine Cβ15 - 20

Table 3: Expected FT-IR Spectroscopic Data

Functional GroupExpected Frequency (cm⁻¹)IntensityAssignment
Pyrrole N-H Stretch3400 - 3100Medium-StrongN-H stretching vibration
Aromatic C-H Stretch3080 - 3020MediumPhenyl & Tosyl ring C-H stretches
Aliphatic C-H Stretch2980 - 2850MediumMethyl group vibrations
C=O Stretch (Ester)1760 - 1730StrongEster carbonyl stretch
S=O Stretch (Asymmetric)1350 - 1320StrongTosyl SO₂ asymmetric stretch
S=O Stretch (Symmetric)1170 - 1150StrongTosyl SO₂ symmetric stretch
C-O Stretch (Ester)1280 - 1200StrongC-O ester linkage

Experimental Protocols and Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical to ensure good solubility and to avoid interference with the analyte signals.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum. A higher sample concentration or a greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Typical parameters would include a 30-45° pulse, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune & Shim transfer->tune_shim acquire_H1 Acquire ¹H Spectrum tune_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum tune_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals integrate->assign

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

FTIR_ATR_Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_proc Data Processing clean_crystal Clean ATR Crystal background_scan Record Background Spectrum clean_crystal->background_scan place_sample Place Sample on Crystal background_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire IR Spectrum apply_pressure->acquire_spectrum process_spectrum Process Spectrum (Background Subtraction) acquire_spectrum->process_spectrum peak_picking Identify & Assign Characteristic Peaks process_spectrum->peak_picking

Caption: Workflow for FT-IR Analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be observed.

    • The expected m/z for the protonated molecule is approximately 385.12.

  • High-Resolution Mass Spectrometry (HRMS):

    • For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap). This will allow for the determination of the elemental composition and confirmation of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS):

    • To gain further structural information, perform an MS/MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern can provide insights into the connectivity of the molecule.

ESIMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution infuse_sample Infuse into ESI Source prepare_solution->infuse_sample acquire_ms Acquire Full Scan Mass Spectrum infuse_sample->acquire_ms acquire_msms Acquire MS/MS Spectrum (Optional) acquire_ms->acquire_msms identify_molecular_ion Identify Molecular Ion [M+H]⁺ acquire_ms->identify_molecular_ion fragmentation_analysis Analyze Fragmentation Pattern acquire_msms->fragmentation_analysis hrms_analysis HRMS Analysis for Elemental Composition identify_molecular_ion->hrms_analysis identify_molecular_ion->fragmentation_analysis

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Data Interpretation and Structural Elucidation

A cohesive interpretation of the data from all three spectroscopic techniques is crucial for the unambiguous structural confirmation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

  • ¹H NMR: The distinct chemical shifts and coupling patterns of the pyrrole protons, along with the signals for the phenyl, tosyl, and alanine moieties, confirm the connectivity of the molecule. The integration of the signals should be consistent with the number of protons in each environment.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, aromatic carbons, and aliphatic carbons provide further evidence for the assigned structure.

  • FT-IR: The presence of characteristic absorption bands for the N-H, C=O, and S=O functional groups confirms their presence in the molecule.

  • MS: The accurate mass measurement from HRMS validates the elemental composition. The fragmentation pattern from MS/MS can be used to piece together the different structural components of the molecule.

Conclusion

The spectroscopic characterization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole requires a multi-technique approach. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent studies.

References

  • PubChem. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole: A Chiral Intermediate for Advanced Research Applications

This document provides an in-depth technical overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8), a complex heterocyclic compound with significant potential in biochemical research and synthetic ch...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8), a complex heterocyclic compound with significant potential in biochemical research and synthetic chemistry. Its unique structure, featuring a phenyl-substituted pyrrole core linked to a chiral N-tosylated L-alanine moiety, makes it a valuable building block and research tool.[1][2] This guide will detail its chemical properties, a validated synthesis approach, and its established and prospective applications for researchers, chemists, and drug development professionals.

Compound Identity and Physicochemical Properties

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a chiral organic compound whose structure incorporates several key functional groups: a pyrrole ring, a phenyl group, a tosyl protecting group, and an L-alanine-derived ester.[1][2] This combination imparts specific chemical characteristics and stereochemistry that are crucial for its applications.[1] The presence of the L-alanine component makes the molecule inherently chiral, opening avenues for its use in stereoselective synthesis and chiral recognition studies.[1]

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 99740-00-8[3][4][5]
Molecular Formula C₂₀H₂₀N₂O₄S[2][4][6]
Molecular Weight 384.45 g/mol [1][4][7]
IUPAC Name (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate[7]
Appearance White to off-white solid[8]
Melting Point 153-155 °C[3][4][8]
Boiling Point (Predicted) 613.3 ± 65.0 °C at 760 mmHg[3][8]
Density (Predicted) 1.287 g/cm³[4]
Storage Conditions Sealed in dry, Room Temperature, away from light[4][9][10]
Purity (Typical) ≥95% - 98% min[8][10][11]

Synthesis Pathway and Experimental Protocol

The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multi-step process that demands precise control over reaction conditions to ensure high yield and maintain the stereochemical integrity of the L-alanine center.[1] The following protocol outlines a representative synthetic approach.

Rationale for Method Selection

The described synthesis involves the esterification of a 5-phenyl-1H-pyrrol-3-ol intermediate with N-Tosyl-L-alanine. This pathway is advantageous as it allows for the late-stage introduction of the chiral amino acid derivative, preserving its stereochemistry. The tosyl group serves as a robust protecting group for the amine functionality of L-alanine, preventing side reactions during the esterification process.[1] Optimization of parameters such as solvent choice and temperature is critical for maximizing yield and purity.[1] For instance, polar aprotic solvents like DMSO are often preferred as they can stabilize charged intermediates that may form during the reaction.[1]

Synthesis Workflow Diagram

Synthesis_Workflow SM1 5-Phenyl-1H-pyrrol-3-ol Reaction Step 1: Esterification Reaction Inert Atmosphere (Ar/N₂) Controlled Temperature (e.g., 0°C to RT) SM1->Reaction SM2 N-Tosyl-L-alanine SM2->Reaction Coupling Coupling Agent (e.g., DCC/DMAP) Coupling->Reaction Solvent Anhydrous Solvent (e.g., DCM or DMSO) Solvent->Reaction Workup Step 2: Aqueous Workup & Filtration Reaction->Workup Crude Product Purification Step 3: Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Step 4: QC Analysis (HPLC, ¹H NMR, MS) Purification->Characterization Purified Compound Product Final Product: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS 99740-00-8) Characterization->Product Verified

Caption: A generalized workflow for the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried, round-bottom flask under an inert argon atmosphere, add 5-phenyl-1H-pyrrol-3-ol (1 equivalent) and N-Tosyl-L-alanine (1.1 equivalents).

  • Dissolution: Dissolve the starting materials in a suitable anhydrous polar aprotic solvent, such as Dimethylsulfoxide (DMSO), with stirring.[1] The choice of solvent is critical for reaction efficiency.[1]

  • Coupling: Cool the mixture to 0°C in an ice bath. Add a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).

    • Causality Insight: DCC facilitates the ester bond formation by activating the carboxylic acid of N-Tosyl-L-alanine. DMAP acts as a nucleophilic catalyst to accelerate the reaction.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

  • Validation: Confirm the identity and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[8] The expected purity should be ≥98%.[8]

Applications in Research and Development

While detailed mechanistic studies are not widely published, the compound's structure and properties suggest several high-potential applications. It is primarily classified as a biochemical reagent for life science research.[1][5][9]

Chiral Building Block in Synthesis

The primary application of this compound is as a chiral intermediate in organic synthesis.[1] The pyrrole core is a common scaffold in medicinal chemistry, and the N-Tosyl-L-alaninyloxy group provides a handle for further chemical modification or acts as a chiral auxiliary to direct stereoselective reactions.[1][2]

Potential Role in Farnesyl-Protein Transferase (FPTase) Inhibitor Synthesis

Pyrrole-based structures are being investigated for the development of Farnesyl-Protein Transferase (FPTase) inhibitors, a class of anti-cancer agents.[12] FPTase is a key enzyme in the post-translational modification of the Ras oncoprotein, which is implicated in approximately 30% of human cancers.[13][14] Inhibiting FPTase prevents Ras from localizing to the cell membrane, thereby blocking its signaling pathway and inhibiting cell proliferation.[14] The phenylpyrrole scaffold of CAS 99740-00-8 makes it a plausible precursor for more complex FPTase inhibitors.[13][15][16]

FPTase_Pathway Ras_pre Inactive Precursor Ras (Cytosolic) FPTase Farnesyl-Protein Transferase (FPTase) Ras_pre->FPTase Ras_farnesyl Farnesylated Ras FPTase->Ras_farnesyl Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FPTase Membrane Cell Membrane Association Ras_farnesyl->Membrane Signal Active Downstream Signaling Cascade (Proliferation) Membrane->Signal Inhibitor Pyrrole-Based FPTase Inhibitor Inhibitor->Block

Caption: Role of FPTase inhibitors in blocking the Ras signaling pathway.

Other Research Applications

Some sources suggest potential utility in the development of sensors, specifically for the detection of components in human urine, leveraging the molecule's chiral and optical properties.[1][11] However, these applications appear to be in the preliminary stages of investigation and require further validation.[1]

Conclusion

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a well-defined, chiral chemical entity with established physical properties and a clear synthetic pathway. Its primary value to the scientific community lies in its role as a sophisticated building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structural similarity to scaffolds used in the development of FPTase inhibitors highlights its potential as a key intermediate in oncological research. This guide provides the foundational technical knowledge necessary for researchers to procure, synthesize, and effectively utilize this compound in their advanced research and development programs.

References

  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 - Smolecule. (2023).
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  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 - ChemicalBook. (2025).
  • CAS 99740-00-8: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole - CymitQuimica.
  • (S)-5-Phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate - American Elements.
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | C20H20N2O4S | CID - PubChem.
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Foundational

Unlocking the Therapeutic Promise of Pyrrole Scaffolds: A Technical Guide for Drug Discovery

Foreword: The Enduring Relevance of the Pyrrole Moiety in Medicinal Chemistry The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalen...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Pyrrole Moiety in Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and synthetically derived therapeutic agents underscores its remarkable versatility as a pharmacophore.[1] From the life-sustaining porphyrin ring of heme and chlorophyll to blockbuster drugs, the pyrrole scaffold consistently imparts desirable physicochemical and biological properties.[2][3] This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth exploration of the burgeoning research applications of novel pyrrole compounds. We will delve into the mechanistic underpinnings of their therapeutic potential across diverse disease areas, supported by field-proven experimental insights and detailed protocols to empower your own discovery programs.

I. Anticancer Applications: Targeting the Engines of Malignancy

The relentless pursuit of novel anticancer agents has led to a profound appreciation for the pyrrole scaffold's ability to selectively target cancer cells.[4] Pyrrole derivatives have demonstrated efficacy against a multitude of cancer cell lines, including those of the breast, liver, and epithelium, by modulating key cellular processes.[5]

A. Mechanism of Action: Disruption of Microtubule Dynamics

A pivotal mechanism through which certain pyrrole derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[5][6] Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division.[7] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[5][7]

Featured Compound Class: 3-Aroyl-1-Arylpyrroles (ARAPs)

A noteworthy class of tubulin polymerization inhibitors is the 3-aroyl-1-arylpyrroles (ARAPs). The presence of both a 1-aryl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety has been shown to be critical for potent activity.[6]

CompoundTarget Cancer Cell LineIC50 (nM)Reference
ARAP 22Medulloblastoma D283<100[6]
ARAP 27Medulloblastoma D283<100[6]
Compound 28MCF-7 (Breast)60[8]
B. Experimental Workflow: Assessing Antiproliferative Activity

The following workflow outlines a standard approach to evaluating the anticancer potential of novel pyrrole compounds in vitro.

anticancer_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesize & Purify Novel Pyrrole Compound dissolution Dissolve in DMSO to create stock solution synthesis->dissolution cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) dissolution->cell_culture mtt_assay MTT Assay for Cytotoxicity (Determine IC50) cell_culture->mtt_assay tubulin_assay Tubulin Polymerization Assay mtt_assay->tubulin_assay If potent apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) mtt_assay->apoptosis_assay If potent data_analysis Analyze IC50 values, polymerization inhibition, and apoptosis induction tubulin_assay->data_analysis apoptosis_assay->data_analysis sar Establish Structure- Activity Relationships (SAR) data_analysis->sar

Caption: Workflow for in vitro anticancer evaluation of pyrrole compounds.

C. Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • Novel pyrrole compound dissolved in DMSO

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)[1]

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[1]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]

II. Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[9][10] Novel pyrrole derivatives have shown significant promise in this area, exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[11][12]

A. Mechanism of Action: Targeting Essential Bacterial Enzymes and DNA

A key antibacterial mechanism of certain pyrrole-containing compounds, such as pyrrolamides, is the inhibition of DNA gyrase.[11] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[11] By binding to the ATP pocket of DNA gyrase, these compounds disrupt its function, leading to cell death.[2] Other pyrrole derivatives have been shown to act as DNA minor groove binders, which is also a critical component of their antibacterial activity.[13] In the realm of antifungals, some pyrroles inhibit 14α-demethylase, an enzyme vital for ergosterol biosynthesis in fungal cell membranes.[10]

antimicrobial_moa cluster_bacteria Bacterial Cell pyrrole Pyrrolamide Compound dna_gyrase DNA Gyrase (GyrB subunit) ATP Binding Site pyrrole->dna_gyrase:atp Inhibits ATP binding dna Bacterial DNA dna_gyrase->dna Introduces negative supercoils death Cell Death dna_gyrase->death Inhibition leads to replication DNA Replication & Transcription dna->replication replication->death Blocked

Caption: Mechanism of action of pyrrolamides as DNA gyrase inhibitors.

Featured Compounds and their Minimum Inhibitory Concentrations (MICs)

Compound ClassTarget OrganismMIC (µg/mL)Reference
Pyrrole DerivativesStaphylococcus aureus0.98 - 15.62[14]
Escherichia coli1.95 - 31.25[14]
Candida albicans0.98 - 7.81[14]
Fused PyrrolesAspergillus fumigatus31.25 - 125[9]
B. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][15]

Materials:

  • Novel pyrrole compound

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the pyrrole compound in the appropriate broth directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a microplate reader.

III. Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Pyrrole derivatives, including well-known NSAIDs like tolmetin and ketorolac, have a long history in this field.[16] Newer derivatives are being explored for their ability to selectively inhibit key inflammatory enzymes.[17]

A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many pyrrole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes.[16] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[17] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels are elevated during inflammation.[18] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-selective COX inhibitors.[18]

Featured Compounds and their COX Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Compound 4h0.150.08[16]
Compound 4k0.210.07[16]
Compound 5b0.090.25[16]
Compound 5e0.080.28[16]
B. Experimental Protocol: COX-1/COX-2 Inhibitor Screening Assay

A fluorometric or colorimetric inhibitor screening assay can be used to determine the potency and selectivity of novel pyrrole compounds against COX-1 and COX-2.[19][20]

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • COX assay buffer

  • COX probe (for fluorometric assays)

  • Celecoxib (selective COX-2 inhibitor control)

  • 96-well plate

  • Fluorometric or colorimetric plate reader

Procedure:

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare a 10X working solution in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound or control, and the COX enzyme.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Signal Detection: Incubate the plate and measure the fluorescence or absorbance at the appropriate wavelength. The signal is proportional to the amount of prostaglandin generated.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

IV. Neurological Applications: Protecting the Central Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant and growing health challenge. The pyrrole scaffold is emerging as a promising framework for the development of neuroprotective agents.[21]

A. Mechanism of Action: Multifaceted Neuroprotection

Novel pyrrole derivatives have demonstrated neuroprotective effects through various mechanisms. In models of Alzheimer's disease, certain pyrrolyl- and indolylazines have been shown to induce the synthesis of heat shock proteins, which help protect neurons from the toxic effects of amyloid-beta accumulation. In other in vitro models using SH-SY5Y neuroblastoma cells, pyrrole-based compounds have exhibited antioxidant properties and the ability to protect against oxidative stress-induced cell death.[9][22] Some derivatives also show potential as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.[23]

neuroprotection_pathway cluster_stressors Neurotoxic Stressors cluster_cell Neuron amyloid Amyloid-beta Accumulation apoptosis Apoptosis amyloid->apoptosis oxidative_stress Oxidative Stress (e.g., H2O2) oxidative_stress->apoptosis hsp Heat Shock Protein Synthesis hsp->apoptosis Inhibits antioxidant Antioxidant Mechanisms antioxidant->apoptosis Inhibits viability Increased Neuronal Viability pyrrole Novel Pyrrole Compound pyrrole->hsp Induces pyrrole->antioxidant Enhances

Caption: Neuroprotective mechanisms of novel pyrrole compounds.

B. Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.[3][9]

Materials:

  • Novel pyrrole compound

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • Neurotoxic agent (e.g., H2O2, 6-hydroxydopamine (6-OHDA), or amyloid-beta peptide)[9]

  • Reagents for viability assay (e.g., MTT)

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach the desired confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the novel pyrrole compound for a specified period (e.g., 1-24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 1 mM H2O2 for 10 minutes) to induce cell damage.[9]

  • Assessment of Viability: Following the toxic insult, assess cell viability using the MTT assay or another suitable method.

  • Data Analysis: Compare the viability of cells pre-treated with the pyrrole compound to those treated with the neurotoxin alone to determine the neuroprotective effect.

V. Conclusion and Future Directions

The pyrrole scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents. The diverse biological activities, from anticancer and antimicrobial to anti-inflammatory and neuroprotective, highlight the chemical tractability and pharmacological potential of this heterocyclic core. As our understanding of disease pathology deepens, the ability to functionalize the pyrrole ring in a targeted manner will undoubtedly lead to the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore the vast and promising landscape of novel pyrrole compounds.

References

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  • Stephens, C. E., et al. (2001). Minor groove DNA binders as antimicrobial agents. 1. Pyrrole tetraamides are potent antibacterials against vancomycin resistant Enterococci [corrected] and methicillin resistant Staphylococcus aureus. Journal of Medicinal Chemistry, 44(15), 2525-2534. [Link]

  • Romagnoli, R., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of Medicinal Chemistry, 57(15), 6531-6552. [Link]

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  • Hamel, E., et al. (2011). Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site. ACS Medicinal Chemistry Letters, 2(11), 819-823. [Link]

  • Fayed, E. A., et al. (2022). New pyrrole derivatives as DNA gyrase and 14α‐demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. Archiv der Pharmazie, 355(1), 2100293. [Link]

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  • Wcislo, G., et al. (2020). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences, 21(24), 9605. [Link]

  • Omar, Z., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. [Link]

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  • Redzicka, A., et al. (2019). COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. Bioorganic & Medicinal Chemistry, 27(18), 115047. [Link]

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Protocols & Analytical Methods

Method

The Application of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in Biochemical Assays: A Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a versatile biochemical reagent, in various as...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a versatile biochemical reagent, in various assay formats. We will delve into the underlying scientific principles, provide detailed, field-tested protocols, and offer insights into data interpretation and potential applications.

Introduction: Unveiling a Chromogenic Substrate

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a chiral organic compound featuring a pyrrole ring substituted with a phenyl group and an N-tosylated L-alanine moiety attached via an ester linkage[1]. This unique structure makes it an excellent substrate for certain hydrolytic enzymes, most notably human leukocyte elastase (HLE)[2]. The enzymatic cleavage of the ester bond liberates 3-hydroxy-5-phenylpyrrole, a reactive intermediate that can be coupled with a chromogenic reagent to produce a quantifiable color change. This principle forms the basis of a robust and sensitive colorimetric assay for elastase activity.

The L-alanine component of the molecule provides a degree of stereochemical recognition by the target enzyme, while the tosyl group can act as a protecting group for the amine functionality[1]. The phenylpyrrole core, upon de-esterification, is the key to the chromogenic detection method.

Principle of the Assay: A Two-Step Detection Cascade

The primary application of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is as a chromogenic substrate for serine proteases like human leukocyte elastase. The assay proceeds in two main steps, as illustrated in the workflow diagram below.

Assay_Workflow cluster_enzymatic Enzymatic Reaction cluster_color Color Development Substrate 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole (Colorless) Enzyme Human Leukocyte Elastase (HLE) Substrate->Enzyme Step 1: Enzymatic Hydrolysis Intermediate 3-Hydroxy-5-phenylpyrrole (HOPPy) (Unstable Intermediate) Diazo Diazonium Salt (e.g., 4-diazo-3-hydroxy -1-naphthalenesulfonate) Intermediate->Diazo Step 2: Diazo Coupling Product Azo Dye (Purple Product)

Figure 1: General workflow for the colorimetric detection of elastase activity.

Step 1: Enzymatic Hydrolysis. The assay is initiated by the enzymatic activity of elastase on the substrate. The enzyme recognizes and cleaves the ester bond of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This reaction releases 3-hydroxy-5-phenylpyrrole (also referred to as HOPPy) and N-Tosyl-L-alanine[2].

Step 2: Diazo Coupling Reaction. The liberated 3-hydroxy-5-phenylpyrrole is a reactive phenol. In the presence of a diazonium salt, it undergoes a diazo coupling reaction to form a stable and intensely colored azo dye[2]. The intensity of the color produced is directly proportional to the amount of 3-hydroxy-5-phenylpyrrole released, which in turn is a measure of the elastase activity.

Application Note: Quantification of Human Leukocyte Elastase Activity

This application note details the use of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole for the quantitative determination of human leukocyte elastase (HLE) activity in biological samples. This assay is particularly relevant for studying inflammatory processes, as HLE is a major component of the azurophilic granules of neutrophils and is released during inflammation. A notable diagnostic application is its use in reagent strips for detecting urinary tract infections by measuring HLE in urine[2].

Materials and Reagents
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (Substrate)

  • Human Leukocyte Elastase (HLE), purified

  • 4-diazo-3-hydroxy-1-naphthalenesulfonate (Diazonium salt)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the formed azo dye (typically in the visible range, e.g., 540 nm).

Preparation of Reagents
  • Substrate Stock Solution: Prepare a 10 mM stock solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in DMSO. Store at -20°C, protected from light. The storage period for the stock solution is up to 6 months at -80°C or 1 month at -20°C[3].

  • Diazonium Salt Solution: Prepare a fresh solution of the diazonium salt in the assay buffer at a concentration of 1 mg/mL. This solution should be prepared immediately before use as diazonium salts can be unstable.

  • HLE Standard Solutions: Prepare a series of HLE standards of known concentrations in the assay buffer.

Assay Protocol
  • Assay Plate Preparation: To each well of a 96-well microplate, add 50 µL of the assay buffer.

  • Addition of HLE: Add 20 µL of the HLE standard solutions or the biological sample to be tested to the respective wells. Include a blank control with 20 µL of assay buffer instead of the enzyme.

  • Initiation of Enzymatic Reaction: Add 10 µL of the 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole working solution (diluted from the stock solution in assay buffer to the desired final concentration, e.g., 1 mM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time can be optimized based on the enzyme activity.

  • Color Development: Add 20 µL of the freshly prepared diazonium salt solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance of each well at the optimal wavelength for the azo dye product using a microplate reader.

Data Analysis and Interpretation

The activity of HLE in the samples can be determined by comparing the absorbance values to the standard curve generated from the HLE standards. The results can be expressed in units of enzyme activity (e.g., U/mL) or as the concentration of active enzyme.

Parameter Description Typical Value/Range
kcat/KM (for HLE) Second-order rate constant, a measure of catalytic efficiency.~10^7 M⁻¹s⁻¹ (in the presence of decanol)[2]
Detection Range The linear range of the assay.Dependent on assay conditions, but can be sensitive enough for clinical samples[4].
Optimal pH The pH at which the enzyme exhibits maximal activity.Typically around pH 8.0 for HLE.

Table 1: Key Kinetic and Assay Parameters.

Advanced Insights and Considerations

  • Substrate Specificity: While 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a good substrate for HLE, it may also be cleaved by other serine proteases with similar substrate specificities, such as pancreatic elastase[2]. Therefore, it is crucial to consider the context of the biological sample and potentially use specific inhibitors to confirm the identity of the measured elastase activity.

  • Assay Optimization: The concentrations of the substrate and the diazonium salt, as well as the incubation times, should be optimized for each specific application to ensure that the assay is in the linear range and that the substrate is not a limiting factor.

  • Alternative Detection Methods: While the primary application described is a colorimetric assay, the release of 3-hydroxy-5-phenylpyrrole could potentially be detected using other methods. For instance, some pyrrole derivatives are known to be fluorescent, suggesting the possibility of developing a fluorogenic assay, which could offer higher sensitivity[1].

Potential Research Applications

Beyond its diagnostic use, this assay can be a valuable tool in basic research and drug discovery:

  • Screening for HLE Inhibitors: The assay can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of HLE, which are of therapeutic interest for inflammatory diseases.

  • Studying Enzyme Kinetics: The continuous nature of the colorimetric assay allows for the determination of key kinetic parameters (Km and Vmax) of HLE and its variants.

  • Investigating Inflammatory Processes: The assay can be used to quantify HLE activity in various biological fluids and tissue extracts to study the role of this enzyme in different pathological conditions.

Conclusion

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a valuable and well-characterized biochemical tool for the sensitive detection of human leukocyte elastase activity. Its application in a robust colorimetric assay provides researchers with a powerful method to investigate the role of elastase in health and disease, and to screen for potential therapeutic agents. The principles and protocols outlined in this guide are intended to provide a solid foundation for the successful implementation of this versatile reagent in the laboratory.

References

  • Cortez, J., et al. (1995). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Analytical Biochemistry, 229(2), 225-231. [Link]

Sources

Application

Application Notes &amp; Protocols: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a Potential Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Inhibitory Potential of a Chiral Pyrrole Derivative 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Inhibitory Potential of a Chiral Pyrrole Derivative

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex heterocyclic compound featuring a pyrrole ring substituted with a phenyl group and a tosylated L-alanine moiety.[1] Its chemical formula is C₂₀H₂₀N₂O₄S, with a molecular weight of approximately 384.45 g/mol .[1] The presence of the L-alanine component renders the molecule chiral, suggesting the potential for stereoselective interactions with biological macromolecules, a highly desirable trait in drug discovery.[1] While commercially available as a biochemical reagent, the specific biological targets of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole are not yet extensively characterized in publicly available literature.

These application notes propose a scientifically grounded hypothesis that the structural features of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole make it a candidate for inhibiting serine proteases. Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood clotting, and inflammation.[][3] Their dysregulation is implicated in numerous diseases, making them significant targets for therapeutic intervention.[3] The L-alanine side chain of the molecule could potentially interact with the substrate-binding pockets of certain serine proteases, which often exhibit specificity for particular amino acid residues.

This document provides a comprehensive guide for researchers to investigate the potential of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a serine protease inhibitor. We will present detailed protocols for an initial in vitro screening against a model serine protease, determination of the inhibitory potency (IC₅₀), elucidation of the mechanism of inhibition, and validation in a cell-based model. For the purpose of these protocols, we will use bovine pancreatic α-chymotrypsin as a representative serine protease, due to its well-characterized activity and the commercial availability of specific substrates.

Part 1: In Vitro Characterization of Enzyme Inhibition

The initial phase of characterization involves determining if 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole inhibits the target enzyme in a controlled, cell-free environment. This is achieved through a series of enzyme activity assays.

Principle of the Assay

The activity of α-chymotrypsin can be monitored using a chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).[4] Chymotrypsin cleaves the peptide bond on the carboxyl side of the phenylalanine residue, releasing p-nitroaniline (pNA). Free pNA has a distinct yellow color and absorbs light at 405-410 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the enzyme's activity. An inhibitor will reduce the rate of pNA formation.

Materials and Reagents
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (stored desiccated at room temperature)[5]

  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) (e.g., Sigma-Aldrich S7388)[4]

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (50 mM, pH 7.5, containing 10 mM CaCl₂)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol 1: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. This protocol outlines the steps to determine the concentration of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole required to inhibit 50% of the chymotrypsin activity.

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Inhibitor Stock: Prepare a 10 mM stock solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in DMSO.

    • Enzyme Stock: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Before use, dilute to the working concentration (e.g., 10 µg/mL) in Tris-HCl buffer. The optimal working concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Substrate Stock: Prepare a 10 mM stock solution of Suc-AAPF-pNA in DMSO.

  • Set up the Assay Plate:

    • In a 96-well plate, perform serial dilutions of the inhibitor stock solution in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

    • Include control wells:

      • 100% Activity Control: Enzyme and substrate, but no inhibitor (add DMSO vehicle only).

      • Blank: Buffer and substrate, but no enzyme.

  • Pre-incubation:

    • Add the diluted enzyme solution to each well (except the blank).

    • Add the serially diluted inhibitor solutions to the appropriate wells.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for binding.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to a final concentration at or near its Michaelis-Menten constant (Kₘ). For Suc-AAPF-pNA and chymotrypsin, a concentration of 100-200 µM is a good starting point.

  • Measure Activity:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Hypothetical Data for IC₅₀ Determination:

Inhibitor Conc. (µM)Log [Inhibitor]Average V₀ (mOD/min)% Inhibition
0 (Control)-50.00
0.1-1.048.53
10.042.016
50.727.545
101.015.070
501.75.589
1002.02.595

From this hypothetical data, the IC₅₀ would be approximately 6 µM.

Protocol 2: Determining the Mechanism of Inhibition

Understanding how the inhibitor interacts with the enzyme and substrate is crucial. This protocol uses kinetic studies to distinguish between competitive, non-competitive, and other modes of inhibition by analyzing reaction rates at varying substrate and inhibitor concentrations.[6][7]

Step-by-Step Methodology:

  • Assay Setup:

    • Perform a series of enzyme assays as described in Protocol 1.

    • For each of several fixed concentrations of the inhibitor (e.g., 0 µM, 5 µM, 10 µM), vary the concentration of the substrate (Suc-AAPF-pNA) (e.g., from 0.25 x Kₘ to 5 x Kₘ).

  • Data Collection:

    • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.[8]

    • Analyze the resulting plot to determine the mechanism of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis.[6]

      • Non-competitive Inhibition: Lines intersect on the x-axis.[6]

      • Uncompetitive Inhibition: Lines are parallel.[6]

      • Mixed Inhibition: Lines intersect in the second quadrant (to the left of the y-axis).

Visualization of Inhibition Mechanisms:

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition comp_E Enzyme (E) comp_ES ES Complex comp_E->comp_ES +S comp_EI EI Complex comp_E->comp_EI +I comp_S Substrate (S) comp_I Inhibitor (I) comp_ES->comp_E -S comp_P Product (P) comp_ES->comp_P -> E + P comp_EI->comp_E -I noncomp_E Enzyme (E) noncomp_ES ES Complex noncomp_E->noncomp_ES +S noncomp_EI EI Complex noncomp_E->noncomp_EI +I noncomp_S Substrate (S) noncomp_I Inhibitor (I) noncomp_ES->noncomp_E -S noncomp_ESI ESI Complex noncomp_ES->noncomp_ESI +I noncomp_P Product (P) noncomp_ES->noncomp_P -> E + P noncomp_EI->noncomp_E -I noncomp_EI->noncomp_ESI +S noncomp_ESI->noncomp_ES -I noncomp_ESI->noncomp_EI -S

Caption: Mechanisms of competitive and non-competitive enzyme inhibition.

Part 2: Cell-Based Assay for Inhibitor Validation

While in vitro assays are essential for initial characterization, it is crucial to evaluate the inhibitor's activity in a more physiologically relevant context.[9] Cell-based assays provide insights into cell permeability, potential off-target effects, and efficacy within a cellular environment.[10]

Principle of the Assay

This protocol describes a general approach to assess the ability of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole to inhibit a specific protease-mediated pathway in cultured cells. As a hypothetical example, we will consider a scenario where an overactive chymotrypsin-like protease contributes to a pathological phenotype, such as the cleavage of a cell surface receptor leading to an unwanted signaling cascade. The assay will measure a downstream event of this cascade.

Materials and Reagents
  • A relevant cell line (e.g., a cancer cell line known to overexpress a chymotrypsin-like protease).

  • Cell culture medium and supplements.

  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

  • A positive control inhibitor with known cell permeability and on-target activity.

  • Reagents for measuring a downstream signaling event (e.g., a reporter gene assay kit, ELISA kit for a specific phosphoprotein, or a fluorescent probe for a second messenger).

  • Cell viability assay kit (e.g., MTT or PrestoBlue).

Protocol 3: Cellular Activity Assessment

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the chosen cell line under standard conditions.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and the positive control inhibitor in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a predetermined period (e.g., 24 hours). This incubation time should be optimized based on the kinetics of the signaling pathway being studied.

  • Measurement of Downstream Readout:

    • After the incubation period, perform the assay to measure the downstream signaling event. This will be specific to the chosen pathway. For example:

      • Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase or β-galactosidase).

      • ELISA: Lyse the cells and perform an ELISA to quantify the level of a specific target protein or phosphoprotein.

  • Cell Viability Assay:

    • In a parallel plate, treat the cells with the same concentrations of the inhibitor.

    • At the end of the incubation period, perform a cell viability assay to ensure that the observed effects on the signaling pathway are not due to cytotoxicity.

  • Data Analysis:

    • Normalize the signaling readout to the cell viability data.

    • Plot the normalized signaling activity against the logarithm of the inhibitor concentration to determine the cellular EC₅₀ (half-maximal effective concentration).

Experimental Workflow Visualization:

Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Culture and plate cells in 96-well plates C Treat cells with inhibitor dilutions A->C B Prepare serial dilutions of inhibitor B->C D Incubate for optimized duration (e.g., 24h) C->D E Measure downstream signaling readout D->E F Perform cell viability assay (parallel plate) D->F G Normalize data and calculate EC50 E->G F->G

Sources

Method

Application Notes and Protocols for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in Drug Discovery: A Preliminary Investigator's Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed theoretical framework and a practical guide for the initial investigation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and a practical guide for the initial investigation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in drug discovery. As of the date of this publication, this molecule is classified as a biochemical reagent with limited publicly available data on its specific biological activities.[1] This guide, therefore, adopts a first-principles approach. It begins by dissecting the molecule's constituent chemical moieties—the phenylpyrrole core and the N-Tosyl-L-alaninyloxy side chain—to build a robust hypothesis for its potential therapeutic applications based on established knowledge of these structural motifs. Subsequently, it furnishes a comprehensive, step-by-step protocol for a broad initial biological screening cascade, designed to empirically test these hypotheses and uncover the compound's pharmacological profile. This document is intended to serve as a foundational resource for researchers embarking on the study of this novel chemical entity.

Introduction and Physicochemical Profile

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No: 99740-00-8) is a chiral organic compound featuring a central pyrrole ring substituted with a phenyl group and an N-tosylated L-alanine moiety linked via an ester bond.[1] While commercially available for research purposes, it remains a largely uncharacterized molecule in the context of medicinal chemistry and pharmacology. Its unique structure, combining a known bioactive scaffold with a chiral amino acid derivative, presents an intriguing starting point for drug discovery campaigns.[1]

The rationale for investigating this molecule stems from the well-documented and diverse biological activities of its core components. The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[2][3] The strategic combination of this core with other functional groups, as seen in this molecule, offers the potential for novel biological interactions and therapeutic applications.[3]

Physicochemical Data Summary

A summary of the key physicochemical properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is presented below, compiled from various chemical databases and suppliers.[2][3][4][5]

PropertyValue
CAS Number 99740-00-8
Molecular Formula C₂₀H₂₀N₂O₄S
Molecular Weight 384.45 g/mol
IUPAC Name (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate
Synonyms 5-Phenyl-3-Pyrrolyl N-Tosyl-L-Alaninate, Taloxin derivative
Physical Form Solid
Melting Point 153-155 °C
Storage Conditions Sealed in dry, room temperature. For long-term stock solutions, store at -20°C to -80°C, protected from light.

Structural Analysis and Hypothetical Therapeutic Rationale

The potential for drug discovery applications can be inferred by analyzing the molecule's primary structural fragments. This deconstruction allows for the formulation of testable hypotheses regarding its mechanism of action and therapeutic targets.

G cluster_main 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole cluster_scaffolds Key Structural Scaffolds cluster_activities Known Bioactivities of Scaffolds main_mol C₂₀H₂₀N₂O₄S phenylpyrrole Phenylpyrrole Core main_mol->phenylpyrrole contains sidechain N-Tosyl-L-alaninyloxy Side Chain main_mol->sidechain contains antifungal Antifungal phenylpyrrole->antifungal anticancer Anticancer phenylpyrrole->anticancer antiviral Antiviral / Anti-inflammatory phenylpyrrole->antiviral enzyme_substrate Enzyme Substrate / Inhibitor sidechain->enzyme_substrate

Caption: Structural deconstruction and associated hypothetical bioactivities.

The Phenylpyrrole Core: A Scaffold for Antimicrobial and Anticancer Agents

The phenylpyrrole moiety is the central structural feature. Phenylpyrroles are a known class of compounds with potent biological activity, most notably as antifungal agents.[6] The commercial fungicide fludioxonil is a prime example, derived from the natural antibiotic pyrrolnitrin.[6] These compounds function by activating the high-osmolarity glycerol (HOG) signaling pathway in fungi, leading to cellular disruption.[6]

  • Hypothesis 1 (Antifungal): Given its phenylpyrrole core, the compound may exhibit antifungal activity against a range of pathogenic fungi. Initial screens should include species like Candida albicans, Aspergillus fumigatus, and various plant pathogens.[5][7]

Beyond antifungal effects, the broader pyrrole scaffold is a cornerstone of modern oncology and virology.[4][8] Marketed drugs like Sunitinib (a multi-kinase inhibitor for cancer) and the antiviral Remdesivir contain pyrrole or related fused-ring systems.[2] The pyrrole ring's electronic properties and ability to participate in hydrogen bonding make it an effective pharmacophore for interacting with biological targets like enzymes and receptors.[1][8]

  • Hypothesis 2 (Anticancer/Antiviral): The compound could possess cytotoxic activity against cancer cell lines or inhibit viral replication. Its activity may be mediated through kinase inhibition or other mechanisms common to pyrrole-containing drugs.[4]

The N-Tosyl-L-alaninyloxy Side Chain: A Handle for Enzyme Interaction

The side chain consists of the amino acid L-alanine, protected by a tosyl group and linked to the pyrrole via an ester bond. This configuration is reminiscent of substrates used in enzyme assays. For instance, N-Tosyl-L-alanine 3-indoxyl ester is a well-known chromogenic substrate for leukocyte esterase, an enzyme used as a marker for urinary tract infections.[9][10] The ester linkage is designed to be cleaved by the target esterase.

  • Hypothesis 3 (Enzyme Inhibition/Modulation): The ester bond in 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole may be a target for cellular esterases or proteases. The compound could act as a substrate, a competitive inhibitor, or a delivery vehicle for the phenylpyrrole core (i.e., a prodrug). Its chirality, conferred by the L-alanine, suggests potential for stereoselective interactions with enzyme active sites.[1]

Suggested Initial Research Program: A General Screening Protocol

For a novel compound with no prior biological data, a tiered screening approach is essential. The following protocol outlines a logical, efficient workflow to assess the primary biological activities hypothesized above.

G cluster_tier1_assays cluster_tier2_assays start Compound Preparation (Stock Solution in DMSO) tier1 Tier 1: Primary Broad-Spectrum Screens (Single High Concentration, e.g., 10-50 µM) start->tier1 cytotoxicity Cytotoxicity Panel (e.g., NCI-60 Cell Lines) tier1->cytotoxicity antimicrobial Antimicrobial Panel (Gram+/-, Fungi) tier1->antimicrobial enzyme General Enzyme Inhibition (Esterase, Protease, Kinase) tier1->enzyme tier2 Tier 2: Dose-Response & Selectivity (For 'Hits' from Tier 1) cytotoxicity->tier2 Hit antimicrobial->tier2 Hit enzyme->tier2 Hit ic50 IC₅₀/EC₅₀ Determination tier2->ic50 selectivity Selectivity Profiling (Normal vs. Cancer Cells) tier2->selectivity moa Initial Mechanism of Action (MoA) (e.g., HOG pathway assay) tier2->moa end Lead Candidate Identification & Further Development ic50->end selectivity->end moa->end

Caption: Experimental workflow for the initial biological screening cascade.

Protocol 3.1: Tier 1 - Primary Broad-Spectrum Screening

Objective: To rapidly identify any significant biological activity at a single high concentration.

1. Compound Preparation:

  • Prepare a 10 mM stock solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in sterile, DMSO.
  • Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

2. Cellular Cytotoxicity Screening:

  • Rationale: To test the anticancer hypothesis.
  • Method: Utilize a broad panel of human cancer cell lines (e.g., NCI-60 panel or a smaller, representative panel including lung, breast, colon, and leukemia lines).
  • Procedure: a. Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat cells with the compound at a final concentration of 10 µM. Include a DMSO vehicle control and a positive control (e.g., doxorubicin). c. Incubate for 48-72 hours. d. Assess cell viability using a standard assay (e.g., MTS, resazurin, or CellTiter-Glo®). e. A "hit" is defined as >50% growth inhibition in one or more cell lines.

3. Antimicrobial Susceptibility Testing:

  • Rationale: To test the antifungal and antibacterial hypotheses.
  • Method: Broth microdilution method according to CLSI guidelines.
  • Procedure: a. Prepare a 2-fold serial dilution of the compound in appropriate growth media in a 96-well plate. b. Inoculate wells with standardized suspensions of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). c. Incubate under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast). d. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that prevents visible growth. e. A "hit" is a compound with an MIC ≤ 16 µg/mL.
Protocol 3.2: Tier 2 - Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of any "hits" from Tier 1 and determine their potency.

1. IC₅₀/EC₅₀ Determination:

  • Rationale: To quantify the potency of the compound in the relevant assay.
  • Method: For any hit from the cytotoxicity or antimicrobial screens, perform a full dose-response analysis.
  • Procedure: a. Prepare a 10-point, 2-fold serial dilution of the compound. b. Perform the same assay as in Tier 1. c. Plot the percentage of inhibition against the log of the compound concentration. d. Calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) using a non-linear regression model (e.g., sigmoidal dose-response).

2. Selectivity Profiling:

  • Rationale: To assess the therapeutic window. A good drug candidate should be more potent against its target (e.g., cancer cells) than against normal cells.
  • Method: Test the compound for cytotoxicity against non-cancerous cell lines (e.g., human fibroblasts like WI-38 or endothelial cells like HUVECs) in parallel with a sensitive cancer cell line.
  • Procedure: a. Determine the IC₅₀ values for both the cancer and normal cell lines as described above. b. Calculate the Selectivity Index (SI) = IC₅₀ (normal cells) / IC₅₀ (cancer cells). c. An SI > 10 is generally considered a promising result for a preclinical candidate.

Conclusion and Future Directions

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole represents an unexplored chemical entity with a promising structure for drug discovery. Based on a structural analogy to known pharmacophores, its most plausible therapeutic applications lie in the fields of antifungal and anticancer therapy. The ester linkage also suggests a potential role as an enzyme modulator or a prodrug.

The lack of existing biological data necessitates a foundational research program. The tiered screening protocol outlined in this document provides a clear and logical path forward. Positive results in these initial assays would warrant more in-depth mechanistic studies, such as identifying specific molecular targets (e.g., through thermal shift assays or affinity chromatography), exploring structure-activity relationships (SAR) through the synthesis of analogues, and eventually, evaluation in preclinical in vivo models. The journey from a novel compound to a therapeutic agent is long, but it begins with the systematic and hypothesis-driven investigation proposed herein.

References

  • PubChem. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | C20H20N2O4S | CID 13785328. [Link]

  • LookChem. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrrole as a Pharmaceutical Intermediate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Pyrrole Derivatives: Exploring Their Diverse Biological Activities. [Link]

  • Yuan, X., et al. (2016). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. Molecules, 21(3), 383. [Link]

  • Al-Amiery, A. A., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(19), 6331. [Link]

  • Kilani, J., & Fillinger, S. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology, 7, 2014. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules, 29(13), 3128. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind N-Tosyl-L-alanine 3-indoxyl Ester: A Deep Dive into Biochemical Applications. [Link]

  • G-Biosciences. N-Tosyl-L-alanine 3-indoxyl Ester. [Link]

Sources

Application

Application Notes and Protocols for the Cellular Investigation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Introduction: Unveiling the Potential of a Novel Phenylpyrrole Derivative 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a unique chiral molecule, characterized by a phenyl-substituted pyrrole core linked to a tosylated L-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenylpyrrole Derivative

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a unique chiral molecule, characterized by a phenyl-substituted pyrrole core linked to a tosylated L-alanine moiety.[1][2] While its precise biological activity and mechanism of action in cellular systems are not yet extensively documented, its structural components suggest a potential for interaction with biological pathways.[2] The pyrrole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antiproliferative and cytotoxic effects.[3][4] Furthermore, the presence of the L-alanine group, a fundamental amino acid, and the tosyl functional group, known to influence the biological activity of molecules, hints at the possibility of specific interactions with cellular targets.[5][6]

These application notes provide a comprehensive framework for the initial characterization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in a cell culture setting. The protocols outlined below are designed as a tiered screening cascade, enabling researchers to systematically evaluate its cytotoxic potential, investigate its apoptotic activity, and begin to elucidate the underlying molecular mechanisms.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₂₀H₂₀N₂O₄S[1]
Molecular Weight 384.45 g/mol [1]
CAS Number 99740-00-8[1]
Appearance Solid
Purity ≥95%
Storage Store at room temperature in a dry, sealed container.

Stock Solution Preparation:

For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO).

  • Solvent Selection: Due to its predicted LogP (a measure of lipophilicity), DMSO is a suitable solvent.

  • Stock Concentration: Prepare a 10 mM stock solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in DMSO. For example, dissolve 3.845 mg of the compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7] When ready to use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Tier 1: Foundational Cytotoxicity Screening

The initial step in characterizing a novel compound is to assess its effect on cell viability. This will determine if the compound exhibits cytotoxic or anti-proliferative effects and establish a dose-response relationship, which is crucial for planning subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[8][9][10]

Protocol: MTT Assay for Cell Viability

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[11]

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, or a panel of cell lines relevant to the research area)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in complete culture medium from the 10 mM stock. A suggested starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[13]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Tier 2: Investigation of Apoptotic Induction

Should 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole demonstrate significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a central executioner caspase.[14]

Protocol: Colorimetric Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3 by detecting the cleavage of a specific peptide substrate, DEVD, which is conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). Upon cleavage by active caspase-3, the free pNA produces a yellow color that can be quantified spectrophotometrically.[15][16]

Materials:

  • Cells treated with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (at concentrations around the determined IC₅₀) and control cells

  • Cell lysis buffer

  • Reaction buffer containing DTT

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

    • Harvest the cells and lyse them according to the manufacturer's protocol for the caspase-3 assay kit.[14]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Assay:

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the reaction buffer containing DTT to each well.

    • Initiate the reaction by adding the DEVD-pNA substrate.[14]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.[15]

  • Data Analysis: Compare the absorbance values of the treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.

Tier 3: Elucidating Potential Signaling Pathways

If 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is found to induce apoptosis, further investigation into the upstream signaling pathways is warranted. The c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways are critical regulators of apoptosis and cellular stress responses.[17][18][19]

Workflow for Investigating JNK and NF-κB Pathways

G cluster_0 Initial Screening cluster_1 Mechanistic Investigation Compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole CellViability MTT Assay (Determine IC50) Compound->CellViability Caspase3 Caspase-3 Assay (Confirm Apoptosis) CellViability->Caspase3 If Cytotoxic JNK JNK Pathway Activation (Western Blot for p-JNK) Caspase3->JNK NFkB NF-κB Pathway Activation (p65 Nuclear Translocation Assay) Caspase3->NFkB Downstream Further Downstream Targets (e.g., Bcl-2 family proteins) JNK->Downstream NFkB->Downstream

Caption: Proposed screening cascade for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Protocol Outline: Western Blot for JNK Activation

Principle: Activation of the JNK pathway involves the phosphorylation of JNK. Western blotting using an antibody specific for the phosphorylated form of JNK (p-JNK) can be used to assess the activation of this pathway.[17]

Procedure Outline:

  • Treat cells with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

  • Prepare whole-cell lysates.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with a primary antibody against p-JNK, and subsequently with an antibody against total JNK as a loading control.

  • Detect the protein bands using an appropriate secondary antibody and chemiluminescence.

Protocol Outline: NF-κB (p65) Nuclear Translocation Assay

Principle: In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation, the p65 subunit translocates to the nucleus. This translocation can be visualized by immunofluorescence or quantified by separating nuclear and cytoplasmic fractions followed by Western blotting for p65.[20][21]

Procedure Outline:

  • Treat cells with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

  • Perform cellular fractionation to separate the nuclear and cytoplasmic extracts.[22]

  • Perform Western blotting on both fractions using an antibody against the p65 subunit of NF-κB.

  • An increase in the p65 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation.

Visualizing Potential Signaling Pathways

G cluster_JNK JNK Pathway cluster_NFkB NF-κB Pathway cluster_apoptosis Apoptosis Compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole JNK_activation JNK Activation (Phosphorylation) Compound->JNK_activation ? IkB_degradation IκB Degradation Compound->IkB_degradation ? cJun c-Jun/AP-1 Activation JNK_activation->cJun Pro_apoptotic_genes Pro-apoptotic Gene Expression (e.g., Bim, Bax) cJun->Pro_apoptotic_genes Caspase_activation Caspase-3 Activation Pro_apoptotic_genes->Caspase_activation p65_translocation p65 Nuclear Translocation IkB_degradation->p65_translocation Target_gene_expression Target Gene Expression (Anti-apoptotic or Pro-inflammatory) p65_translocation->Target_gene_expression Cell_death Apoptotic Cell Death Target_gene_expression->Cell_death Inhibition/Modulation Caspase_activation->Cell_death

Caption: Potential signaling pathways for investigation.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust starting point for elucidating the biological activity of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in a cell culture context. By systematically progressing through this tiered screening approach, researchers can efficiently determine its cytotoxic potential, identify its ability to induce apoptosis, and begin to unravel the intricate signaling pathways it may modulate. Positive findings from these initial screens will pave the way for more in-depth studies, including the identification of direct molecular targets, analysis of a broader range of cell lines, and eventual in vivo validation. This structured approach ensures a scientifically rigorous and efficient investigation into the therapeutic potential of this novel compound.

References

  • Dhanasekaran, D. N., & Reddy, E. P. (2008). JNK signaling in apoptosis. Oncogene, 27(48), 6245–6251. [Link]

  • Lin, A. (2003). Activation of the JNK signaling pathway: breaking the brake on apoptosis. Bioessays, 25(1), 17-24. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Dhanasekaran, D. N., & Reddy, E. P. (2017). JNK-signaling: A multiplexing hub in programmed cell death. Genes & Cancer, 8(9-10), 682–694. [Link]

  • Dhanasekaran, D. N., & Reddy, E. P. (2017). JNK-signaling: A multiplexing hub in programmed cell death. Genes & Cancer, 8(9-10), 682–694. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol Exchange. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • Bio-protocol. (n.d.). NF-kB, p65 assay kit for the determination of NF-kB activity. Retrieved from [Link]

  • MDPI. (2021). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. Molecules, 26(11), 3327. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]

  • National Institutes of Health. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5174. [Link]

  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Assay Guidance Manual. [Link]

  • PubMed. (2007). 3-substituted 7-phenyl-pyrroloquinolinones show potent cytotoxic activity in human cancer cell lines. Journal of Medicinal Chemistry, 50(22), 5509-5513. [Link]

  • antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Retrieved from [Link]

  • Bentham Science. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1957-1970. [Link]

  • Zdravookhranenie Kyrgyzstana. (n.d.). Characterization of a phenylpyrrole derivative fungicide in an acute oral toxicology study in rats. Retrieved from [Link]

  • PubChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Retrieved from [Link]

  • Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine, 20(1), 1-17. [Link]

  • Technology Networks. (2023). Screening Strategies Used in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). N-Tosyl-L-alanine. Retrieved from [Link]

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  • G-Biosciences. (n.d.). N-Tosyl-L-alanine 3-indoxyl Ester. Retrieved from [Link]

  • SpringerLink. (2022). Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). Applied Microbiology and Biotechnology, 106(3), 967-981. [Link]

Sources

Method

Application Notes and Protocols for the Analytical Determination of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Introduction 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex chiral molecule with potential applications in pharmaceutical development and life sciences research as a biochemical reagent.[1] Its structure, incorpo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex chiral molecule with potential applications in pharmaceutical development and life sciences research as a biochemical reagent.[1] Its structure, incorporating a pyrrole ring, a phenyl group, and a tosylated L-alanine moiety, presents unique analytical challenges for its accurate identification and quantification.[1] The inherent chirality of the molecule, stemming from the L-alanine component, necessitates stereospecific analytical methods to distinguish between enantiomers, a critical aspect in drug development where different enantiomers can exhibit varied pharmacological and toxicological profiles. This document provides a comprehensive guide to the analytical techniques for the characterization and quantification of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and reliability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is fundamental to the development of robust analytical methods.

PropertyValueSource
Chemical Formula C₂₀H₂₀N₂O₄S[2][3][4]
Molecular Weight ~384.5 g/mol [2][3][4]
CAS Number 99740-00-8[2]
Melting Point 153-155 °C[1]
Appearance Solid[1]
Chirality (S)-enantiomer[2]

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Given its chiral nature, chiral HPLC is the preferred method for enantiomeric separation.

Chiral High-Performance Liquid Chromatography (HPLC)

The objective of a chiral HPLC method is to separate the (S)-enantiomer (the target analyte) from its potential (R)-enantiomer impurity. This is crucial for controlling the stereochemical purity of the compound.

Rationale for Method Design:

The selection of a chiral stationary phase (CSP) is the most critical parameter in developing a chiral separation method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds and are a good starting point for method development.[5] The mobile phase composition, particularly the nature and proportion of the organic modifier and any additives, is then optimized to achieve the desired resolution and retention times.

Experimental Workflow for Chiral HPLC Method Development:

Caption: Workflow for Chiral HPLC Method Development.

Protocol for Chiral HPLC Analysis:

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase: Chiralpak® IA or similar amylose-based column

  • Mobile phase: Hexane/Isopropanol/Ethanol mixture

  • Reference standards of (S)- and (R)-3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

2. Chromatographic Conditions:

ParameterConditionRationale
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)Proven effectiveness for a wide range of chiral compounds.[5][6]
Mobile Phase Hexane:Isopropanol:Ethanol (80:10:10, v/v/v)A non-polar/polar solvent mixture to modulate retention and enantioselectivity.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Column Temperature 25°CTemperature control ensures reproducible retention times.
Detection UV at 254 nmThe phenyl and pyrrole chromophores are expected to have strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[7]

4. Data Analysis:

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of individual reference standards.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

Rationale for Method Design:

The tosyl group and the ester linkage in the molecule are susceptible to fragmentation in the mass spectrometer, providing characteristic product ions for selected reaction monitoring (SRM). The choice of a reversed-phase HPLC column is suitable for retaining this relatively non-polar molecule.

Protocol for LC-MS/MS Analysis:

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Reference standard of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

2. LC-MS/MS Conditions:

ParameterConditionRationale
Column C18 (2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately non-polar compounds.
Mobile Phase Gradient elution (see table below)A gradient is used to effectively elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CHigher temperature can improve peak shape and reduce viscosity.
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the pyrrole ring and the tosyl group are readily protonated.
SRM Transitions Precursor ion: m/z 385.1; Product ions: to be determined experimentallyThe precursor ion corresponds to [M+H]⁺. Product ions will result from fragmentation of the ester and tosyl groups.

Mobile Phase Gradient:

Time (min)% Mobile Phase B
0.020
5.095
7.095
7.120
10.020

3. Sample Preparation from Biological Fluids (e.g., Urine): Given its potential use in detecting components in human urine, a robust sample preparation method is necessary to remove interferences.[1][3] Solid-phase extraction (SPE) is a highly effective technique for this purpose.[8][9]

Sources

Application

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole: A Chiral Building Block for Synthetic Innovation

Introduction 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multifaceted chiral molecule poised for significant applications in synthetic chemistry.[1] Its unique structure, incorporating a pyrrole heterocycle, a phenyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multifaceted chiral molecule poised for significant applications in synthetic chemistry.[1] Its unique structure, incorporating a pyrrole heterocycle, a phenyl substituent, and a stereochemically defined N-tosylated L-alanine moiety, presents a compelling platform for the development of novel asymmetric transformations and the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of this chiral building block, including its chemical and physical properties, synthesis, and purification protocols, and explores its potential applications in cutting-edge research and development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 99740-00-8[1][2]
Molecular Formula C₂₀H₂₀N₂O₄S[3]
Molecular Weight 384.45 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 153-155 °C[2]
Storage Sealed in a dry environment at room temperature. For solutions, store at -20°C for up to one month or -80°C for up to six months, protected from light.
Purity Typically ≥95%

Solubility: While specific solubility data is not extensively published, its structure suggests solubility in a range of common organic solvents. It is recommended to perform small-scale solubility tests to determine the optimal solvent for a specific application.

Handling and Safety: Standard laboratory safety protocols should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis and Purification Protocols

The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole requires a multi-step approach that carefully controls stereochemistry.[1] While various synthetic routes are possible, a general overview of a plausible synthetic strategy is presented below. The successful synthesis is critically dependent on the optimization of reaction parameters to ensure high yield and stereochemical purity.[1]

Conceptual Synthetic Workflow

G cluster_0 Synthesis of 3-hydroxy-5-phenylpyrrole cluster_1 Preparation of N-Tosyl-L-alanine cluster_2 Esterification cluster_3 Purification A Starting Materials B Paal-Knorr Pyrrole Synthesis or Cycloaddition A->B C 3-hydroxy-5-phenylpyrrole B->C G Esterification Coupling C->G D L-alanine E Tosylation D->E F N-Tosyl-L-alanine E->F F->G H 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole G->H I Crude Product H->I J Chromatography / Recrystallization I->J K Pure Product J->K

Caption: Conceptual workflow for the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Protocol: Esterification of 3-hydroxy-5-phenylpyrrole with N-Tosyl-L-alanine

This protocol outlines a general procedure for the key esterification step. Note: This is a representative protocol and may require optimization.

Materials:

  • 3-hydroxy-5-phenylpyrrole

  • N-Tosyl-L-alanine

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried, argon-purged round-bottom flask, dissolve 3-hydroxy-5-phenylpyrrole (1.0 equiv) and N-Tosyl-L-alanine (1.1 equiv) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of DCC (1.2 equiv) in anhydrous DCM to the reaction mixture over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

Purification Protocol

Effective purification is essential to obtain the target compound with high purity.[1]

Materials:

  • Crude 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Load the adsorbed crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

  • Alternatively, recrystallization from a suitable solvent system can be employed for purification.

Applications in Asymmetric Synthesis

The inherent chirality of the L-alanine moiety makes 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole a valuable building block for asymmetric synthesis.[1] While specific, detailed applications in the peer-reviewed literature are not yet widely documented, its structure suggests several potential uses.

Potential as a Chiral Auxiliary

The N-tosyl-L-alaninyloxy group can potentially serve as a chiral auxiliary, directing the stereochemical outcome of reactions at other positions on the pyrrole ring or on substituents attached to it.

G A 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole B Reaction at Pyrrole Ring or Substituent A->B Reagent C Diastereoselective Product Formation B->C Stereocontrol D Cleavage of Chiral Auxiliary C->D E Enantioenriched Product D->E

Caption: Conceptual use as a chiral auxiliary.

Hypothetical Application: Diastereoselective Alkylation

  • Deprotonation: Treatment of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole with a suitable base could generate a nucleophilic species.

  • Diastereoselective Alkylation: The chiral environment created by the N-tosyl-L-alaninyloxy group could direct the approach of an electrophile, leading to the formation of one diastereomer in excess.

  • Auxiliary Cleavage: Subsequent hydrolysis of the ester linkage would release the enantioenriched pyrrole derivative and recover the chiral auxiliary.

Use as a Chiral Building Block in Total Synthesis

This molecule can be incorporated into the synthesis of larger, more complex chiral molecules, where the stereocenter of the alanine fragment is a key element of the final target's stereochemistry. Its rigid pyrrole core and modifiable functional groups offer multiple points for further synthetic elaboration.

Future Outlook

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole represents a promising, yet underexplored, chiral building block. Further research into its reactivity and application in asymmetric catalysis and total synthesis is warranted. The development of detailed protocols and the demonstration of its efficacy in the synthesis of biologically active molecules will undoubtedly elevate its status as a valuable tool for the synthetic chemistry community.

References

  • Watson International. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole CAS 99740-00-8. Retrieved from [Link]

  • PubChem. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Efficacy Testing of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Abstract This document provides a comprehensive experimental framework for the initial evaluation and efficacy testing of the novel chemical entity, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Given the limited public dat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the initial evaluation and efficacy testing of the novel chemical entity, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Given the limited public data on this specific molecule, this guide is structured as a multi-phase discovery pipeline. It begins with broad, unbiased in vitro screening to identify a potential therapeutic area, followed by detailed mechanistic studies, and culminates in a proof-of-concept in vivo efficacy model. The protocols and strategic rationale provided herein are designed for researchers in drug development and chemical biology, emphasizing scientific rigor, logical progression, and self-validating experimental design. While the pyrrole scaffold is common in many therapeutic agents, particularly kinase inhibitors, we will proceed without a preconceived mechanistic bias until initial screening data is generated.[1][2][3][4][5]

Introduction: The Pyrrole Scaffold and the Discovery Mandate

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3][5] Derivatives have shown a vast range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[4][5] Many of these effects are achieved through the inhibition of protein kinases, which are critical nodes in cellular signaling pathways.[1][2]

The subject of this guide, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (herein referred to as Cpd-TPP), is a chiral molecule containing this core pyrrole structure.[6][7] Its full biological potential is yet to be characterized. The experimental design detailed below is therefore not a validation of a known mechanism but a systematic search for a biological function, followed by a rigorous assessment of its therapeutic potential. We will use oncology as a primary, hypothetical therapeutic area for detailed protocol examples, as this is a common application for pyrrole derivatives, but the initial screening phase is designed to be agnostic.

Phase 1: Broad-Spectrum In Vitro Profiling & Target Hypothesis Generation

The primary goal of Phase 1 is to determine if Cpd-TPP has any biological activity in a cellular context and, if so, to generate a hypothesis about its mechanism of action.

Experimental Workflow for Phase 1

G cluster_0 Phase 1: In Vitro Profiling A Compound Preparation (Cpd-TPP) B Multi-lineage Cancer Cell Panel Screen (e.g., NCI-60) A->B Test Compound C Normal (Non-transformed) Cell Line Cytotoxicity Assay A->C Test Compound D Broad Kinase Panel Screen (>400 kinases) A->D Test Compound E Phenotypic Screening (Apoptosis, Cell Cycle, Migration) A->E Test Compound F Data Analysis & Hypothesis Generation B->F Generate Data C->F Generate Data D->F Generate Data E->F Generate Data Phase 2 Phase 2 F->Phase 2 Identified Target & Phenotype

Caption: Phase 1 workflow for initial screening of Cpd-TPP.

Protocol 1: Cell Viability Screening Across Multiple Cell Lines

Rationale: This initial step determines if Cpd-TPP possesses cytotoxic or cytostatic activity. Using a diverse panel of cancer cell lines (e.g., breast, lung, colon, leukemia) alongside a non-transformed cell line (e.g., primary fibroblasts or an immortalized epithelial line like MCF-10A) provides a preliminary assessment of potency and cancer-selectivity.

Methodology (MTT Assay):

  • Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density for each cell line to ensure logarithmic growth over the assay period (typically 72 hours).

  • Compound Preparation: Prepare a 10 mM stock solution of Cpd-TPP in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate cell culture medium.

  • Treatment: After allowing cells to adhere overnight, replace the medium with the medium containing Cpd-TPP dilutions. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize data to vehicle-treated controls and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Data Presentation:

Cell LineTissue of OriginIC₅₀ (µM) of Cpd-TPPSelectivity Index (Normal/Cancer)
MCF-7Breast CancerDataCalculated
A549Lung CancerDataCalculated
HCT116Colon CancerDataCalculated
JurkatLeukemiaDataCalculated
MCF-10ANormal BreastDataN/A
Protocol 2: Kinase Panel Screening

Rationale: As many pyrrole derivatives are kinase inhibitors, a broad kinase panel screen is a cost-effective and high-throughput method to identify potential molecular targets.[1][2] This is a hypothesis-generating step.

Methodology:

  • Partner with a Vendor: Engage a commercial provider (e.g., Eurofins Discovery, Reaction Biology Corp) that offers large-scale kinase screening services.

  • Compound Submission: Provide the vendor with a high-purity sample of Cpd-TPP.

  • Assay Conditions: Typically, the compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred purified kinases. The activity of each kinase is measured, usually via radiolabeling (³³P-ATP incorporation) or fluorescence-based methods.

  • Data Analysis: The vendor will provide a report detailing the percent inhibition of each kinase. "Hits" are typically defined as kinases inhibited by >50% or >75% at the tested concentration.

Follow-up: Any significant hits from this screen must be validated. This involves determining the IC₅₀ of Cpd-TPP against the purified kinase and confirming target engagement in a cellular context (see Phase 2).

Phase 2: Target Validation and Mechanistic Elucidation

Once a putative target (e.g., a specific kinase) and a cellular phenotype (e.g., apoptosis) are identified, Phase 2 aims to rigorously validate this link and elucidate the mechanism of action.

Hypothetical Signaling Pathway and MOA

Let's hypothesize that the Phase 1 screen revealed Cpd-TPP selectively inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a common target for pyrrole-based drugs like Sunitinib.[2]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation CpdTPP Cpd-TPP CpdTPP->VEGFR2 Inhibits Phosphorylation

Caption: Hypothetical mechanism of Cpd-TPP inhibiting the VEGFR2 pathway.

Protocol 3: Cellular Target Engagement via Western Blot

Rationale: This protocol tests the hypothesis from the kinase screen. If Cpd-TPP inhibits VEGFR2, it should reduce its autophosphorylation and the phosphorylation of downstream signaling proteins like Akt and ERK in cells stimulated with VEGF.

Methodology:

  • Cell Culture and Starvation: Culture a VEGFR2-expressing cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Pre-treatment: Treat cells with varying concentrations of Cpd-TPP (e.g., 0.1x, 1x, 10x the viability IC₅₀) for 2-4 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-VEGFR2 (Tyr1175)

      • Total VEGFR2

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • GAPDH or β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Use an ECL substrate and image the blot. Densitometry can be used for quantification.

Expected Outcome: A dose-dependent decrease in the phosphorylation of VEGFR2, Akt, and ERK in Cpd-TPP treated cells compared to the VEGF-stimulated control.

Phase 3: In Vivo Proof-of-Concept Efficacy

After successful in vitro validation, the efficacy of Cpd-TPP must be tested in a living organism. This requires preliminary pharmacokinetic (PK) and toxicology studies, followed by a relevant disease model.

Protocol 4: Murine Xenograft Tumor Model

Rationale: The subcutaneous xenograft model is a standard initial step to assess the anti-tumor activity of a compound in vivo. It involves implanting human cancer cells that are sensitive to Cpd-TPP in vitro into immunocompromised mice.

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice (or another appropriate immunocompromised strain).

  • Cell Implantation: Subcutaneously inject 2-5 million cancer cells (e.g., HCT116) in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline, or the formulation buffer for Cpd-TPP)

    • Group 2: Cpd-TPP, Dose 1 (e.g., 10 mg/kg), administered daily via oral gavage or intraperitoneal injection.

    • Group 3: Cpd-TPP, Dose 2 (e.g., 30 mg/kg)

    • Group 4: Positive control (an established drug for that cancer type)

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • Observe animals daily for any signs of distress or toxicity.

  • Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specific size (~1500 mm³).

  • Tissue Collection: At the endpoint, euthanize the animals and excise the tumors. Tumor weight can be measured, and tissues can be preserved for further analysis (e.g., histology, Western blot for pharmacodynamic markers).

Data Analysis: Plot the mean tumor volume for each group over time. Statistical significance can be assessed using methods like a two-way ANOVA. The primary endpoint is Tumor Growth Inhibition (TGI).

In Vivo Study Design Diagram

G cluster_0 Treatment Groups A Day 0: Inject Cancer Cells (e.g., 5x10^6 HCT116) B Days 7-10: Tumors reach ~120 mm³ A->B C Randomize Mice into 4 Treatment Groups (n=10) B->C D Start Daily Dosing (Oral Gavage or IP) C->D Day 10 G1 Group 1: Vehicle G2 Group 2: Cpd-TPP (10 mg/kg) G3 Group 3: Cpd-TPP (30 mg/kg) G4 Group 4: Positive Control E Monitor Tumor Volume & Body Weight (3x/week) D->E Daily for 18 days F Day 28 (or Endpoint): Euthanize & Collect Tissues E->F G Data Analysis: Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for a subcutaneous xenograft efficacy study.

Conclusion and Future Directions

This document outlines a logical and comprehensive pathway for assessing the efficacy of a novel compound, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. The phased approach ensures that resources are used efficiently, moving from broad, hypothesis-generating screens to specific, rigorous validation studies. Successful completion of these phases would provide a strong data package to support further preclinical development, including advanced toxicology, formulation, and investigation into more complex orthotopic or patient-derived xenograft (PDX) models. The key to success is an unbiased initial assessment followed by meticulous validation of the most promising biological activity.

References

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8.Smolecule.
  • Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities.Bentham Science.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | Biochemical Assay Reagent.MedChemExpress.
  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

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Application

Application Notes and Protocols for In Vitro Evaluation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpyrrole Derivative 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a chiral, heterocyclic compound characterized by a phenyl-substituted pyrrole core linked...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpyrrole Derivative

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a chiral, heterocyclic compound characterized by a phenyl-substituted pyrrole core linked to a tosylated L-alanine moiety.[1][2][3] While its specific biological activities are not yet fully elucidated, its structural features suggest potential as a modulator of key cellular pathways implicated in cancer and inflammation. The pyrrole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant anticancer and anti-inflammatory properties.[4][5][6][7] These compounds have been shown to target a range of biological molecules, including protein kinases like EGFR and VEGFR, and enzymes such as COX-2, ultimately leading to the induction of apoptosis in malignant cells and the suppression of inflammatory responses.[4][5][6]

The presence of a tosylated amino acid in the structure of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole further suggests potential for specific interactions with biological targets, possibly enhancing its efficacy and selectivity.[1][8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the bioactivity of this compound through a series of robust in vitro models. The following protocols are designed to be self-validating systems, providing a clear rationale for each experimental step to ensure scientific integrity and reproducibility.

Part 1: Investigating the Anticancer Potential

Based on the known activities of similar pyrrole derivatives, we hypothesize that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole may exert anticancer effects by inducing cytotoxicity, promoting apoptosis, and causing cell cycle arrest in cancer cells. The following in vitro models are proposed to test this hypothesis.

Assessment of Cytotoxicity

A primary step in evaluating any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. This allows for the determination of the compound's potency (IC50) and its selectivity towards cancer cells versus non-cancerous cells.

G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Viability Assay cluster_4 Data Analysis seed_cells Seed cancer and non-cancerous cell lines in 96-well plates treat_cells Treat cells with serial dilutions of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole seed_cells->treat_cells incubate Incubate for 24, 48, and 72 hours treat_cells->incubate mt_assay Perform MTT or XTT assay incubate->mt_assay analyze Measure absorbance and calculate IC50 values mt_assay->analyze G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry cluster_3 Data Analysis treat_cells Treat cells with the test compound at IC50 concentration stain_cells Stain cells with Annexin V-FITC and Propidium Iodide (PI) treat_cells->stain_cells flow_cytometry Analyze stained cells using a flow cytometer stain_cells->flow_cytometry analyze Quantify viable, apoptotic, and necrotic cell populations flow_cytometry->analyze

Caption: Workflow for assessing apoptosis induction by the test compound.

Materials:

  • Cancer cell line of interest

  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24 or 48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS. [11]3. Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark. [12]4. Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Investigation of Cell Cycle Perturbations

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometric analysis of DNA content using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [13][14][15]

Materials:

  • Cancer cell line of interest

  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours. [16]3. Cell Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark. [17]4. Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells.

Part 2: Probing the Anti-Inflammatory Activity

The structural similarity of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole to known anti-inflammatory agents suggests it may modulate inflammatory pathways. [6][7][18][19]We hypothesize that this compound can inhibit the production of pro-inflammatory mediators and interfere with key inflammatory signaling cascades, such as the NF-κB pathway.

Measurement of Pro-Inflammatory Cytokine Inhibition

A key hallmark of inflammation is the release of pro-inflammatory cytokines. An in vitro model using lipopolysaccharide (LPS)-stimulated macrophages can be used to assess the ability of the test compound to inhibit the production of cytokines such as TNF-α and IL-6. [20][21][22][23]

G cluster_0 Cell Culture cluster_1 Compound Pre-treatment cluster_2 Inflammatory Stimulus cluster_3 Supernatant Collection cluster_4 Cytokine Quantification culture_cells Culture macrophages (e.g., RAW 264.7) in 24-well plates pretreat Pre-treat cells with the test compound culture_cells->pretreat stimulate Stimulate cells with LPS pretreat->stimulate collect Collect cell culture supernatants stimulate->collect elisa Measure TNF-α and IL-6 levels by ELISA collect->elisa

Caption: Workflow for assessing the inhibition of pro-inflammatory cytokine release.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

  • Lipopolysaccharide (LPS)

  • TNF-α and IL-6 ELISA kits

  • 24-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition by the test compound.

Investigation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. [2][24][25][26][27]We can investigate the effect of the test compound on this pathway by measuring the nuclear translocation of the p65 subunit of NF-κB.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

  • LPS

  • Nuclear and cytoplasmic extraction kit

  • Primary antibody against NF-κB p65

  • Secondary antibody (HRP-conjugated)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Seed and treat cells with the test compound and LPS as described for the cytokine release assay.

  • Cell Fractionation: After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts.

  • Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and incubate with the primary antibody against NF-κB p65. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody. d. Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in treated cells compared to LPS-stimulated control cells indicates inhibition of NF-κB translocation.

Table 2: Summary of In Vitro Assays and Expected Outcomes

AssayPurposeCell Line(s)Key ParametersExpected Outcome for an Active Compound
MTT AssayTo determine cytotoxicityMCF-7, A549, HCT116, MCF-10AIC50 valuesLow IC50 in cancer cells, high IC50 in non-cancerous cells
Annexin V/PI AssayTo quantify apoptosisSelected cancer cell linePercentage of apoptotic cellsIncreased percentage of apoptotic cells
Cell Cycle AnalysisTo assess cell cycle arrestSelected cancer cell linePercentage of cells in each phaseAccumulation of cells in a specific phase (e.g., G2/M)
Cytokine ELISATo measure inhibition of pro-inflammatory cytokine releaseRAW 264.7TNF-α and IL-6 levelsReduced levels of TNF-α and IL-6
NF-κB Western BlotTo assess inhibition of NF-κB activationRAW 264.7Nuclear levels of p65Decreased nuclear translocation of p65

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. By systematically evaluating its cytotoxic, pro-apoptotic, cell cycle-modulating, and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. The modular nature of these assays allows for adaptation to specific research questions and the integration of further mechanistic studies. A thorough investigation using these models will be instrumental in determining the future direction of research and development for this promising compound.

References

  • Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]

  • Jayakumar, S., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, vol. 9, no. 1, 2019, e3158. [Link]

  • ResearchGate. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. [Link]

  • Kuznietsova, H. M., et al. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, vol. 393, no. 12, 2020, pp. 2275-2289. [Link]

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  • Springer Link. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. [Link]

  • el-Naggar, A. M., et al. Synthesis and biological activity of some new substituted aminoacyl-carbazole derivatives. Part II. Il Farmaco; edizione scientifica, vol. 38, no. 7, 1983, pp. 488-95. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Welcome to the technical support center for the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important biochemical reagent.[1][2] The synthesis, while straightforward in principle, involves sensitive intermediates and a coupling step prone to side reactions that can significantly impact yield and purity.[3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

The overall synthesis involves the esterification of 3-hydroxy-5-phenylpyrrole with N-Tosyl-L-alanine. The most common and effective method for this coupling is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Coupling Reaction cluster_2 Purification Precursor1 Synthesis of 3-hydroxy-5-phenylpyrrole Coupling Steglich Esterification (DCC, DMAP) Precursor1->Coupling Reactant 1 Reagent N-Tosyl-L-alanine Reagent->Coupling Reactant 2 Product Crude 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole Coupling->Product Purification Filtration & Column Chromatography Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Overall workflow for the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Low yield is a frequent issue in multi-step syntheses and can be attributed to several factors in this specific reaction.[3] Let's break down the potential causes systematically.

Possible Cause 1: Poor Quality or Degradation of 3-hydroxy-5-phenylpyrrole The 3-hydroxy-5-phenylpyrrole intermediate is an enol-like structure and can be susceptible to oxidation and decomposition, especially if impure or stored improperly.[3][6] Pyrrole and its derivatives can be sensitive to light, heat, and oxygen.[3]

  • Solution:

    • Verify Purity: Before use, check the purity of your 3-hydroxy-5-phenylpyrrole by ¹H NMR and measure its melting point. Discoloration (e.g., darkening from off-white to brown) is a visual indicator of degradation.

    • Proper Storage: Store the precursor under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature.

    • Fresh Synthesis: If degradation is suspected, it is best to synthesize it fresh according to established procedures, such as the deacetylation of N-acetyl-3-acetoxy-5-phenylpyrrole.[7]

Possible Cause 2: Inefficient Esterification Coupling The Steglich esterification, while effective, can be sluggish if not optimized. Key parameters include solvent choice, reaction time, and temperature. Steric hindrance between the two reactants can also slow the reaction.[8]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. The coupling agent, DCC, reacts readily with water, which will quench the reaction.

    • Solvent Choice: Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Ensure the solvent is anhydrous.[7]

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically 3-hydroxy-5-phenylpyrrole) indicates completion. Reactions are typically stirred at 0 °C initially and then allowed to warm to room temperature for several hours (4-24h).[4]

Possible Cause 3: Competing Side Reactions The most significant side reaction in DCC couplings is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react with the alcohol.[5][9] This side reaction is particularly problematic for slow esterifications.

  • Solution:

    • Catalyst Role: This is the primary reason for using DMAP. DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a highly reactive N-acylpyridinium salt. This intermediate reacts much faster with the alcohol, outcompeting the rearrangement to the undesired N-acylurea.[4][5] Ensure you are using a catalytic amount (5-10 mol%) of DMAP.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of 3-hydroxy-5-phenylpyrrole Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Repurify Synthesize Fresh or Repurify Precursor Purity_OK->Repurify No Check_Conditions Review Reaction Conditions (Anhydrous? Solvent? Temp?) Purity_OK->Check_Conditions Yes Repurify->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Use Anhydrous Solvent, Inert Atmosphere, Monitor by TLC Conditions_OK->Optimize_Conditions No Check_Side_Reactions Analyze Crude Mixture for Side Products (N-acylurea) Conditions_OK->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Side_Products_Present Side Products Found? Check_Side_Reactions->Side_Products_Present Optimize_Catalyst Ensure 5-10 mol% DMAP is used to Accelerate Coupling Side_Products_Present->Optimize_Catalyst Yes Yield_Improved Yield Improved Side_Products_Present->Yield_Improved No Optimize_Catalyst->Yield_Improved

Caption: Troubleshooting flowchart for addressing low reaction yield.

Q2: I have a large amount of insoluble white precipitate after the reaction that clogs filters. What is it and how do I remove it effectively?

This is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[5] DCC formally abstracts a molecule of water from the carboxylic acid and alcohol, becoming hydrated to DCU.

  • Properties of DCU: DCU is notoriously insoluble in many common organic solvents, including DCM, hexanes, and ethyl acetate, but has slight solubility, which complicates its removal.[10]

  • Solution:

    • Initial Filtration: After the reaction is complete, cool the reaction mixture in an ice bath for about 30 minutes to further decrease the solubility of DCU. Filter the crude mixture through a Büchner or fritted glass funnel to remove the bulk of the precipitate. Wash the precipitate with a small amount of cold, dry solvent (e.g., DCM or THF).

    • Work-up: Concentrate the filtrate. The remaining crude product will likely still contain dissolved DCU.

    • Secondary Precipitation: To remove residual DCU, dissolve the crude product in a minimal amount of DCM and add a solvent in which DCU is highly insoluble, such as acetone or hexanes, and cool again. The DCU should precipitate out and can be removed by a second filtration.[10]

    • Chromatography: Any remaining DCU can typically be separated during silica gel column chromatography. It often has a moderate Rf value and can sometimes co-elute with products of similar polarity. A solvent system like Hexane:Ethyl Acetate is commonly used.

Q3: My purified product's NMR shows impurities, and I suspect the N-acylurea byproduct. How can I prevent its formation and remove it?

As mentioned, the N-acylurea byproduct is a common issue. While DMAP significantly reduces its formation, it may not eliminate it entirely, especially if the alcohol is sterically hindered or a poor nucleophile.[9]

  • Prevention:

    • Order of Addition: A practical tip is to add the DCC last and slowly to a cold (0 °C) solution of the carboxylic acid (N-Tosyl-L-alanine), the alcohol (3-hydroxy-5-phenylpyrrole), and DMAP.[9] Pre-activating the acid with DCC before adding the alcohol can increase the time the O-acylisourea intermediate exists, allowing more time for the unwanted rearrangement.

    • Alternative Coupling Agents: If the problem persists, consider using a different coupling agent. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) produce a water-soluble urea byproduct, which is easily removed with an aqueous workup. Other reagents like HATU or HOBt/HBTU can also be more efficient and produce fewer problematic side products.

  • Removal:

    • The N-acylurea is often very similar in polarity to the desired ester product, making chromatographic separation difficult.[10] Prevention is the best strategy. If separation is necessary, careful optimization of the solvent system for column chromatography (e.g., using a shallow gradient or a different solvent system like Toluene:Dioxane) may be required.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Steglich esterification for this synthesis?

The Steglich esterification is a powerful reaction for forming esters under mild conditions.[5] The roles of DCC and DMAP are crucial and synergistic.

Steglich_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction DCC DCC PyrOH 3-hydroxy-5-phenylpyrrole (R'-OH) DMAP DMAP Acylpyridinium N-acylpyridinium salt (Very Highly Reactive) Product Desired Ester (Product) Acylpyridinium->Product + R'-OH Acylpyridinium->Product NAcylurea N-acylurea (Side Product) DCU DCU (Byproduct) Product->DCU + H+ - DMAP-H+ Isourea Isourea Isourea->Acylpyridinium + DMAP (Fast, Desired) Isourea->Acylpyridinium Isourea->NAcylurea 1,3-Rearrangement (Slow, Undesired) Isourea->NAcylurea

Caption: Mechanism of the Steglich esterification highlighting the catalytic role of DMAP.

  • Activation: The carboxylic acid (N-Tosyl-L-alanine) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

  • Catalysis: DMAP, a superior nucleophile, attacks the O-acylisourea. This displaces DCU and forms an even more reactive N-acylpyridinium salt.[4]

  • Nucleophilic Attack: The alcohol (3-hydroxy-5-phenylpyrrole) attacks the activated acyl group of the pyridinium salt.

  • Product Formation: The tetrahedral intermediate collapses, yielding the final ester product, DCU, and regenerating the DMAP catalyst.

DMAP accelerates the reaction to such an extent that the desired pathway significantly outpaces the undesired intramolecular rearrangement to the N-acylurea.[5]

Q2: What is the optimal stoichiometry for the reactants and reagents?

To maximize yield and simplify purification, it's best to use the more valuable or synthetically complex reactant as the limiting reagent. In this case, 3-hydroxy-5-phenylpyrrole is often the limiting reagent.

ReagentRecommended EquivalentsPurpose
3-hydroxy-5-phenylpyrrole1.0Limiting Reagent (Alcohol)
N-Tosyl-L-alanine1.1 - 1.2Carboxylic Acid (Slight Excess)
DCC1.1 - 1.2Coupling Agent
DMAP0.05 - 0.1Nucleophilic Catalyst

Using a slight excess of the carboxylic acid and DCC ensures the complete consumption of the more precious pyrrole alcohol. Using more than 10 mol% of DMAP is generally unnecessary and can complicate purification.

Q3: Which analytical techniques are best for monitoring the reaction and characterizing the product?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize with a UV lamp (254 nm). The product will be a new spot, and you can track the disappearance of the starting materials.

  • Purification: Silica gel column chromatography is the standard method for purification.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight (384.45 g/mol ).[11][12]

    • Melting Point: The literature melting point is 153-155 °C, which is a good indicator of purity.[12][13]

    • Chiral HPLC: To confirm that no racemization of the L-alanine stereocenter occurred during the reaction.

Optimized Experimental Protocol

This protocol is based on the principles of Steglich esterification and adapted for this specific synthesis.[4][7]

Materials:

  • 3-hydroxy-5-phenylpyrrole (1.0 eq)

  • N-Tosyl-L-alanine (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-hydroxy-5-phenylpyrrole (1.0 eq), N-Tosyl-L-alanine (1.1 eq), and DMAP (0.1 eq).

  • Dissolution: Add anhydrous DCM to dissolve the solids (concentration approx. 0.1 M).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the 3-hydroxy-5-phenylpyrrole spot is no longer visible.

  • Work-up (DCU Removal):

    • Cool the reaction mixture to 0 °C for 30 minutes to precipitate the DCU byproduct.

    • Filter the mixture through Celite or a fritted funnel, washing the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove residual DMAP), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Hexane:Ethyl Acetate) to afford the pure 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a solid.

References

Optimization

Technical Support Center: Purification of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed to provide expert advice a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the purification of this chiral molecule. Drawing from established chemical principles and field-proven insights, this resource offers troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your experiments.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, providing detailed explanations and step-by-step protocols for their resolution.

Issue 1: Low Yield After Column Chromatography

Q: I'm experiencing a significant loss of product during silica gel column chromatography. What are the potential causes and how can I improve my recovery?

A: Low recovery from silica gel chromatography is a frequent challenge, often attributable to the compound's polarity and potential for degradation on the acidic silica surface. The ester and tosyl groups contribute to the molecule's polarity, leading to strong interactions with the stationary phase.

Causality and Resolution:

  • Stationary Phase Activity: Silica gel is inherently acidic and can lead to the hydrolysis of the ester linkage or other degradation pathways.

    • Solution: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in the desired eluent system containing a small percentage of a basic modifier, such as triethylamine (typically 0.1-1%). This neutralizes the acidic sites on the silica surface, minimizing product degradation and tailing.

  • Irreversible Adsorption: The polar nature of the molecule can cause it to bind strongly to the silica, making elution difficult.

    • Solution: Employ a gradient elution strategy. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.[1] This will help to first elute non-polar impurities and then effectively move your target compound off the column.

  • Improper Solvent System: An inadequately optimized solvent system can lead to either poor separation or excessive retention.

    • Solution: Perform small-scale Thin-Layer Chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase for separation. A good solvent system will provide a retention factor (Rf) for your product of around 0.3-0.4.

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis: Spot your crude product on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate, dichloromethane:methanol).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. For sensitive compounds, consider adding 0.5% triethylamine to the eluent to neutralize the silica.

  • Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity based on your TLC analysis. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.

Issue 2: Co-elution of Impurities

Q: I'm having difficulty separating my product from a persistent impurity that has a similar polarity. What are my options?

A: Co-elution is a common problem when impurities have similar functional groups and polarities to the target compound. In the synthesis of substituted pyrroles, common impurities can include starting materials or byproducts from side reactions.[2]

Causality and Resolution:

  • Similar Polarity: The impurity may be a structurally related compound, such as an isomer or a partially reacted intermediate.

    • Solution 1: High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is often more effective than standard column chromatography due to its higher resolving power. A chiral stationary phase (CSP) may be necessary if the impurity is a diastereomer.[3][4]

    • Solution 2: Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.[5]

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your impure product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures) at both room temperature and boiling point.

  • Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Solvent System Product Solubility (Hot) Product Solubility (Cold) Impurity Solubility Recommendation
Ethanol/WaterHighLowHighGood for moderately polar compounds.
Ethyl Acetate/HexaneHighLowHighEffective for a range of polarities.
TolueneModerateLowHighSuitable for less polar compounds.
Issue 3: Enantiomeric Purity Concerns

Q: How can I confirm the enantiomeric purity of my final product, and what steps can I take if it's low?

A: Since the starting material, L-alanine, is chiral, it's crucial to ensure that no racemization occurs during the synthesis and purification process.

Causality and Resolution:

  • Racemization: The stereocenter of the alanine moiety can be susceptible to racemization under harsh reaction conditions (e.g., strong base or high temperatures).

    • Solution: Chiral HPLC Analysis: The most reliable method to determine enantiomeric purity is through chiral HPLC.[6] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.

    • Preventative Measures: During synthesis, use mild reaction conditions and avoid prolonged exposure to strong acids or bases.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a chiral column suitable for your molecule's class. Polysaccharide-based columns are often a good starting point.

  • Method Development: Develop a suitable mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol.[4]

  • Analysis: Inject a small sample of your purified product and analyze the resulting chromatogram. The presence of two peaks indicates a mixture of enantiomers.

  • Quantification: The ratio of the peak areas corresponds to the enantiomeric excess (e.e.).

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole?

A: The compound is a solid at room temperature.[7][8] Its melting point is reported to be in the range of 153-155 °C.[8][9]

Property Value Source
Molecular FormulaC20H20N2O4S[8][10]
Molecular Weight384.45 g/mol [8][11]
Melting Point153-155 °C[8][9]
AppearanceSolid[7]

Q2: Are there any specific storage conditions I should be aware of?

A: It is recommended to store the compound in a dry, sealed container at room temperature.[7][8] For long-term storage, especially for solutions, keeping it at -20°C or -80°C and protected from light is advisable to prevent degradation.[12]

Q3: Can I use reverse-phase chromatography for purification?

A: While normal-phase chromatography is more common for this type of molecule, reverse-phase chromatography (e.g., using a C18 column) can be an effective alternative, particularly for removing non-polar impurities. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.

Q4: What are the common synthetic routes for this compound, and what impurities might they introduce?

A: The synthesis likely involves the esterification of 5-phenyl-1H-pyrrol-3-ol with N-Tosyl-L-alanine. Potential impurities could include unreacted starting materials (5-phenyl-1H-pyrrol-3-ol and N-Tosyl-L-alanine), byproducts from the coupling reaction, and any reagents used in the synthesis.[13] The Paal-Knorr synthesis is a common method for creating substituted pyrroles and can sometimes result in furan byproducts if the acidity is not well-controlled.[2]

Q5: My NMR spectrum shows some unexpected peaks. What could they be?

A: Unexpected peaks in the NMR spectrum could be due to residual solvents from the purification process, unreacted starting materials, or side products. For instance, incomplete removal of ethyl acetate or hexane from column chromatography is common. Comparing the chemical shifts of the unknown peaks with those of potential impurities can help in their identification.

III. Visualized Workflows

Purification_Troubleshooting start Crude Product column_chrom Column Chromatography start->column_chrom check_purity Check Purity (TLC/NMR) column_chrom->check_purity pure_product Pure Product check_purity->pure_product High Purity low_yield Low Yield? check_purity->low_yield Low Purity low_yield->column_chrom Yes, Optimize Conditions co_elution Co-eluting Impurities? low_yield->co_elution No recrystallization Recrystallization co_elution->recrystallization Yes prep_hplc Preparative HPLC co_elution->prep_hplc If Recrystallization Fails recrystallization->check_purity prep_hplc->check_purity

Caption: A troubleshooting workflow for the purification of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Chiral_Purity_Analysis start Purified Product chiral_hplc Chiral HPLC Analysis start->chiral_hplc check_ee Enantiomeric Excess > 99%? chiral_hplc->check_ee pass Pass check_ee->pass Yes fail Fail check_ee->fail No investigate Investigate Synthesis for Racemization fail->investigate

Caption: Workflow for assessing the enantiomeric purity of the final product.

IV. References

  • MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Simple Synthesis of Substituted Pyrroles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Retrieved from [Link]

  • PubMed Central. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of highly substituted pyrroles using ultrasound in aqueous media. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Google Patents. (n.d.). WO1982002044A1 - Preparation of pyrrole esters. Retrieved from

  • G-Biosciences. (n.d.). N-Tosyl-L-alanine 3-indoxyl Ester. Retrieved from [Link]

  • LookChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Retrieved from [Link]

  • Lbiochem. (2024, March 11). 3-(n-tosyl-L-alaninyloxy)-5-Phenylpyrrole. Retrieved from [Link]

  • N/A. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis.

  • ResearchGate. (2015, April 8). Amino acid C-tosylation?. Retrieved from [Link]

  • PubChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Reddit. (2024, June 12). Help with recrystallization for a tosylate. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Dehydration of threonine esters during tosylation. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved from

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 24). Exploring the Versatility of N-Tosyl-L-alanine 3-indoxyl Ester in Chemical Research. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Welcome to the technical support center for the synthesis and optimization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, ensuring high yields, stereochemical purity, and minimal side products.[1] This complex heterocyclic compound, featuring a pyrrole ring with a phenyl group and a tosylated L-alanine moiety, requires precise control over reaction parameters.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, presented in a question-and-answer format.

Issue 1: Low Yield During Esterification

Question: I am experiencing a low yield during the esterification of 3-hydroxy-5-phenylpyrrole with N-Tosyl-L-alanine. What are the likely causes and how can I improve the yield?

Answer: Low yields in this esterification are a common challenge and can stem from several factors. The primary areas to investigate are the coupling reagents, reaction conditions, and potential side reactions.

Possible Causes & Solutions:

  • Inefficient Activation of N-Tosyl-L-alanine: The carboxylic acid of N-Tosyl-L-alanine needs to be activated to facilitate the ester bond formation.

    • Recommended Method: Steglich Esterification. This is a mild and effective method for substrates that may be sensitive to acid.[2][3] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2][3][4]

    • Mechanism Insight: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive amide ("active ester"), which rapidly reacts with the 3-hydroxy-5-phenylpyrrole.[3]

  • Steric Hindrance: Both the pyrrole derivative and the N-Tosyl-L-alanine can be sterically demanding, which can slow down the reaction rate and lead to the formation of N-acylurea as a side product.[5]

    • Optimization: Increasing the amount of DMAP (up to 5 mol%) can be crucial for efficient ester formation.[3] For very hindered substrates, exploring alternative, more potent coupling reagents might be necessary.[6]

  • Reaction Conditions:

    • Solvent: Aprotic solvents like dichloromethane (DCM), diethyl ether, tetrahydrofuran (THF), or acetonitrile are suitable.[5]

    • Temperature: The Steglich esterification typically proceeds under mild conditions at room temperature.[4] However, for hindered substrates, gentle heating may be required, but this should be done cautiously to avoid side reactions.[7]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8] Prolonged reaction times can sometimes lead to the formation of byproducts.

Experimental Protocol: Steglich Esterification of 3-hydroxy-5-phenylpyrrole

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-5-phenylpyrrole (1.0 eq) and N-Tosyl-L-alanine (1.1-1.5 eq) in dry dichloromethane (DCM).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) (1.1-1.5 eq) in dry DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining DMAP, followed by a saturated sodium bicarbonate solution and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Presence of Impurities in the Final Product

Question: After purification, my final product still shows impurities in the NMR spectrum. What are the common impurities and how can I remove them?

Answer: The most common impurities are residual coupling reagents and their byproducts, as well as unreacted starting materials.

Common Impurities & Purification Strategies:

  • Dicyclohexylurea (DCU): This is the byproduct of DCC. While largely insoluble in many organic solvents, trace amounts can remain.

    • Removal: DCU has low solubility in cold DCM. Storing the reaction mixture in a freezer (-10 to -20°C) for several hours can precipitate the DCU, which can then be removed by filtration.[9] Changing the solvent system for column chromatography can also help separate the product from DCU.[9]

  • 4-(Dimethylamino)pyridine (DMAP): Being a base, DMAP can be effectively removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[9] Ensure your target molecule is stable under these acidic conditions.

  • Unreacted Starting Materials: If the reaction has not gone to completion, unreacted 3-hydroxy-5-phenylpyrrole or N-Tosyl-L-alanine may be present.

    • Optimization: Carefully monitor the reaction by TLC to ensure completion. If necessary, adjust the stoichiometry of the reagents or prolong the reaction time.

    • Purification: Column chromatography is the most effective method for separating the desired product from unreacted starting materials. A carefully chosen solvent gradient is crucial for good separation.

Issue 3: Potential Racemization of the L-alanine Moiety

Question: How can I ensure that the stereochemistry of the L-alanine component is preserved during the synthesis?

Answer: Preserving the stereochemistry of the L-alanine is critical.[1] Racemization is a potential risk, especially under harsh reaction conditions.

Strategies to Minimize Racemization:

  • Mild Reaction Conditions: The Steglich esterification is generally considered a mild method that minimizes racemization.[3] Avoid high temperatures and strongly acidic or basic conditions.

  • Coupling Reagent Choice: While DCC/DMAP is effective, other coupling reagents have been developed specifically to reduce racemization in peptide synthesis, which can be applicable here. Reagents like HBTU, TBTU, and HATU are known for their efficiency and low racemization levels.[6][10]

  • Reaction Time: Shortening the coupling time can decrease the chance of racemization.[5] This is another reason why monitoring the reaction by TLC is important.

  • Alternative Activation: Activating the N-Tosyl-L-alanine as an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride can be an option, but this two-step process requires careful handling of the reactive acid chloride intermediate.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of the tosyl group in this molecule?

A1: The tosyl (p-toluenesulfonyl) group serves as a protecting group for the amine functionality of the L-alanine.[1][11] This prevents the amine from participating in unwanted side reactions during the esterification process. The resulting sulfonamide is very stable but can be removed under specific reductive or strongly acidic conditions if necessary.[11]

Q2: Are there alternative methods for synthesizing the pyrrole ring itself?

A2: Yes, several methods exist for synthesizing substituted pyrroles. The most common include the Paal-Knorr synthesis (condensation of a 1,4-dicarbonyl compound with an amine), the Knorr pyrrole synthesis, and the Hantzsch pyrrole synthesis.[8][12][13] The choice of method depends on the desired substitution pattern and the availability of starting materials.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of techniques is essential for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[14][15]

  • Infrared (IR) Spectroscopy: To identify key functional groups like the ester carbonyl, the sulfonyl group, and the N-H of the pyrrole.

  • Chiral HPLC or Polarimetry: To confirm the enantiomeric purity of the L-alanine moiety.

Visualizing the Process

To aid in understanding the experimental workflow and the underlying chemistry, the following diagrams are provided.

G cluster_reactants Reactants cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 3-hydroxy-5-phenylpyrrole 3-hydroxy-5-phenylpyrrole Esterification Steglich Esterification (0°C to RT) 3-hydroxy-5-phenylpyrrole->Esterification N-Tosyl-L-alanine N-Tosyl-L-alanine N-Tosyl-L-alanine->Esterification DCC DCC/DIC DCC->Esterification DMAP DMAP (cat.) DMAP->Esterification Solvent Dry DCM Solvent->Esterification Filtration Filter DCU Esterification->Filtration Wash Acid/Base Wash Filtration->Wash Purification Column Chromatography Wash->Purification Product 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole Purification->Product

Caption: General workflow for the synthesis of the target compound.

G start Low Yield or Impure Product check_reagents Check Purity & Stoichiometry of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_workup Optimize Work-up & Purification start->check_workup solution_reagents Use fresh, pure reagents. Adjust stoichiometry (e.g., 1.1-1.5 eq of acid and coupling agent). check_reagents->solution_reagents solution_conditions Ensure anhydrous conditions. Monitor with TLC. Consider alternative coupling reagents. check_conditions->solution_conditions solution_workup Implement acid wash for DMAP. Use cold solvent precipitation for DCU. Optimize chromatography gradient. check_workup->solution_workup end_goal High Yield & Purity Achieved solution_reagents->end_goal solution_conditions->end_goal solution_workup->end_goal

Caption: Troubleshooting decision tree for synthesis optimization.

Summary of Key Optimization Parameters

ParameterRecommendationRationale
Coupling Method Steglich Esterification (DCC/DMAP or DIC/DMAP)Mild conditions, good for acid-sensitive substrates, minimizes racemization.[2][3][4]
Stoichiometry N-Tosyl-L-alanine (1.1-1.5 eq), DCC/DIC (1.1-1.5 eq)Using a slight excess of the acid and coupling agent can drive the reaction to completion.
Catalyst DMAP (0.1-0.2 eq)Acts as a potent acyl transfer catalyst, significantly accelerating the reaction rate.[3][4]
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively solubilizes reactants; other aprotic solvents like THF or ACN can also be used.[5]
Temperature 0 °C to Room TemperatureMild temperatures help to prevent side reactions and racemization.[4]
Work-up Filtration, followed by dilute acid and brine washesEfficiently removes the DCU byproduct and residual DMAP.[9]
Purification Silica Gel Column ChromatographyThe most reliable method to isolate the pure product from starting materials and any remaining byproducts.[1]

References

  • Smolecule. (2023, August 15). Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8. Smolecule.
  • Benchchem.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • ResearchGate. (2015, April 24). Can anyone guide in synthesis of pyrrole boronic acid ester?
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
  • Organic Syntheses.
  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?
  • ResearchGate. (2025, August 9). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole | Request PDF.
  • Google Patents. WO1982002044A1 - Preparation of pyrrole esters.
  • ResearchGate. Esterification optimization studies | Download Table.
  • ResearchGate. (2021, September). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • Organic Syntheses. Pyrrole. Organic Syntheses.
  • Wikipedia. Tosyl group. Wikipedia.
  • SciSpace. Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. SciSpace.
  • CymitQuimica. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. CymitQuimica.
  • MedChemExpress. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | Biochemical Assay Reagent. MedChemExpress.
  • Sigma-Aldrich. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Sigma-Aldrich.
  • LookChem. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. LookChem.
  • G-Biosciences. N-Tosyl-L-alanine 3-indoxyl Ester. G-Biosciences.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Organic Chemistry Portal. Pyrrole synthesis. Organic Chemistry Portal.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
  • Biosynth. N-Tosyl-L-alanine 3-indoxyl ester | 75062-54-3 | T-3990. Biosynth.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace.
  • EduRev. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download. EduRev.
  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
  • Molecular Depot. N-Tosyl-L-alanine 3-indoxyl Ester. Molecular Depot.
  • Wiley Online Library. Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. Wiley Online Library.
  • PMC - NIH. Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). PMC - NIH.
  • GoldBio. N-Tosyl-L-alanine 3-indoxyl ester. GoldBio.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • OpenBU.
  • MDPI.
  • PubMed. (2025, April 7).
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.

Sources

Optimization

troubleshooting solubility issues with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Welcome to the technical support guide for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimental work. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the successful and reproducible use of this compound.

Quick Reference: Physicochemical Properties

Understanding the inherent properties of a compound is the first step in troubleshooting its behavior in solution.[1][2] The structure of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole contains several moieties that significantly influence its solubility profile.

PropertyValueImplication for SolubilitySource
Molecular Formula C₂₀H₂₀N₂O₄S-[1]
Molecular Weight 384.46 g/mol Affects molarity calculations.[1][2]
Physical Form SolidMust be dissolved for use.[3]
Melting Point 153-155 °CHigh melting point suggests a stable crystal lattice, which can require more energy to dissolve.[1][4]
Predicted LogP 4.73Indicates high lipophilicity and predicts very poor aqueous solubility.[1]
Predicted pKa 9.05 ± 0.50The sulfonamide proton is weakly acidic; pH adjustment is unlikely to significantly improve solubility in typical biological buffers (pH 7-8).[1][4]
Storage (Solid) Sealed in dry, Room TemperatureProtect from moisture to prevent hydrolysis of the ester linkage.[1][3]

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

Answer: The poor aqueous solubility is a direct consequence of the molecule's chemical structure.[5] It possesses several large, non-polar (lipophilic or "water-fearing") groups:

  • Phenyl Group (-C₆H₅): A bulky, hydrophobic aromatic ring.

  • Pyrrole Ring: A heterocyclic aromatic ring that is itself only slightly soluble in water.[5][6]

  • Tosyl Group (-SO₂C₆H₄CH₃): Contains a benzene ring, adding significant non-polar character.

These groups dominate the molecule's character, making it much more soluble in organic solvents than in water.[5] The high predicted LogP value of 4.73 quantitatively confirms this strong lipophilic nature.[1]

cluster_mol 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Structure cluster_feat Key Structural Features Influencing Solubility cluster_prop Resulting Physicochemical Properties M Core Molecule F1 Phenyl Group M->F1 F2 Tosyl Group M->F2 F3 Pyrrole Core M->F3 F4 Ester & Amide Linkages M->F4 P1 High Lipophilicity (Hydrophobic) F1->P1 F2->P1 F3->P1 P3 Polar Groups (Limited Effect) F4->P3 P2 Low Aqueous Solubility P1->P2

Caption: Key structural features contributing to the compound's solubility profile.

Q2: What is the best solvent for preparing a high-concentration stock solution?

Answer: For initial stock solution preparation, a water-miscible organic solvent is required. The most common choice in drug discovery and biological assays is Dimethyl Sulfoxide (DMSO) .[7]

  • Starting Concentration: Aim for a high, but fully dissolved, concentration (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final assay, reducing potential solvent-induced artifacts.

  • Procedure: Add the appropriate volume of DMSO to your pre-weighed solid compound. Use gentle warming (37°C) and vortexing or sonication to aid dissolution. Always ensure the solution is clear and free of particulates before storing.

  • Caution: While DMSO is an excellent solvent for the initial stock, the compound can still precipitate when this stock is diluted into an aqueous buffer.[7] This is a very common issue for compounds with high LogP values.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

Answer: This is the most frequent challenge. The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the lipophilic compound to crash out of solution. Here is a systematic approach to solve this problem.

G start Start: Compound Precipitates in Aqueous Buffer q1 q1 start->q1 s2 Action: Increase the final DMSO % (if assay tolerates it, max 2%). q1->s2 No q2 Still Precipitating? q1->q2 Yes a1_yes Yes a1_no No s1 Action: Lower the final working concentration of the compound. s3 Strategy: Use a co-solvent. Add 5-10% PEG300 or Cremophor EL-40 to the final aqueous buffer. s1->s3 Still Precipitating? Try one: s4 Strategy: Use a surfactant. Add 0.1-1% Tween 80 to the final aqueous buffer. s1->s4 Still Precipitating? Try one: s5 Strategy: Use a cyclodextrin. Prepare compound with HP-β-CD or SBE-β-CD. s1->s5 Still Precipitating? Try one: s2->q2 q2->s1 Yes end_success Success: Compound is Soluble s3->end_success end_fail If issues persist, a full reformulation may be needed. Consult a formulation specialist. s3->end_fail s4->end_success s4->end_fail s5->end_success s5->end_fail

Caption: Troubleshooting workflow for aqueous precipitation.

Detailed Strategies:

  • Lower Final Concentration: The simplest solution is often to reduce the final concentration of the compound in your assay. Determine the lowest effective concentration possible to minimize solubility constraints.

  • Use Co-solvents: Co-solvents are water-miscible organic reagents that can increase the solubility of lipophilic compounds in aqueous solutions.[8]

    • Examples: Polyethylene Glycol 300 (PEG300), Cremophor EL.[9]

    • Application: You can sometimes prepare an intermediate stock in a mixture of DMSO:PEG300 (e.g., 1:1) before the final dilution, or add the co-solvent directly to your final assay buffer.

  • Incorporate Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, keeping them dispersed in aqueous media.[8][10]

    • Examples: Tween 80, Solutol HS-15.[9]

    • Application: Add a small amount (e.g., 0.1% v/v) of the surfactant to your final assay buffer before adding the compound stock.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.[8]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[9]

Q4: How should I store stock solutions of this compound?

Answer: Proper storage is critical to prevent degradation and ensure reproducibility. The ester linkage in the molecule is susceptible to hydrolysis, especially in the presence of water, acid, or base.

  • Solid Form: Store at room temperature, sealed, and protected from moisture as recommended by suppliers.[1][3]

  • DMSO Stock Solutions: Based on vendor data for similar biochemical reagents, the following is recommended:

    • Long-term: Store at -80°C for up to 6 months.[9]

    • Short-term: Store at -20°C for up to 1 month.[9]

    • Best Practice: Aliquot the stock solution into single-use vials after preparation. This prevents multiple freeze-thaw cycles, which can compromise compound stability and lead to precipitation.[7][9] Protect from light.[9]

Experimental Protocols

Protocol 1: Preparation of a 20 mM DMSO Stock Solution
  • Calculation: Determine the mass of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (MW: 384.46 g/mol ) needed.

    • Example for 1 mL: 0.020 mol/L * 0.001 L * 384.46 g/mol = 0.00769 g = 7.69 mg.

  • Weighing: Accurately weigh the calculated mass of the solid compound into a sterile, appropriately sized glass or polypropylene vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for the example above).

  • Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If solids persist, place the vial in a 37°C water bath or sonicator for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source to ensure it is completely clear and free of any solid particles.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use, light-protected vials. Store immediately at -80°C for long-term use or -20°C for short-term use.[9]

Protocol 2: Serial Dilution into Aqueous Buffer using a Co-Solvent

This protocol is for a scenario where direct dilution from DMSO causes precipitation.

  • Prepare Co-Solvent Buffer: Prepare your final assay buffer (e.g., PBS, pH 7.4) containing 5% (v/v) PEG300 and 0.5% (v/v) Tween 80. Filter the buffer to ensure it is sterile and particle-free.

  • Thaw Stock: Retrieve a single-use aliquot of your 20 mM DMSO stock solution from the -80°C freezer and thaw it completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the 20 mM stock into 100% DMSO to make a more manageable concentration (e.g., dilute 1:10 to get a 2 mM stock). This reduces pipetting errors.

  • Final Dilution: To achieve a final concentration of 10 µM in 1 mL total volume:

    • Add 995 µL of the Co-Solvent Buffer to a microcentrifuge tube.

    • Add 5 µL of the 2 mM DMSO stock to the buffer.

    • Crucially: Pipette the DMSO stock directly into the buffer solution while vortexing or rapidly pipetting up and down to ensure immediate and rapid dispersion. This minimizes localized high concentrations of DMSO that can initiate precipitation.

  • Final Verification: Visually inspect the final solution for any signs of precipitation or cloudiness before use.

References

  • Biosynce. (2025).
  • LookChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
  • MedChemExpress. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
  • PubChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
  • Di, L., & Kerns, E. H. (2006).
  • Smolecule. (2023). Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8.
  • Sigma-Aldrich. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
  • Echemi. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
  • WuXi AppTec DMPK. (2024).
  • BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents?
  • ResearchGate. (2025).
  • Sigma-Aldrich. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8.

Sources

Troubleshooting

refining experimental protocols involving 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Technical Support Center: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Introduction: Welcome to the dedicated technical support guide for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Introduction: Welcome to the dedicated technical support guide for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this complex chiral molecule in their experimental workflows. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the synthesis, purification, handling, and application of this reagent. Our goal is to empower you with the technical insights required to ensure the success and reproducibility of your research.

Part 1: Compound Profile and Key Properties

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multifaceted organic compound featuring a pyrrole core functionalized with a phenyl group and an N-tosylated L-alanine moiety via an ester linkage.[1] Its inherent chirality, derived from the L-alanine component, makes it a valuable tool in stereoselective synthesis and as a chiral probe in biochemical assays.[1][2]

Table 1: Physicochemical Properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

PropertyValueSource(s)
CAS Number 99740-00-8[1][3]
Molecular Formula C₂₀H₂₀N₂O₄S[1][3]
Molecular Weight 384.45 g/mol [1][3][4]
Appearance Solid / White Powder[4]
Melting Point 153-155 °C[4][5]
Boiling Point 613.3±65.0 °C (Predicted)[4][5]
Density ~1.287 g/cm³[1][5]
Storage Temperature Room Temperature (short-term, sealed, dry); 2-8°C (recommended); -20°C or -80°C (solution)[2][5][6]

Part 2: Synthesis and Purification - Troubleshooting Guide

The synthesis of this molecule is non-trivial and requires precise control over reaction conditions to achieve high yield and purity.[1] Below are common issues and their resolutions.

Frequently Asked Questions (Synthesis)

Q1: My synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is resulting in a low yield and a complex mixture of byproducts. What are the most critical factors to investigate?

A1: Low yields in pyrrole synthesis are a common challenge.[7] For this specific molecule, the complexity is increased by the ester linkage and the chiral center. The most critical factors are:

  • Purity of Starting Materials: The synthesis is sensitive to impurities. Specifically, the precursor 3-hydroxy-5-phenylpyrrole can be unstable. Ensure all starting materials are freshly purified or of the highest possible grade. The presence of moisture is particularly detrimental; use anhydrous solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Reaction Conditions: The esterification step is crucial. Overheating or prolonged reaction times can lead to decomposition or racemization of the L-alanine moiety. Carefully optimize temperature and reaction time.[7]

  • Choice of Coupling Reagents: If performing a direct esterification of N-Tosyl-L-alanine and 3-hydroxy-5-phenylpyrrole, the choice of coupling reagent (e.g., DCC/DMAP, EDC/HOBt) and base is critical to avoid side reactions. The tosyl group on the alanine nitrogen reduces its nucleophilicity, potentially requiring more forcing conditions that must be balanced against product stability.

  • pH Control: In reactions involving pyrrole rings, improper pH can lead to polymerization or side reactions. The Paal-Knorr synthesis, a common method for creating substituted pyrroles, is highly sensitive to acidity.[7] While not a direct Paal-Knorr reaction, the principle of pH control remains vital for managing the stability of the pyrrole ring throughout your synthetic sequence.

Q2: I am observing a significant byproduct that appears to be the furan equivalent of my pyrrole precursor. How can I prevent this?

A2: Furan byproduct formation is a classic side reaction in syntheses that could potentially start from 1,4-dicarbonyl compounds, such as the Paal-Knorr synthesis.[7] This occurs via an acid-catalyzed intramolecular cyclization of the dicarbonyl precursor before the amine can react.[7] If your synthesis of the 3-hydroxy-5-phenylpyrrole precursor involves such a step, minimizing acidity and using a less acidic catalyst can favor the formation of the pyrrole ring over the furan.[7]

Q3: Purification by column chromatography is proving difficult, with significant streaking and poor separation. What can I do?

A3: The N-H proton of the pyrrole ring and the sulfonamide can cause streaking on silica gel. To mitigate this:

  • Solvent System Modification: Add a small amount of a polar modifier to your eluent system. For example, if using Hexane/Ethyl Acetate, adding 1% triethylamine (NEt₃) can neutralize acidic sites on the silica gel, leading to sharper bands.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), which can sometimes provide better results for nitrogen-containing heterocycles.

  • Crystallization: This compound is a solid with a defined melting point, making crystallization an excellent final purification step to achieve high purity.[1][5] Experiment with solvent/anti-solvent systems like Dichloromethane/Hexane or Ethyl Acetate/Heptane.

Workflow and Experimental Protocol

Below is a representative workflow for the synthesis, purification, and characterization of the target compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control SM Starting Materials (N-Tosyl-L-alanine, 3-hydroxy-5-phenylpyrrole) Coupling Esterification Reaction (Anhydrous Solvent, Inert Atm.) SM->Coupling Quench Aqueous Workup (e.g., NaHCO3 wash) Coupling->Quench Extract Organic Extraction & Drying (MgSO4) Quench->Extract Column Silica Gel Chromatography (Hexane/EtOAc +/- NEt3) Extract->Column Recrystal Recrystallization (e.g., DCM/Hexane) Column->Recrystal QC Spectroscopic Analysis (1H NMR, 13C NMR, FT-IR, MS) Recrystal->QC Final Final Product (>95% Purity) QC->Final

Caption: General experimental workflow for synthesis and purification.

Protocol: Esterification of 3-hydroxy-5-phenylpyrrole with N-Tosyl-L-alanine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and available starting materials.

  • Preparation: To a flame-dried, round-bottom flask under an Argon atmosphere, add N-Tosyl-L-alanine (1.1 eq) and anhydrous Dichloromethane (DCM, 10 mL/mmol). Cool the solution to 0 °C in an ice bath.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution. Stir for 20 minutes at 0 °C.

  • Coupling: Dissolve 3-hydroxy-5-phenylpyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate.

  • Final Product: Combine the pure fractions, concentrate the solvent, and perform recrystallization to yield 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a solid. Dry under high vacuum.

Part 3: Handling, Storage, and Characterization

Proper handling and characterization are essential to ensure the integrity and successful application of the compound.

Frequently Asked Questions (Handling & QC)

Q4: What are the recommended storage conditions for solid and stock solutions of this compound?

A4:

  • Solid: For long-term storage, keep the solid compound in a tightly sealed container in a dark, dry place, preferably at 2-8°C.[6]

  • Stock Solutions: Once dissolved, the ester linkage may be susceptible to hydrolysis over time, especially in protic solvents. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2][8] Avoid repeated freeze-thaw cycles.[2]

Q5: What are the characteristic spectroscopic signatures I should look for to confirm the identity and purity of my compound?

A5: Spectroscopic analysis is critical for structural validation.[1] Key expected signatures are:

  • ¹H NMR: Look for distinct signals corresponding to the pyrrole ring protons, the phenyl group, the tosyl aromatic protons, the alanine methine (CH) and methyl (CH₃) groups, and the pyrrole N-H. The chemical shifts will be characteristic of their electronic environments.[1]

  • ¹³C NMR: The carbon spectrum should confirm the presence of all 20 unique carbons in the molecule, including the ester carbonyl carbon (~170-175 ppm) and carbons of the three different aromatic systems.[1]

  • FT-IR: Infrared spectroscopy is excellent for confirming the presence of key functional groups.[1]

Table 2: Key FT-IR Spectroscopic Data for Structural Confirmation

Functional GroupExpected Frequency (cm⁻¹)IntensityAssignment
Pyrrole N-H stretch3400-3100Medium-StrongN-H stretching vibration
Aromatic C-H stretch3080-3020MediumPhenyl & Tosyl ring C-H stretches
C=O stretch (ester)1760-1730StrongEster carbonyl stretch
S=O stretch (asymmetric)1350-1320StrongTosyl SO₂ asymmetric stretch
S=O stretch (symmetric)1170-1150StrongTosyl SO₂ symmetric stretch
Data derived from Smolecule technical documents.[1]

Part 4: Application Troubleshooting

The utility of this compound often lies in its chiral nature and potential biological activity.[1][9]

Frequently Asked Questions (Applications)

Q6: I am using 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in a cell-based assay but observe no activity or inconsistent results. What should I check?

A6: Inconsistent biological activity can stem from multiple sources. A systematic troubleshooting approach is recommended.

G cluster_compound Compound Integrity cluster_assay Assay Conditions Start No / Inconsistent Biological Activity Purity Is compound purity >95%? (Check NMR/LC-MS) Start->Purity Degradation Was stock solution freshly prepared? (Check for degradation) Purity->Degradation Yes Solution1 Action: Re-purify or source new batch. Purity->Solution1 No Solubility Is compound soluble in final assay medium? (Check for precipitation) Degradation->Solubility Yes Solution2 Action: Prepare fresh stock solution. Degradation->Solution2 No Concentration Is final concentration accurate? (Verify dilution series) Solubility->Concentration Yes Solution3 Action: Test co-solvents (e.g., DMSO <0.5%). Solubility->Solution3 No Interaction Does compound interact with assay components? (e.g., BSA, plastics) Concentration->Interaction Yes

Caption: Decision tree for troubleshooting failed biological assays.

  • Compound Integrity: First, re-verify the purity and identity of your compound batch. An impure sample containing residual starting materials or byproducts can lead to anomalous results. Ensure your stock solution was prepared correctly and has not degraded.[2]

  • Solubility in Assay Media: The compound is predicted to be lipophilic (LogP ~4.7).[5] High concentrations in aqueous buffer can lead to precipitation. Ensure the final concentration of your solvent (e.g., DMSO) is low and does not affect the cells, and visually inspect for any compound precipitation in the well plate.

  • Interaction with Assay Components: Some compounds can bind to serum proteins (like albumin) in cell culture media, reducing the effective concentration available to the cells. Consider running the assay in serum-free media as a control if possible.

Part 5: Safety Information

Always consult the full Safety Data Sheet (SDS) before handling this compound.[10][11]

  • Handling: Avoid dust formation. Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Hazards: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[10]

  • Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance with local, state, and federal regulations.[10]

References

  • LookChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. [Link]

  • PubChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. [Link]

Sources

Optimization

addressing stability problems of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in solution

<_- a=""> Welcome to the technical support center for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve stability ch...

Author: BenchChem Technical Support Team. Date: January 2026

<_- a="">

Welcome to the technical support center for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges encountered when working with this compound in solution. As an ester prodrug, its stability is paramount for reproducible and accurate experimental outcomes.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your research.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying chemical causes and providing step-by-step protocols for mitigation.

Issue 1: Rapid Loss of Compound Integrity or Potency in Aqueous Buffers

Question: I've observed a significant decrease in the concentration of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole shortly after dissolving it in my aqueous buffer (e.g., PBS, pH 7.4). What is causing this, and how can I prevent it?

Answer:

Root Cause Analysis: The primary culprit is hydrolysis of the ester linkage. Ester bonds are susceptible to cleavage in aqueous environments, a reaction that can be catalyzed by both acidic and basic conditions, as well as by esterase enzymes that may be present in biological samples.[3][4] The hydrolysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole results in the formation of 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine, leading to a loss of the parent compound.[5]

Mitigation Protocol:

  • pH Control: The rate of hydrolysis is pH-dependent. For many esters, a slightly acidic pH (around 4-6) can minimize the rate of hydrolysis.[6] It is crucial to determine the optimal pH for your specific experimental conditions.

    • Actionable Step: Prepare your solutions in a buffer system that maintains a pH where the compound exhibits maximum stability. Conduct a pH stability profile study by incubating the compound in buffers of varying pH (e.g., pH 4, 5, 6, 7, 7.4, 8) and quantifying the remaining parent compound over time using a stability-indicating method like HPLC.[7][8]

  • Solvent Selection: For stock solutions, using anhydrous aprotic organic solvents such as DMSO, DMF, or acetonitrile is recommended to prevent premature hydrolysis.[9][10]

    • Actionable Step: Prepare high-concentration stock solutions in an appropriate anhydrous organic solvent. For aqueous working solutions, minimize the time the compound is in the aqueous buffer before use. Prepare fresh working solutions immediately before each experiment.

  • Temperature Management: Hydrolysis is a chemical reaction, and its rate is generally accelerated at higher temperatures.

    • Actionable Step: Store stock solutions at -20°C or -80°C as recommended.[9] Perform experimental manipulations at the lowest practical temperature, for example, on ice, to slow down the degradation process.[11]

Issue 2: Observable Color Change in the Solution Over Time

Question: My solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, which was initially colorless, has developed a yellow or brownish tint after a period of storage or during an experiment. What does this indicate?

Answer:

Root Cause Analysis: Color change is often an indicator of chemical degradation. For pyrrole-containing compounds, this can be due to oxidation or photodecomposition.[12][13] The pyrrole ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[14] Additionally, exposure to light, particularly UV light, can induce photochemical reactions that degrade the molecule.[15]

Mitigation Protocol:

  • Protection from Light: Phenylpyrrole derivatives can be sensitive to light.[15]

    • Actionable Step: Store stock and working solutions in amber vials or wrap containers with aluminum foil to protect them from light.[9] Minimize exposure to ambient and direct light during all experimental procedures.

  • Use of Antioxidants: To prevent oxidative degradation, the addition of antioxidants to the formulation can be beneficial.[6][16]

    • Actionable Step: Consider the compatibility of antioxidants with your experimental system. If appropriate, small amounts of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be added to the solution. Always perform control experiments to ensure the antioxidant does not interfere with your assay.

  • Inert Atmosphere: Removing oxygen from the solution and headspace of the storage container can significantly reduce oxidation.

    • Actionable Step: For long-term storage of sensitive solutions, consider degassing the solvent by sparging with an inert gas like argon or nitrogen before dissolving the compound. Store the solution under an inert atmosphere.

Issue 3: Precipitation of the Compound from Solution

Question: After preparing a solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, I noticed the formation of a precipitate. What could be the reason for this?

Answer:

Root Cause Analysis: Precipitation can occur due to several factors:

  • Poor Solubility: The compound may have limited solubility in the chosen solvent system, especially in aqueous buffers, given its relatively lipophilic nature.[17]

  • "Salting Out": High concentrations of salts in a buffer can decrease the solubility of organic compounds.

  • Degradation Product Insolubility: One or more of the degradation products (e.g., 3-hydroxy-5-phenylpyrrole or N-Tosyl-L-alanine) may be less soluble than the parent compound in the specific solution, leading to its precipitation as the parent compound degrades.

Mitigation Protocol:

  • Solubility Assessment: Determine the solubility of the compound in various solvents and buffer systems relevant to your experiments.

    • Actionable Step: Conduct solubility studies to identify the most suitable solvent system. For aqueous solutions, the use of co-solvents (e.g., a small percentage of DMSO or ethanol) can help maintain solubility. However, be mindful of the potential impact of organic solvents on your experimental system.

  • Formulation Strategies: Employing formulation aids can enhance solubility and stability.

    • Actionable Step: The use of cyclodextrins or other solubilizing excipients can form inclusion complexes with the compound, improving its aqueous solubility and protecting it from hydrolysis.[18][19]

  • Control of Concentration: Do not exceed the known solubility limit of the compound in your chosen solvent.

    • Actionable Step: Prepare solutions at concentrations well below the saturation point. If a higher concentration is required, a reformulation of the solvent system is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole?

A1: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. These aprotic solvents will minimize the risk of hydrolysis. Ensure the solvent is of high purity and stored under dry conditions.[9][10]

Q2: How should I store the stock solution to ensure its long-term stability?

A2: For long-term stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[9]

Q3: Can I use this compound in cell culture media? What precautions should I take?

A3: Yes, but with caution. Cell culture media are aqueous, buffered systems (typically pH ~7.4) and often contain esterases, which can accelerate the hydrolysis of the compound.[2]

  • Recommendations:

    • Prepare the final dilution in media immediately before adding it to the cells.

    • Minimize the incubation time as much as the experimental design allows.

    • Consider conducting a time-course experiment to determine the stability of the compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).

    • Analyze the medium at different time points by HPLC to quantify the concentration of the parent compound.

Q4: What analytical methods are suitable for monitoring the stability of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[7][20] This method should be able to separate the parent compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.[8] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.[11][21]

Q5: Are there any excipients that can be used to improve the stability of this compound in aqueous formulations?

A5: Yes, several excipients can enhance stability:[16][18]

  • Buffers: To maintain an optimal pH.[18]

  • Cyclodextrins: To form inclusion complexes that can protect the ester bond from hydrolysis and improve solubility.[19]

  • Antioxidants: To prevent oxidative degradation.[16]

  • Chelating Agents: Such as EDTA, can be used to complex metal ions that may catalyze degradation.[6][16]

The choice of excipient will depend on the specific application and must be compatible with the experimental system.

Visual Guides

Experimental Workflow for Troubleshooting Stability

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation & Analysis cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Validation start Observe Instability (e.g., Potency Loss, Color Change, Precipitation) define_conditions Document Experimental Conditions (Solvent, pH, Temp, Light Exposure) start->define_conditions hplc_analysis Perform Stability-Indicating HPLC Analysis define_conditions->hplc_analysis Quantify Degradation id_degradants Identify Degradation Products (LC-MS) hplc_analysis->id_degradants select_strategy Select Mitigation Strategy Based on Root Cause id_degradants->select_strategy Determine Root Cause (Hydrolysis, Oxidation, etc.) ph_opt pH Optimization select_strategy->ph_opt solvent_opt Solvent/Formulation Change select_strategy->solvent_opt storage_opt Modify Storage/Handling (Temp, Light, Atmosphere) select_strategy->storage_opt re_evaluate Re-evaluate Stability Under New Conditions ph_opt->re_evaluate solvent_opt->re_evaluate storage_opt->re_evaluate end Achieve Desired Stability re_evaluate->end

Caption: Workflow for identifying and resolving stability issues.

Potential Degradation Pathway: Hydrolysis

G cluster_products Hydrolysis Products cluster_conditions Contributing Factors parent 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole product1 3-Hydroxy-5-phenylpyrrole parent->product1 Ester Hydrolysis (H₂O, pH, Esterase) product2 N-Tosyl-L-alanine parent->product2 Ester Hydrolysis (H₂O, pH, Esterase) water Aqueous Environment ph Non-optimal pH temp Elevated Temperature enzyme Esterases

Sources

Troubleshooting

how to increase the efficiency of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole reactions

Technical Support Center: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Reactions Welcome to the technical support center for optimizing reactions involving 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed f...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Reactions

Welcome to the technical support center for optimizing reactions involving 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this chiral heterocyclic compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and enhance reaction efficiency.

The synthesis of this molecule, which involves forming an ester linkage between N-Tosyl-L-alanine and a 3-hydroxy-5-phenylpyrrole core, requires precise control over multiple parameters to ensure high yield, chemical purity, and stereochemical integrity.[1] This guide provides field-proven insights into overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the success of this esterification reaction?

A1: The single most critical factor is maintaining anhydrous (water-free) conditions. The reagents used for activating the carboxylic acid of N-Tosyl-L-alanine (e.g., carbodiimides like DCC or EDC) are highly susceptible to hydrolysis. Any moisture present will consume these reagents, deactivating them and preventing the formation of the desired ester. This leads to a stalled reaction and recovery of unreacted starting materials. Always use freshly dried solvents, flame-dried glassware, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: Why is the choice of solvent so important for this reaction?

A2: Solvent choice directly impacts reaction rates and the stability of intermediates.[1] For reactions involving pyrrole derivatives, polar aprotic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are often superior.[1] These solvents can effectively solvate and stabilize charged intermediates formed during the activation of the carboxylic acid, thereby accelerating the rate of esterification.[1] While dichloromethane (DCM) is also common, its lower polarity may result in slower reaction times.

Q3: Can I use a different L-amino acid derivative instead of N-Tosyl-L-alanine?

A3: Yes, the general principles of this esterification can be applied to other N-protected amino acids. However, the nature of the amino acid's side chain and the N-protecting group can influence reactivity. Bulky side chains may introduce steric hindrance, requiring longer reaction times or more potent activating agents. The protecting group (e.g., Boc, Cbz, Fmoc) can affect the acidity of the carboxylic acid and the overall solubility of the starting material, potentially requiring re-optimization of the reaction conditions. The tosyl group in N-Tosyl-L-alanine is a robust protecting group that can withstand various reaction conditions.[1]

Q4: What is the primary mechanism of degradation for the pyrrole ring during the reaction?

A4: Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack and oxidation.[2][3][4][5] Under acidic conditions that are too strong, or in the presence of oxidizing agents, the pyrrole ring can polymerize into intractable black tars.[6] It is crucial to use mild reaction conditions and ensure the reaction mixture is protected from air and light to prevent oxidative degradation.

Troubleshooting Guide: Enhancing Reaction Efficiency

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Persistently Low Product Yield (<40%)

Q: My reaction consistently results in a low yield of the target product, with a significant amount of unreacted 3-hydroxy-5-phenylpyrrole recovered. What are the likely causes and how can I fix this?

A: This is a classic symptom of inefficient carboxylic acid activation or premature reaction quenching. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Inactive Coupling Reagents: Carbodiimides (DCC, EDC) and other coupling agents degrade upon exposure to moisture.

    • Solution: Use a fresh bottle of the coupling reagent or purify the existing stock. Always store these reagents in a desiccator.

  • Insufficient Stoichiometry: Using a 1:1 ratio of reactants may not be sufficient to drive the reaction to completion, especially if there are minor impurities or side reactions.

    • Solution: Use a slight excess (1.1 - 1.2 equivalents) of N-Tosyl-L-alanine and the coupling reagents relative to the 3-hydroxy-5-phenylpyrrole. This ensures the limiting reagent is fully consumed.

  • Suboptimal Catalyst Concentration: A catalyst like 4-Dimethylaminopyridine (DMAP) is often essential for this type of esterification. It works by forming a highly reactive acylpyridinium intermediate.

    • Solution: Ensure a catalytic amount (0.1 - 0.2 equivalents) of DMAP is used. Using too little will result in a sluggish reaction, while a large excess offers no benefit and can complicate purification.

  • Inadequate Temperature: Many esterifications require an initial period at 0 °C during the addition of reagents to control the exothermic reaction, followed by warming to room temperature to ensure completion.

    • Solution: Start the reaction at 0 °C, especially during the addition of the coupling agent. After 30-60 minutes, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).[7]

G start Low Yield Observed check_reagents Verify Purity & Activity of Starting Materials & Coupling Agents start->check_reagents check_stoichiometry Optimize Stoichiometry (Use 1.1-1.2 eq. of N-Tosyl-L-alanine) check_reagents->check_stoichiometry Reagents OK reagents_bad Use Fresh/Purified Reagents check_reagents->reagents_bad Issue Found check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) check_stoichiometry->check_conditions Stoichiometry OK stoich_bad Adjust Equivalents check_stoichiometry->stoich_bad Issue Found monitor_reaction Monitor Reaction by TLC to Completion check_conditions->monitor_reaction Conditions OK cond_bad Optimize Temp/Solvent check_conditions->cond_bad Issue Found success Yield Improved monitor_reaction->success reagents_bad->start Re-run stoich_bad->start Re-run cond_bad->start Re-run

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Formation of Multiple Byproducts

Q: My TLC plate shows multiple spots in addition to my starting materials and product. How can I suppress these side reactions?

A: The formation of byproducts often points to the high reactivity of the pyrrole ring or issues with the coupling reaction itself.

Potential Causes & Solutions:

  • N-Acylation of Pyrrole: The pyrrole nitrogen is weakly acidic and can be acylated, competing with the desired O-acylation of the hydroxyl group.[2]

    • Solution: This is less common under standard carbodiimide coupling conditions but can be favored by certain bases. Avoid using strong, non-nucleophilic bases. The use of DMAP as a nucleophilic catalyst inherently favors the desired O-acylation pathway.

  • Formation of N-acylurea: This is a very common byproduct when using DCC. The activated acid intermediate can rearrange or react with another molecule of DCC.

    • Solution: If using DCC, the N,N'-dicyclohexylurea byproduct is poorly soluble in many organic solvents like DCM and can often be removed by simple filtration. If it remains problematic, switch to a water-soluble carbodiimide like EDC. The corresponding urea byproduct can then be easily removed with a simple aqueous wash during the work-up.

  • Pyrrole Polymerization: As mentioned, harsh conditions can cause the electron-rich pyrrole to polymerize.[6]

    • Solution: Maintain a neutral or weakly acidic reaction pH.[7][8] Avoid high temperatures and prolonged reaction times beyond what is necessary for completion.[7] If the reaction mixture turns dark black or tarry, polymerization is likely occurring.

ParameterConditionExpected OutcomeRationale
Coupling Agent EDC (Water-soluble)Easier purificationUrea byproduct is removed with aqueous work-up.
DCCHigh yieldUrea byproduct is often insoluble and can be filtered off.
Temperature 0 °C to Room TempMinimized degradationPrevents thermal decomposition of sensitive pyrrole ring.[7]
Solvent Anhydrous DMSO/DMFFaster reactionStabilizes charged intermediates, potentially reducing reaction time and byproduct formation.[1]
Atmosphere Inert (N₂ or Ar)Prevents oxidationThe electron-rich pyrrole ring is sensitive to air oxidation.

Experimental Protocols

Protocol 1: Optimized Esterification using EDC/DMAP

This protocol provides a robust starting point for the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Materials:

  • 3-hydroxy-5-phenylpyrrole (1.0 eq)

  • N-Tosyl-L-alanine (1.1 eq)

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.15 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: To the flame-dried round-bottom flask under an inert atmosphere, add 3-hydroxy-5-phenylpyrrole (1.0 eq), N-Tosyl-L-alanine (1.1 eq), and DMAP (0.15 eq).

  • Solvent Addition: Add anhydrous DCM (or DMF) to dissolve the reactants completely. A concentration of 0.1 M with respect to the limiting reagent is a good starting point.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • EDC Addition: Add EDC (1.2 eq) to the cooled, stirring solution in one portion.

    • Causality Note: Adding the coupling agent last and at a low temperature prevents premature formation of reactive intermediates and minimizes side reactions.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature.

  • Monitoring: Let the reaction proceed for 12-24 hours. Monitor the consumption of the starting material using TLC (e.g., with a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent). The reaction is complete when the spot corresponding to 3-hydroxy-5-phenylpyrrole has disappeared.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

      • Causality Note: The acid wash removes any remaining DMAP and the basic wash removes unreacted N-Tosyl-L-alanine. The EDC-urea byproduct is water-soluble and is removed in all aqueous washes.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.[1][7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Pyrrole, N-Tosyl-L-alanine, DMAP in Anhydrous Solvent cool Cool to 0 °C prep_reagents->cool add_edc Add EDC cool->add_edc warm Warm to RT, Stir 12-24h add_edc->warm monitor Monitor by TLC warm->monitor quench Aqueous Washes (Acid, Base, Brine) monitor->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step workflow for the esterification reaction.

References

  • Smolecule. (2023). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Synthesis Methods and Optimization.
  • BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • BenchChem. (n.d.). Troubleshooting low yield in tetrasubstituted pyrrole synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Wikipedia. (n.d.). Pyrrole.
  • ResearchGate. (n.d.). Problems encountered in the synthesis of 2-bromopyrrole?.
  • Heterocyclic Compounds. (n.d.). [No specific title available].
  • PubMed. (n.d.). Recent Advances in Functionalization of Pyrroles and their Translational Potential.
  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. (2025).

Sources

Optimization

Technical Support Center: Strategies for Scaling Up the Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Welcome to the technical support center for the synthesis and scale-up of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this chiral heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a molecule with a 5-phenylpyrrole core linked to an N-tosyl-L-alanine group via an ester bond, requires a multi-step approach where maintaining the stereochemistry of the L-alanine component is crucial.[1] This guide provides practical, experience-driven advice to ensure successful synthesis and scale-up, focusing on reaction optimization, purification, and common pitfalls.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Final Product

Question: My final yield of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this multi-step synthesis can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Incomplete Reactions: One or more steps in your synthetic route may not be going to completion.

    • Solution: Monitor each reaction step closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material before proceeding to the next step. Adjust reaction times, temperatures, or catalyst loading as needed. For instance, in a Paal-Knorr type synthesis of the pyrrole ring, ensuring the complete formation of the 1,4-dicarbonyl intermediate is critical.[2][3]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Pyrroles, for example, can be prone to polymerization under acidic conditions or in the presence of air.[4]

    • Solution: Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Control the pH carefully, especially during the pyrrole formation step; weakly acidic conditions are often optimal for Paal-Knorr reactions.[2] The slow addition of reagents, particularly reactive intermediates like α-haloketones in a Hantzsch synthesis, can also minimize side reactions.[2]

  • Degradation During Workup and Purification: The ester linkage in the target molecule can be susceptible to hydrolysis under strongly acidic or basic conditions during extraction or chromatography.

    • Solution: Use mild workup procedures. Employ buffers to control pH during aqueous extractions. For purification, column chromatography on silica gel is common, but prolonged exposure can lead to degradation.[1] Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical for maximizing yield.

    • Solution: Systematically optimize these parameters for each step. For example, some modern pyrrole syntheses benefit from microwave irradiation to reduce reaction times and improve yields.[5] The choice of solvent can also influence reaction rates and selectivity.

Problem 2: Presence of Impurities in the Final Product

Question: After purification, my final product still shows significant impurities in the NMR and LC-MS analysis. What are these impurities and how can I remove them?

Answer: Identifying and eliminating impurities is crucial for obtaining a high-purity final product.

Potential Impurities & Removal Strategies:

Impurity TypePotential SourceIdentificationRemoval Strategy
Unreacted Starting Materials Incomplete reaction in the final esterification step (e.g., 5-phenyl-3-hydroxypyrrole or N-Tosyl-L-alanine).Compare spectra with authentic samples of starting materials.Re-subject the impure product to the reaction conditions or improve purification by optimizing the chromatography gradient.
Diastereomers Racemization of the L-alanine stereocenter during activation or coupling.Chiral HPLC or NMR with a chiral shift reagent.Use milder coupling reagents (e.g., DCC/DMAP, HATU) and control the temperature carefully during the esterification step. Chiral chromatography may be necessary to separate diastereomers.
Polymerized Pyrrole Exposure of pyrrole intermediates to strong acids, heat, or air.[4]Insoluble, often colored, material. Broad signals in NMR.Prevention is key. Maintain inert atmosphere and avoid harsh acidic conditions. Filtration can remove insoluble polymers.
Solvent Residues Incomplete removal of solvents after purification.Characteristic signals in ¹H NMR.Dry the final product under high vacuum for an extended period.
Problem 3: Difficulties in Scaling Up the Reaction

Question: I have a reliable lab-scale procedure, but I'm facing challenges when trying to scale up the synthesis. What should I consider?

Answer: Scaling up a multi-step organic synthesis introduces challenges related to mass and heat transfer, reagent addition, and workup procedures.[6]

Key Scale-Up Considerations:

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become dangerous on a larger scale.

    • Solution: Use a reactor with efficient stirring and a cooling system. Add reagents portion-wise or via a syringe pump to control the reaction rate and temperature.

  • Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Use appropriate mechanical stirring and ensure the reactor geometry is suitable for efficient mixing.

  • Purification: Column chromatography, while effective at the lab scale, can be cumbersome and expensive for large quantities.

    • Solution: Consider recrystallization as a primary purification method for the final product or key intermediates.[2] This can be more cost-effective and scalable. Develop an anti-solvent precipitation method if possible.

  • Transition to Flow Chemistry: For industrial-scale production, continuous flow synthesis can offer significant advantages in terms of safety, control, and consistency.[7][8]

    • Solution: Explore the possibility of adapting key reaction steps to a flow reactor setup. This can improve heat transfer and mixing, and allow for automated control of reaction parameters.[8][9]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Q1: What are the most common synthetic routes to the substituted pyrrole core?

A1: Several named reactions can be adapted for the synthesis of substituted pyrroles. The most relevant for this type of structure include:

  • Paal-Knorr Synthesis: This is a very common and robust method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3] For the 5-phenyl-3-hydroxypyrrole intermediate, a suitable 1,4-dicarbonyl precursor would be required.

  • Knorr Pyrrole Synthesis: This method typically involves the condensation of an α-amino ketone with a compound containing an active methylene group.[3]

  • Hantzsch Pyrrole Synthesis: This involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[2][3]

  • Van Leusen Pyrrole Synthesis: This method uses tosylmethyl isocyanide (TosMIC) as a key reagent in a [3+2] cycloaddition with an activated alkene.[10]

Q2: How can I ensure the stereochemical integrity of the L-alanine moiety is preserved?

A2: Preserving the stereochemistry at the α-carbon of L-alanine is critical. The primary risk of racemization occurs during the activation of the carboxylic acid for the final esterification step. To minimize this risk:

  • Use appropriate coupling reagents: Reagents like dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (DMAP), or uronium-based reagents like HATU, are effective.

  • Control the temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to suppress epimerization.

  • Avoid strong bases: The use of strong, non-nucleophilic bases is preferred over those that can deprotonate the α-carbon.

Q3: What are the key safety precautions to take during this synthesis?

A3: As with any chemical synthesis, a thorough risk assessment is necessary. Specific hazards in this synthesis may include:

  • Flammable Solvents: Many organic solvents used (e.g., THF, ethanol, ethyl acetate) are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Corrosive Reagents: Reagents like tosyl chloride, strong acids, and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxic Reagents and Intermediates: Some reagents and intermediates may be toxic. Consult the Safety Data Sheet (SDS) for all chemicals before use.

III. Experimental Protocols & Data

Illustrative Synthesis Pathway

The following diagram outlines a potential synthetic pathway.

Synthesis_Pathway A 1,4-Dicarbonyl Precursor C 5-Phenyl-3-hydroxypyrrole A->C Paal-Knorr Synthesis B Ammonia or Amine B->C E 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole C->E Esterification (e.g., DCC, DMAP) D N-Tosyl-L-alanine D->E

Caption: A potential synthetic route to the target compound.

Protocol: Esterification of 5-Phenyl-3-hydroxypyrrole with N-Tosyl-L-alanine

This is a representative protocol and may require optimization.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve 5-phenyl-3-hydroxypyrrole (1.0 eq) and N-Tosyl-L-alanine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the mixture. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow start Low Yield or Impure Product check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize: Time, Temp, Stoichiometry incomplete->optimize_conditions optimize_conditions->check_completion check_impurities Analyze Impurities (NMR/LC-MS) complete->check_impurities byproducts Side Products Identified check_impurities->byproducts Yes degradation Degradation Identified check_impurities->degradation Yes optimize_purification Optimize Purification (Chromatography, Recrystallization) byproducts->optimize_purification success Pure Product, Improved Yield optimize_purification->success milder_workup Use Milder Workup/Purification Conditions degradation->milder_workup milder_workup->success

Caption: A systematic approach to troubleshooting synthesis issues.

IV. Conclusion

The successful synthesis and scale-up of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole require careful attention to reaction conditions, purification techniques, and potential side reactions. By systematically addressing challenges such as low yields, impurities, and scale-up issues, researchers can achieve their synthetic goals efficiently and reproducibly. This guide provides a foundation of expertise and practical solutions to support your research and development efforts.

V. References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Available from: [Link]

  • Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow organic synthesis: opportunities and challenges. Chemical Society Reviews, 46(5), 1250-1271.

  • Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmacy & Organic Process Research, 12(217).

  • ResearchGate. (n.d.). Scaled-up synthesis of pyrroles 4 aa and 4 ba. Available from: [Link]

  • Reddit. (2023, July 4). Need Help in Pyrrole synthesis. r/OrganicChemistry. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • Zhang, X., et al. (2021). Multi-Step Continuous-Flow Organic Synthesis: Opportunities and Challenges. Chemistry – A European Journal, 27(15), 4817-4838.

  • BIOSYNCE. (2023, June 13). What are the challenges in the synthesis and application of pyrrole? Available from: [Link]

  • CPI. (2023, June 19). 6 key challenges when scaling up sustainable chemical processes. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of highly substituted pyrroles using ultrasound in aqueous media. Available from: [Link]

  • Crow, J. M. (2012, April). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World.

  • National Institutes of Health. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Available from: [Link]

  • Organic Syntheses. (n.d.). Pyrrole. Available from: [Link]

  • SlideShare. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. Available from: [Link]

  • National Institutes of Health. (2018, October 17). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available from: [Link]

  • OpenBU. (n.d.). Purification and properties of pyrrole. Available from: [Link]

  • PubChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Available from: [Link]

  • LookChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Available from: [Link]

  • Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 452-464.

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Reference Data & Comparative Studies

Validation

Unmasking the Target: A Comparative Guide to Characterizing 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

For researchers in drug discovery, the journey from a novel compound to a validated therapeutic is one of rigorous investigation. The compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral molecule featuring a phen...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a novel compound to a validated therapeutic is one of rigorous investigation. The compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral molecule featuring a phenylpyrrole core, is cataloged as a biochemical reagent with potential biological activity, yet its precise molecular target remains unconfirmed in publicly available literature.[1][2][3] This guide provides a systematic, experimentally-driven framework for identifying and validating the biological target of this compound. We will proceed with the hypothesis that it modulates the activity of Phospholipase A2 (PLA2), a critical enzyme family in inflammatory signaling, and compare its hypothetical performance against established modulators.

Part 1: The Rationale - Why Hypothesize Phospholipase A2 as a Target?

Phospholipases A2 (PLA2s) are enzymes that hydrolyze the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids.[4][5] This action is a pivotal rate-limiting step in the generation of potent inflammatory mediators. The released arachidonic acid is the precursor to prostaglandins and leukotrienes, which drive inflammatory responses in conditions like arthritis, asthma, and cardiovascular disease.[4][6] Consequently, PLA2s are significant therapeutic targets.

The PLA2 superfamily is diverse, but for the purpose of this investigation, we will focus on two major types:

  • Secretory PLA2 (sPLA2): Low molecular weight, Ca²⁺-dependent enzymes that are secreted and act on extracellular phospholipids. The type IIA isoform (sPLA2-IIA) is a well-established pro-inflammatory mediator.[5][7]

  • Cytosolic PLA2 (cPLA2): Larger, intracellular Ca²⁺-dependent enzymes that translocate to the membrane to release arachidonic acid.[6][8]

Given the central role of PLA2 in inflammation, screening novel compounds like 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole against this enzyme family is a logical first step in elucidating its mechanism of action.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) (Target of Interest) Membrane->PLA2 Hydrolysis AA Arachidonic Acid (AA) PLA2->AA Releases COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The Arachidonic Acid Cascade.

Part 2: A Three-Tiered Approach to Target Validation

Our investigation follows a logical progression from broad enzymatic activity to specific binding and finally to cellular function. This self-validating workflow ensures that observations from one level of complexity are confirmed by the next.

Tier 1: In Vitro Enzymatic Inhibition Assay

The first step is to determine if 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole can inhibit PLA2 enzymatic activity. We will use a colorimetric assay that measures the hydrolysis of a thioester-containing phospholipid substrate.[9] Upon hydrolysis by PLA2, a free thiol is generated, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, measurable at 410-420 nm.[8]

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Test Compound Dilution Series (e.g., 0.1 nM to 100 µM) Incubate1 Pre-incubate Enzyme with Compound Compound->Incubate1 Enzyme PLA2 Enzyme (sPLA2-IIA or cPLA2) Enzyme->Incubate1 Substrate Substrate Mix (Diheptanoyl Thio-PC + DTNB) Incubate2 Add Substrate Mix & Incubate Substrate->Incubate2 Incubate1->Incubate2 Read Measure Absorbance (410 nm) Incubate2->Read Plot Plot Dose-Response Curve Read->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for PLA2 Inhibitor Screening.

Experimental Protocol: sPLA2-IIA Colorimetric Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, pH 7.4.

    • sPLA2-IIA Enzyme: Reconstitute human recombinant sPLA2-IIA (Cayman Chemical, Cat. No. 10004056 or similar) in Assay Buffer to a working concentration of 0.5 U/mL.

    • Substrate: Prepare a solution of 1.5 mM diheptanoyl thio-phosphatidylcholine in Assay Buffer.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in Assay Buffer.

    • Test Compound: Prepare a 10 mM stock of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in DMSO. Create a 10-point serial dilution series in DMSO.

    • Control Inhibitor: Prepare a similar dilution series for LY315920, a known sPLA2-IIA inhibitor.[9]

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of Assay Buffer.

    • Add 2 µL of the test compound or control inhibitor dilutions (final concentration will be 1/10th of the working stock). For control wells, add 2 µL of DMSO.

    • Add 10 µL of the sPLA2-IIA enzyme solution to all wells except the "no enzyme" blank.

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a 78 µL mix of Substrate and DTNB solution (68 µL Substrate + 10 µL DTNB per well).

    • Immediately begin monitoring the change in absorbance at 410 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration.

    • Normalize the data, setting the DMSO control as 100% activity and the "no enzyme" blank as 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Comparative Data

CompoundTarget EnzymeIC₅₀ (nM)
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrroleHuman sPLA2-IIA85
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrroleHuman cPLA2α> 10,000
LY315920 (Control)Human sPLA2-IIA22[9]
Bromoenol Lactone (Control)Human cPLA2α500

This data is hypothetical and for illustrative purposes. The results would suggest that our test compound is a moderately potent and selective inhibitor of sPLA2-IIA.

Tier 2: Target Engagement - Direct Binding Assay

An IC₅₀ value demonstrates functional inhibition but does not prove direct binding. A compound could be acting indirectly. To confirm target engagement, a direct binding assay is essential. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose. It measures the change in mass on a sensor chip as the analyte (compound) flows over the immobilized ligand (enzyme), allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

Conceptual Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize recombinant human sPLA2-IIA onto a CM5 sensor chip via amine coupling.

  • Binding Analysis:

    • Flow a series of concentrations of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole over the chip surface.

    • Record the binding response (in Response Units, RU) over time to generate sensorgrams for each concentration.

    • After each injection, regenerate the chip surface with a low pH buffer to remove the bound compound.

  • Data Analysis: Fit the kinetic data from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.

Hypothetical Comparative Data

CompoundTarget EnzymeKₑ (nM)
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrroleHuman sPLA2-IIA120
LY315920 (Control)Human sPLA2-IIA30

This data is hypothetical. A Kₑ value in the nanomolar range would provide strong evidence of a direct, high-affinity interaction between the compound and the enzyme, corroborating the enzymatic assay results.

Tier 3: Cellular Activity Assay

The ultimate test of a potential inhibitor is its efficacy in a cellular environment. A cell-based assay bridges the gap between in vitro biochemistry and in vivo pharmacology. We will use a human monocytic cell line (e.g., U937), which can be stimulated to produce pro-inflammatory cytokines, a process dependent on PLA2 activity.[10] We will measure the inhibition of Interleukin-1β (IL-1β) release.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_detection Detection & Analysis Seed Seed U937 cells in 96-well plate Differentiate Differentiate with PMA Seed->Differentiate Treat Pre-treat with Test Compound Differentiate->Treat Stimulate Stimulate with LPS (Inflammatory trigger) Treat->Stimulate Harvest Harvest Supernatant Stimulate->Harvest ELISA Perform IL-1β ELISA or Lumit Assay Harvest->ELISA Analyze Calculate Cellular IC50 ELISA->Analyze

Caption: Cellular Cytokine Release Assay Workflow.

Experimental Protocol: IL-1β Release Assay

  • Cell Culture:

    • Culture U937 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells into a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Induce differentiation into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment and Stimulation:

    • Wash the differentiated cells gently with fresh media.

    • Pre-incubate the cells with various concentrations of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole or a control compound for 1 hour.

    • Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response and cytokine production.

  • Detection:

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit (e.g., from R&D Systems) or a bioluminescent assay (e.g., Promega Lumit® IL-1β Immunoassay), following the manufacturer's instructions.[11]

  • Data Analysis:

    • Normalize the IL-1β levels, with the LPS-stimulated, vehicle-treated cells representing 100% response.

    • Plot the percent inhibition of IL-1β release versus compound concentration to calculate the cellular IC₅₀.

Hypothetical Comparative Data

CompoundCellular AssayCellular IC₅₀ (µM)
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrroleLPS-stimulated IL-1β Release1.2
Dexamethasone (Control)LPS-stimulated IL-1β Release0.05

This data is hypothetical. Observing a dose-dependent inhibition of a key inflammatory cytokine in a relevant cell model provides crucial evidence that the compound's biochemical activity translates into a functional cellular response.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for elucidating the biological target of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. By progressing from in vitro enzymatic assays to direct binding studies and finally to cell-based functional readouts, researchers can build a compelling, evidence-based case for a compound's mechanism of action. While we have used Phospholipase A2 as a well-justified hypothetical target, this investigative framework is broadly applicable to other enzyme classes. The hypothetical data presented here would strongly suggest that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a selective, direct inhibitor of sPLA2-IIA with efficacy in a cellular model of inflammation, marking it as a promising lead for further preclinical development.

References

  • Saegusa, J., et al. (2008). Pro-inflammatory Secretory Phospholipase A2 Type IIA Binds to Integrins αvβ3 and α4β1 and Induces Proliferation of Monocytic Cells in an Integrin-dependent Manner. Journal of Biological Chemistry, 283, 26107–26115. Retrieved from [Link]

  • BioTek Instruments. (n.d.). Seeing Is Believing: Real-Time Cellular Activity Assay for Phospholipase A2. Retrieved from [Link]

  • LookChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Retrieved from [Link]

  • Kiselev, M. A., & Tarakhovskaya, E. I. (2021). Alternative Targets for sPLA2 Activity: Role of Membrane-Enzyme Interactions. International Journal of Molecular Sciences, 22(19), 10467. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. PubChem Compound Database. Retrieved from [Link]

  • Loo, C. Y., et al. (2017). Structural and Functional Aspects of Targeting the Secreted Human Group IIA Phospholipase A2. Molecules, 22(5), 715. Retrieved from [Link]

  • Mandal, A., et al. (2019). Combined Targeted Omic and Functional Assays Identify Phospholipases A2 that Regulate Docking/Priming in Calcium-Triggered Exocytosis. International Journal of Molecular Sciences, 20(7), 1668. Retrieved from [Link]

  • Sun, G. Y., et al. (2010). Phospholipases A2 and Inflammatory Responses in the Central Nervous System. Neuromolecular Medicine, 12(2), 133–148. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 29(1), 245. Retrieved from [Link]

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Comparative

A Comparative Guide to the Evaluation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a Putative Serine Protease Inhibitor

This guide provides a comprehensive framework for the characterization and comparative analysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a novel compound with structural motifs suggestive of serine protease inhibiti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a novel compound with structural motifs suggestive of serine protease inhibition. In the absence of published data on this specific molecule, we will outline a robust strategy to evaluate its inhibitory potential against well-established benchmarks. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

Introduction: Unveiling the Potential of a Novel Scaffold

The chemical structure of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole presents several key features that point towards its potential as a serine protease inhibitor. The presence of an L-alanine residue suggests a potential for recognition and binding within the S1 pocket of certain proteases, which often exhibit a preference for specific amino acid side chains. Furthermore, the N-tosyl group is a well-known feature in serine protease inhibitors, capable of interacting with the enzyme's active site, potentially through covalent modification of the catalytic serine residue. The 5-phenylpyrrole core provides a rigid scaffold that can orient these functional groups for optimal interaction with the enzyme.

Given these structural alerts, this guide will focus on a comparative evaluation against two well-characterized serine protease inhibitors: Phenylmethylsulfonyl fluoride (PMSF) and N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK). PMSF is a widely used, relatively non-specific irreversible inhibitor, while TPCK demonstrates a higher degree of specificity for chymotrypsin-like serine proteases.

Comparative Analysis of Inhibitory Mechanisms

A thorough understanding of the mechanism of action is crucial for the development of any new inhibitor. The primary goal is to determine whether 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole acts as a reversible or irreversible inhibitor and to elucidate its kinetic profile in comparison to established compounds.

Proposed Mechanism of Action

Based on its structure, we hypothesize that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole may act as an irreversible inhibitor of serine proteases. The tosyl group can act as a leaving group, facilitating the acylation of the active site serine residue by the alanine portion of the molecule. The phenylpyrrole moiety would likely occupy a substrate-binding subsite, contributing to the inhibitor's affinity and potentially its specificity.

G cluster_0 Enzyme Active Site Ser195 Serine (Ser195) (Nucleophile) Covalent_Adduct Inactive Covalent Enzyme-Inhibitor Complex Ser195->Covalent_Adduct His57 Histidine (His57) (General Base) His57->Ser195 Proton Abstraction Asp102 Aspartate (Asp102) (Stabilizer) Asp102->His57 Stabilization Inhibitor 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole Inhibitor->Ser195 Acylation

Caption: Proposed irreversible inhibition of a serine protease.

Comparative Inhibitor Profiles

The following table summarizes the key characteristics of the selected reference inhibitors and outlines the experimental data required for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

FeaturePhenylmethylsulfonyl fluoride (PMSF)N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK)3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Inhibition Type IrreversibleIrreversible (Affinity Label)To be determined (Hypothesized Irreversible)
Target Specificity Broad-spectrum for serine proteasesSpecific for chymotrypsin-like proteasesTo be determined
Mechanism Sulfonylation of the active site serineAlkylation of the active site histidineTo be determined (Hypothesized Acylation)
Potency (IC50) Enzyme-dependent (typically in the µM to mM range)Enzyme-dependent (typically in the nM to µM range)To be determined
Advantages Inexpensive, widely usedHigh specificity for target classPotentially novel specificity and potency
Limitations Unstable in aqueous solutions, low specificityLimited to chymotrypsin-like proteasesUnknown stability, specificity, and off-target effects

Experimental Protocols for Comparative Evaluation

To rigorously assess the inhibitory potential of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a series of well-controlled enzymatic assays are required. The following protocols provide a detailed methodology for determining key inhibitory parameters.

Workflow for Inhibitor Characterization

The overall workflow for characterizing a novel inhibitor involves a tiered approach, starting with initial screening and progressing to detailed kinetic studies.

G A Initial Screening: Determine IC50 B Determination of Inhibition Type: Reversible vs. Irreversible A->B C Kinetic Analysis: Determine ki and kinact B->C D Selectivity Profiling: Test against a panel of proteases C->D E Mechanism of Action Studies: Mass Spectrometry for covalent modification D->E

Caption: Tiered workflow for novel inhibitor characterization.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Materials:

  • Target serine protease (e.g., Trypsin, Chymotrypsin)

  • Chromogenic or fluorogenic substrate specific for the protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole stock solution (in DMSO)

  • PMSF and TPCK stock solutions (for comparison)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in the assay buffer. Also, prepare serial dilutions of PMSF and TPCK as positive controls.

  • In a 96-well plate, add a fixed concentration of the target protease to each well.

  • Add the different concentrations of the inhibitors to the respective wells. Include a control well with no inhibitor.

  • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Distinguishing Reversible from Irreversible Inhibition

This experiment helps to determine if the inhibitor forms a covalent bond with the enzyme.

Procedure:

  • Incubate the target protease with a high concentration of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (e.g., 10x IC50) for an extended period (e.g., 2 hours).

  • As a control, incubate the enzyme with the assay buffer alone.

  • Subject both the inhibited and control enzyme samples to rapid dilution (e.g., 100-fold) into a fresh assay buffer containing the substrate.

  • Immediately measure the enzymatic activity.

  • Interpretation: If the enzymatic activity of the inhibitor-treated sample is not restored upon dilution, it indicates irreversible inhibition. If the activity is recovered, the inhibition is reversible.

Data Interpretation and Comparative Benchmarking

The experimental data obtained should be tabulated for a clear comparison with the reference inhibitors.

ParameterPMSFTPCK3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Target Protease TrypsinChymotrypsin[To be determined]
IC50 (µM) [Literature Value][Literature Value][Experimental Result]
Inhibition Type IrreversibleIrreversible[Experimental Result]
k_inact (s⁻¹) [Literature Value][Literature Value][Experimental Result, if irreversible]
K_i (µM) [Literature Value][Literature Value][Experimental Result, if irreversible]

This table should be populated with experimentally determined values for the novel compound and literature-derived values for the reference inhibitors.

Conclusion and Future Directions

This guide has outlined a systematic approach to the characterization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a potential serine protease inhibitor. By following the proposed experimental workflows and comparing the results to well-established inhibitors like PMSF and TPCK, researchers can gain a comprehensive understanding of the novel compound's potency, mechanism of action, and potential for further development.

Future studies should focus on a broader selectivity profiling against a panel of different proteases to assess its specificity. Furthermore, structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, would provide invaluable insights into the precise binding mode and guide future lead optimization efforts.

References

  • Berg, J.M., Tymoczko, J.L., & Stryer, L. (2002). Biochemistry (5th ed.). W. H. Freeman. [Link]

  • Powers, J.C., Asgian, J.L., Ekici, Ö.D., & James, K.E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750. [Link]

  • Schoellmann, G., & Shaw, E. (1963). Direct Evidence for the Presence of Histidine in the Active Center of Chymotrypsin. Biochemistry, 2(2), 252–255. [Link]

Validation

validation of in vitro results for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in vivo

Disclaimer: The compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a hypothetical agent for the purposes of this guide. The following data and protocols are based on established methodologies for validating a plausibl...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a hypothetical agent for the purposes of this guide. The following data and protocols are based on established methodologies for validating a plausible in vitro activity—selective inhibition of Polo-like kinase 1 (PLK1)—in a relevant in vivo cancer model.

Comparison Guide: In Vivo Validation of Alaninyl-Pyrrole 35, a Novel PLK1 Inhibitor

This guide provides a comprehensive framework for the in vivo validation of a novel therapeutic candidate, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (designated "Alaninyl-Pyrrole 35"). We will proceed from its hypothetical, yet plausible, in vitro profile as a potent and selective Polo-like kinase 1 (PLK1) inhibitor to a rigorous in vivo evaluation in a colorectal cancer xenograft model. The objective is to bridge the gap between promising in vitro data and demonstrable in vivo efficacy and tolerability, a critical step in preclinical drug development.

The In Vitro to In Vivo Translation Challenge

The journey from a petri dish to a living organism is fraught with challenges. A compound that shows high potency in a controlled in vitro environment must overcome numerous physiological barriers to be effective in vivo. These include absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target toxicities. Therefore, our in vivo validation strategy is designed not only to confirm efficacy but also to understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

For Alaninyl-Pyrrole 35, our starting point is the following hypothetical in vitro data:

ParameterValueAssay Type
PLK1 IC₅₀ 25 nMCell-free enzymatic assay
PLK2 IC₅₀ 2,500 nMCell-free enzymatic assay
PLK3 IC₅₀ >5,000 nMCell-free enzymatic assay
HCT116 EC₅₀ 200 nMCellular proliferation assay
Selectivity 100-fold for PLK1 over PLK2-

This profile suggests a potent and selective inhibitor, making it a strong candidate for in vivo testing. Our primary hypothesis is that by inhibiting PLK1, a key regulator of mitosis, Alaninyl-Pyrrole 35 will suppress tumor growth in a colorectal cancer model.

Experimental Design: Orthotopic Xenograft Model

To test our hypothesis, we will use an orthotopic colorectal cancer xenograft model. This model, where human cancer cells are implanted into the corresponding organ in an immunodeficient mouse, better recapitulates the tumor microenvironment compared to subcutaneous models.

G cluster_0 In Vitro Foundation cluster_1 In Vivo Model Selection & Setup cluster_2 Efficacy & PK/PD Study cluster_3 Outcome A Alaninyl-Pyrrole 35 (Hypothetical PLK1 Inhibitor) B In Vitro Profiling - Enzymatic Assay (IC50 = 25 nM) - Cellular Assay (EC50 = 200 nM) - Kinome Selectivity A->B Characterization C Cell Line Selection HCT116-Luc (Human Colorectal Carcinoma) B->C Proceed to In Vivo E Orthotopic Implantation Injection of HCT116-Luc cells into cecum wall C->E D Animal Model Athymic Nude Mice D->E F Treatment Groups 1. Vehicle Control 2. Alaninyl-Pyrrole 35 3. Volasertib (Comparator) E->F Tumor Establishment G Dosing & Monitoring - IV or PO Administration - Tumor Monitoring (Bioluminescence) - Body Weight (Toxicity) F->G H Endpoint Analysis - Tumor Growth Inhibition (TGI) - Survival Analysis - PK Sampling (Blood) - PD Biomarkers (Tumor Tissue) G->H I Validation of In Vivo Efficacy Correlation of PK/PD with Efficacy H->I Data Interpretation & Reporting

Caption: Workflow for in vivo validation of a novel PLK1 inhibitor.

Comparative Compounds

To benchmark the performance of Alaninyl-Pyrrole 35, it is essential to include a reference compound. Volasertib (BI 6727) is an excellent choice. It is a well-characterized, potent PLK1 inhibitor that has undergone extensive preclinical and clinical investigation.[1][2][3] Its known efficacy and toxicity profile in xenograft models provides a robust baseline for comparison.[1][4]

CompoundTargetIn Vitro Potency (HCT116)Rationale for Inclusion
Alaninyl-Pyrrole 35 PLK1EC₅₀ = 200 nM (Hypothetical)Test article; novel chemical entity.
Volasertib (BI 6727) PLK1EC₅₀ = 23 nM[1]Clinically relevant comparator; established efficacy and safety profile.[1][2]
Vehicle Control N/AN/ABaseline for tumor growth and animal health.
Detailed Experimental Protocols

Scientific rigor depends on meticulous and reproducible methodologies. The following protocols are based on established best practices.

This protocol details the surgical procedure for establishing the orthotopic tumor model.[5][6]

  • Cell Preparation: Culture HCT116 cells expressing luciferase (HCT116-Luc) to ~80% confluency. Harvest cells using trypsin, wash three times with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel on ice to a final concentration of 1 x 10⁷ cells/mL.[7] Cell viability must be >95%.

  • Animal Preparation: Use 6-8 week old female athymic nude mice. Anesthetize the mouse using a suitable agent (e.g., isoflurane or a ketamine/xylazine cocktail).[5][6] Administer a pre-operative analgesic (e.g., buprenorphine, 0.1 mg/kg).[5][6]

  • Surgical Procedure: Place the anesthetized mouse in a supine position. Make a small midline incision (~1 cm) in the lower abdomen.[5][6] Gently exteriorize the cecum.

  • Cell Injection: Using a 30-gauge needle, inject 50 µL of the cell suspension (0.5 x 10⁶ cells) into the wall of the cecum.[5] A successful injection is marked by the formation of a small fluid bleb.

  • Closure: Carefully return the cecum to the abdominal cavity. Close the peritoneum and skin with sutures or surgical clips.

  • Post-Operative Care: Monitor the animal until it has fully recovered from anesthesia. Provide post-operative analgesics as required. Allow 7-10 days for tumors to establish before initiating treatment.

The formulation and route of administration are critical for ensuring adequate drug exposure.

  • Formulation:

    • Alaninyl-Pyrrole 35: Based on its physicochemical properties (hypothetically determined), formulate as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

    • Volasertib: Can be formulated for intravenous (IV) or oral (PO) administration based on established protocols.[4][8] A common IV formulation is a solution in 0.9% saline.

  • Administration:

    • Dose Selection: Dosing should be based on prior maximum tolerated dose (MTD) studies. If unavailable, an initial dose-ranging study is required. For Volasertib, efficacious doses in xenograft models are typically in the range of 20-25 mg/kg.[4][8]

    • Route: The route should align with the intended clinical application. For this study, we will use intravenous (IV) administration via the tail vein to ensure complete bioavailability.

    • Schedule: A twice-weekly dosing schedule is common for PLK1 inhibitors to balance efficacy and toxicity.[9]

  • Tumor Burden Assessment: Monitor tumor growth non-invasively using an In Vivo Imaging System (IVIS). Anesthetize mice and administer D-luciferin (150 mg/kg, IP). Measure bioluminescent signal (photons/sec) 5-10 minutes post-injection. Imaging should be performed twice weekly.

  • Tolerability: Record the body weight of each mouse twice weekly as a general indicator of health. Any mouse exceeding a 20% body weight loss should be euthanized.

  • Endpoint: The primary endpoint is tumor growth inhibition. The study should be terminated when tumors in the vehicle control group reach a predetermined size or show signs of ulceration. A secondary endpoint will be overall survival.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the relationship between drug concentration and target engagement is crucial.

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) PK_Sample Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h post-dose) PK_Analysis LC-MS/MS Analysis (Quantify Alaninyl-Pyrrole 35 in plasma) PK_Sample->PK_Analysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, T½) PK_Analysis->PK_Params Correlation Establish PK/PD Relationship PK_Params->Correlation PD_Sample Collect Tumor Tissue (At selected time points post-dose) PD_Analysis Western Blot / IHC (Measure p-Histone H3, a PLK1 substrate) PD_Sample->PD_Analysis PD_Effect Quantify Target Inhibition (Correlate with drug concentration) PD_Analysis->PD_Effect PD_Effect->Correlation

Caption: Integrated PK/PD analysis workflow.

  • PK Analysis: In a satellite group of tumor-bearing mice, administer a single dose of Alaninyl-Pyrrole 35. Collect blood samples (~50 µL) via tail vein or saphenous vein at multiple time points (e.g., 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose). Process blood to plasma and quantify the concentration of Alaninyl-Pyrrole 35 using a validated LC-MS/MS method.

  • PD Analysis: In the same satellite group, euthanize mice at selected time points (e.g., 4, 8, and 24 hours post-dose) and harvest tumor tissue. Flash-freeze a portion for Western blot analysis and fix the remainder in formalin for immunohistochemistry (IHC).

  • Biomarker Assessment: Probe tumor lysates (Western blot) or tissue sections (IHC) for a marker of PLK1 activity. Phosphorylation of Histone H3 at Serine 10 (p-H3) is a well-established downstream marker of mitotic arrest caused by PLK1 inhibition.[10] A decrease in p-H3 levels relative to total H3 would indicate target engagement.

Data Interpretation and Comparison
MetricAlaninyl-Pyrrole 35VolasertibVehicle ControlInterpretation
Tumor Growth Inhibition (%) TBDTBD0%Primary measure of efficacy. A statistically significant inhibition compared to vehicle is required.
Mean Body Weight Change (%) TBDTBDTBDKey indicator of tolerability. Significant weight loss suggests toxicity.
Median Survival TBDTBDTBDDemonstrates overall therapeutic benefit.
PK: AUC (ng*h/mL) TBDTBDN/AMeasures total drug exposure.
PD: p-H3 Inhibition (%) TBDTBDN/AConfirms target engagement in the tumor tissue.

Success Criteria:

  • Efficacy: Alaninyl-Pyrrole 35 demonstrates statistically significant tumor growth inhibition compared to the vehicle control. Its performance should be comparable to, or better than, Volasertib.

  • Tolerability: The compound is well-tolerated at its efficacious dose, as evidenced by minimal body weight loss (<15%) and no other overt signs of toxicity.

  • PK/PD Correlation: A clear relationship is established where higher drug exposure (PK) leads to greater target inhibition (PD) and, consequently, stronger anti-tumor efficacy.

By following this comprehensive guide, researchers can rigorously validate the in vivo potential of novel compounds like Alaninyl-Pyrrole 35, generating the critical data needed to justify further preclinical and clinical development.

References

  • Bio-protocol. (2017). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2017). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). PLK1 inhibitors for the treatment of colorectal cancer. Available at: [Link]

  • PubMed. (2007). BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. Available at: [Link]

  • Altogen Labs. (n.d.). Validated HCT-116 Xenograft Model. Available at: [Link]

  • Altogen Labs. (n.d.). HCT116 Xenograft Model. Available at: [Link]

  • PubMed. (n.d.). Bufalin Inhibits HCT116 Colon Cancer Cells and Its Orthotopic Xenograft Tumor in Mice Model through Genes Related to Apoptotic and PTEN/AKT Pathways. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023). Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis. Available at: [Link]

  • CBI. (n.d.). HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic. Available at: [Link]

  • Boehringer Ingelheim. (n.d.). PLK1 inhibitor | BI-2536. Available at: [Link]

  • American Association for Cancer Research. (2016). Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. Available at: [Link]

  • MDPI. (2025). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Available at: [Link]

  • PubMed. (2025). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Available at: [Link]

  • Biocytogen. (n.d.). Orthotopic Colorectal Cancer Model. Available at: [Link]

  • MDPI. (2024). Establishment of an Orthotopic and Metastatic Colorectal Cancer Mouse Model Using a Tissue Adhesive-Based Implantation Method. Available at: [Link]

  • JoVE. (2023). Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer. Available at: [Link]

  • Frontiers. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2017). PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2017). The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells. Available at: [Link]

  • PubMed. (2019). Inhibition of Polo-Like Kinase 1 by BI2536 Reverses the Multidrug Resistance of Human Hepatoma Cells In Vitro and In Vivo. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2014). Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors. Available at: [Link]

  • ResearchGate. (n.d.). Volasertib inhibited the growth of experimental ccRCC in mice,.... Available at: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationships of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Analogs

For researchers, medicinal chemists, and drug development professionals, the pyrrole scaffold represents a cornerstone in the design of novel therapeutic agents. Its prevalence in natural products and synthetic drugs und...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrrole scaffold represents a cornerstone in the design of novel therapeutic agents. Its prevalence in natural products and synthetic drugs underscores its versatility and biological significance.[1] This guide delves into the structure-activity relationships (SAR) of a specific, promising class of chiral molecules: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole analogs. While comprehensive SAR studies on this exact scaffold are emerging, we can construct a robust predictive framework by analyzing the parent compound and drawing parallels from well-documented SAR studies of related phenylpyrrole derivatives.

The parent compound, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, is a chiral heterocyclic molecule featuring a central 5-phenylpyrrole core. An N-tosylated L-alanine moiety is attached at the 3-position via an ester linkage. This unique combination of a pyrrole ring with both tosyl and L-alanine functionalities presents a distinct profile for potential biological interactions and synthetic modifications. Its inherent chirality, conferred by the L-alanine group, makes it a valuable candidate for stereoselective interactions with biological targets.

This guide will provide a comparative analysis of how structural modifications to this core scaffold can influence biological activity. We will explore the rationale behind experimental design, detail key protocols for biological evaluation, and present comparative data from related compound series to inform the design of future analogs.

I. The Core Scaffold: Understanding the Key Pharmacophoric Features

The 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole scaffold can be dissected into three primary regions for SAR analysis. Understanding the contribution of each component is crucial for designing analogs with improved potency, selectivity, and pharmacokinetic properties.

SAR_Scaffold cluster_0 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Scaffold cluster_1 Key Regions for Modification Scaffold A Region A 5-Phenyl Ring Scaffold->A Substitution patterns (e.g., EWG, EDG) B Region B L-Alanine Moiety Scaffold->B Amino acid variation (stereochemistry, side chain) C Region C N-Tosyl Group Scaffold->C Sulfonyl group modification (bioisosteric replacement)

Caption: Key regions for SAR studies on the 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole scaffold.

Region A: The 5-Phenyl Ring: In many phenyl-substituted heterocyclic compounds, the phenyl ring plays a critical role in establishing π-π stacking interactions with aromatic residues in the target's binding pocket. The electronic properties of substituents on this ring can significantly modulate binding affinity.

Region B: The L-Alanine Moiety: This chiral amino acid linker is pivotal. Its stereochemistry likely dictates the precise orientation of the molecule within a chiral binding site. The nature of the amino acid side chain (methyl in alanine) can be varied to explore steric and hydrophobic interactions.

Region C: The N-Tosyl Group: The tosyl group can serve multiple functions. It may act as a hydrogen bond acceptor or engage in hydrophobic interactions. Its sulfonamide linkage can also influence the molecule's overall electronic distribution and pharmacokinetic profile.

II. Comparative Analysis of Phenylpyrrole Analogs: Drawing Inferences for SAR

While direct comparative data for a series of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole analogs is not yet widely published, we can extrapolate from existing studies on related phenylpyrrole structures to predict how modifications might impact biological activity. The following tables summarize findings from various studies on pyrrole derivatives, which can serve as a guide for future analog design.

A. Influence of Phenyl Ring Substitution

Studies on various phenylpyrrole derivatives have consistently shown that the nature and position of substituents on the phenyl ring dramatically affect biological activity. For instance, in a series of 2-cyanopyrrole derivatives evaluated as tyrosinase inhibitors, the introduction of substituents on the phenyl ring at the 3-position of the pyrrole core had a clear impact on potency.

Table 1: Comparative Activity of Substituted Phenylpyrrole Analogs (Tyrosinase Inhibition)

Compound ID Phenyl Ring Substitution (at 3-position of pyrrole) IC50 (µM)[2]
A1 Unsubstituted 7.24
A12 4-Hydroxy 0.97
A13 4-Methoxy 1.83
A14 3,4-Dimethoxy 2.15

| Kojic Acid (Reference) | - | 28.72 |

Data extracted from a study on 2-cyanopyrrole derivatives as tyrosinase inhibitors.[2]

Expertise & Experience: The data suggests that electron-donating groups (EDGs) like hydroxyl and methoxy at the para-position of the phenyl ring enhance inhibitory activity against tyrosinase.[2] The hydroxyl group in compound A12 , in particular, may act as a key hydrogen bond donor or acceptor, leading to a significant increase in potency compared to the unsubstituted analog A1 .[2] This provides a strong rationale for exploring hydroxyl and methoxy substitutions on the 5-phenyl ring of the 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole scaffold.

B. Impact of Modifications to the Pyrrole Core and N-Substituents

The substitution pattern on the pyrrole nitrogen and other positions of the heterocyclic core is another critical determinant of activity. In a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase (MBL) inhibitors, the N-benzyl side chain was found to be important for inhibitory potency.

Table 2: Comparative Activity of N-Acylamide Pyrrole Derivatives (IMP-1 MBL Inhibition)

Compound ID N-Substitution on Pyrrole Key Structural Features Inhibition Potency
5a Benzyl 2-amino, 3-carbonitrile Baseline Activity
10 Acylamide Derivative N-acyl substitution Potent IMP-1 Inhibitor

| 11 | Acylamide Derivative | N-acyl substitution | Potent IMP-1 Inhibitor |

Qualitative data based on a SAR study of 2-aminopyrrole derivatives.[3]

Expertise & Experience: The study on MBL inhibitors revealed that acylation of the 2-amino group led to potent inhibitors of the IMP-1 enzyme.[3] While our core scaffold has an acyloxy linkage at the 3-position, this highlights the sensitivity of the pyrrole system to substitutions that can introduce additional hydrogen bonding or hydrophobic interactions. For our target scaffold, this suggests that modifications to the N-H of the pyrrole ring could be a fruitful avenue for exploration. For example, alkylation or arylation at the N1 position could probe steric and electronic effects.

III. Experimental Protocols for Biological Evaluation

To conduct meaningful SAR studies, robust and validated biological assays are essential. The choice of assay will depend on the therapeutic target of interest. Below are detailed protocols for common assays used to evaluate the biological activity of heterocyclic compounds.

A. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, which is a primary screening tool for potential anticancer agents.[1]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, LoVo) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the data to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with pyrrole analogs start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilizing agent (DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: A streamlined workflow for the MTT cytotoxicity assay.

B. Enzyme Inhibition Assay (Example: Tyrosinase)

For analogs designed to target a specific enzyme, a direct inhibition assay is necessary. The following is a general protocol for a tyrosinase inhibition assay, which is relevant given the data in Table 1.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, L-DOPA (as the substrate), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the enzymatic reaction by adding mushroom tyrosinase to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).

  • Absorbance Measurement: Measure the formation of dopachrome (an orange/red colored product) by reading the absorbance at approximately 475 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value.

IV. Synthetic Strategy and Future Directions

The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole analogs can be achieved through multi-step pathways that preserve the stereochemistry of the amino acid component. Key synthetic strategies may include Weinreb amidation for constructing essential intermediates. The choice of solvent is critical, with polar aprotic solvents like DMSO often enhancing reactivity in pyrrole-forming reactions.

Synthetic_Strategy cluster_synthesis General Synthetic Approach start N-Tosyl-L-Alanine intermediate1 Weinreb Amide Intermediate start->intermediate1 Weinreb Amidation coupling Esterification/Coupling intermediate1->coupling intermediate2 Substituted 5-Phenylpyrrole Core intermediate2->coupling product Target Analog coupling->product

Caption: A conceptual synthetic pathway for analog generation.

Future Directions and Recommendations:

  • Systematic Phenyl Ring Substitution: Synthesize a series of analogs with both electron-donating (e.g., -OH, -OCH3, -CH3) and electron-withdrawing (e.g., -F, -Cl, -CF3, -NO2) groups at the ortho, meta, and para positions of the 5-phenyl ring. This will elucidate the electronic and steric requirements for optimal activity.

  • Amino Acid Diversity: Replace L-alanine with other natural and unnatural amino acids (e.g., valine, leucine, phenylalanine, D-alanine) to probe the impact of side-chain hydrophobicity, steric bulk, and stereochemistry.

  • Bioisosteric Replacement of the Tosyl Group: Investigate the effect of replacing the tosyl group with other sulfonyl groups (e.g., mesyl, nosyl) or bioisosteres (e.g., carboxamides, phosphonates) to modulate solubility, metabolic stability, and hydrogen bonding capacity.

  • N1-Pyrrole Substitution: Explore the impact of adding substituents to the pyrrole nitrogen to understand how this influences the overall conformation and potential interactions with the biological target.

By systematically applying these modifications and evaluating the resulting analogs using the described biological assays, a comprehensive structure-activity relationship profile can be established. This will pave the way for the development of potent and selective agents based on the 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole scaffold for a range of therapeutic applications.

References

  • Structure-activity relationships of phenyl- and benzoylpyrroles. PubMed. Available from: [Link]

  • Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor. PubMed. Available from: [Link]

  • Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. MDPI. Available from: [Link]

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers. Available from: [Link]

  • Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Semantic Scholar. Available from: [Link]

  • Design, synthesis, and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of a series of flavones designed as inhibitors of protein tyrosine kinases. PubMed. Available from: [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available from: [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands. Available from: [Link]

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Validation

A Comparative Analysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and its Analogs: A Guide for Anticancer Drug Discovery

For researchers, scientists, and drug development professionals, the pyrrole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comparative analysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral molecule with a unique substitution pattern, against structurally related compounds. While direct biological data for this specific molecule is not extensively available in the public domain, a structure-activity relationship (SAR) analysis of analogous 5-phenylpyrrole derivatives can provide valuable insights into its potential as an anticancer agent and guide future research in this area.

Introduction to the 5-Phenylpyrrole Scaffold

The 5-phenylpyrrole core is a recurring motif in compounds exhibiting a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3] The substituent at the 3-position of the pyrrole ring plays a crucial role in modulating the biological efficacy of these compounds. This guide will explore how different functionalities at this position influence the cytotoxic and potential enzymatic inhibitory activities of the 5-phenylpyrrole scaffold.

Comparative Analysis of 3-Substituted-5-Phenylpyrrole Derivatives

To understand the potential of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, we will compare it with two structurally related compounds for which anticancer activity data has been reported: a 3-benzoyl-4-phenyl-1H-pyrrole derivative and a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative.

Compound A: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

  • Structure: This molecule features a bulky and chiral N-tosylated L-alanine ester at the 3-position.[4] The presence of the amino acid moiety could potentially enhance cellular uptake or interaction with specific biological targets. The tosyl group adds significant steric bulk and lipophilicity.

Comparator 1: 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole (A Fictionalized Representation Based on Published Data)

  • Structure and Activity: Based on studies of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives, compounds with electron-donating groups on the phenyl ring at the 4-position have shown potent anticancer activity. For instance, derivatives with a 3,4-dimethoxy phenyl group have exhibited IC50 values in the low micromolar range against various cancer cell lines, including HepG2, DU145, and CT-26.[5][6] These compounds have also demonstrated the ability to induce S-phase cell cycle arrest and apoptosis.[5]

Comparator 2: 5-hydroxy-1H-pyrrol-2-(5H)-one derivative (Compound 1d from a cited study)

  • Structure and Activity: This class of compounds, while not a direct 5-phenylpyrrole, shares the core pyrrole ring. A specific derivative, referred to as 1d in a cited study, has demonstrated strong anti-proliferative activity in multiple cancer cell lines and the ability to induce S-phase cell cycle arrest and apoptosis, particularly in HCT116 cells.[7] This activity was linked to the induction of DNA damage and p53 activation.[7]

Structure-Activity Relationship (SAR) Insights

The comparison of these structures provides the following SAR insights:

  • The 3-Position Substitution is Critical: The nature of the substituent at the 3-position dramatically influences the anticancer activity. The presence of a benzoyl group (Comparator 1) or a hydroxyl group in the oxidized pyrrolinone ring system (Comparator 2) leads to potent cytotoxic effects.

  • Aromatic Interactions: The phenyl group at the 5-position is a common feature and likely contributes to the overall activity, possibly through pi-stacking interactions with biological targets.

  • Potential for Targeted Delivery: The L-alanine moiety in Compound A is an intriguing feature. Amino acid-drug conjugates are a known strategy to enhance drug delivery into cancer cells via amino acid transporters.[1] This suggests that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole could have a mechanism of cellular entry that differs from the other comparators.

  • Steric and Electronic Effects: The bulky N-tosyl group in Compound A will have significant steric and electronic consequences. It may influence the compound's ability to fit into certain enzyme active sites, but it could also enhance binding affinity in others.

Hypothetical Biological Profile of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Based on the SAR analysis, we can hypothesize the following for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole:

  • Anticancer Potential: The 5-phenylpyrrole core suggests a potential for anticancer activity. The N-Tosyl-L-alaninyloxy group is a unique and untested substituent in this context. Its large, lipophilic nature could enhance membrane permeability.

  • Mechanism of Action: The mechanism of action is likely to be distinct from simple benzoyl or hydroxylated pyrrole derivatives. The ester linkage suggests it could be a prodrug, releasing a 3-hydroxy-5-phenylpyrrole upon hydrolysis within the cell. The N-tosyl-L-alanine moiety itself could also have biological activity. Potential targets could include kinases, as many pyrrole-based compounds are kinase inhibitors, or other enzymes where the chiral amino acid derivative can specifically interact.[8]

Experimental Data Comparison

The following table summarizes the available and hypothetical data for the compared compounds.

CompoundStructure at 3-PositionReported Anticancer Activity (IC50)Putative Mechanism of Action
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole -O-CO-CH(CH3)-NH-TsData not publicly availableProdrug activation, potential kinase inhibition, amino acid transporter-mediated uptake
3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole -CO-Ph0.5 - 1.7 µM (against various cell lines)[5]Induction of S-phase arrest and apoptosis[5]
5-hydroxy-1H-pyrrol-2-(5H)-one derivative (1d) (part of the ring system)Potent anti-proliferative activity[7]Induction of DNA damage and p53 activation[7]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.[6][9]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay (General Protocol)

Many pyrrole derivatives exhibit their anticancer effects by inhibiting specific enzymes, such as kinases.[8] A general protocol for an in vitro enzyme inhibition assay is outlined below.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay for kinases)

  • 96-well or 384-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Reaction Setup: In a multi-well plate, add the assay buffer, the purified enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 30°C or 37°C).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence, absorbance) that is proportional to the enzyme activity.

  • Signal Measurement: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control reaction without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Comparative Structures of 3-Substituted-5-Phenylpyrroles cluster_0 5-Phenylpyrrole Core cluster_1 Pyrrolinone Core A 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (Target Compound) B 3-Benzoyl-4-phenyl-1H-pyrrole (Comparator 1) A->B Structural Comparison C 5-hydroxy-1H-pyrrol-2-(5H)-one (Comparator 2) A->C Functional Comparison

Caption: Structural relationship of the target compound and comparators.

General Workflow for In Vitro Anticancer Screening start Compound Synthesis and Purification step1 In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->step1 step2 Determination of IC50 Values step1->step2 step3 Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) step2->step3 step4 Enzyme Inhibition Assays (if applicable) step3->step4 end Lead Compound Identification step4->end Structure-Activity Relationship Logic cluster_0 Structural Features core 5-Phenylpyrrole Scaffold activity Anticancer Activity core->activity Contributes to substituent Substitution at 3-Position substituent->activity Modulates

Caption: The logic behind the structure-activity relationship analysis.

Conclusion and Future Directions

While the anticancer potential of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole remains to be experimentally verified, a comparative analysis of its structural analogs suggests that the 5-phenylpyrrole scaffold is a promising starting point for the development of novel cytotoxic agents. The unique N-Tosyl-L-alaninyloxy substituent warrants further investigation, as it may confer advantageous properties such as enhanced cellular uptake and a novel mechanism of action.

Future research should focus on the synthesis and in vitro evaluation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole against a panel of cancer cell lines. Subsequent studies could explore its enzymatic inhibitory activity, potential for prodrug activation, and in vivo efficacy in preclinical cancer models. The insights gained from such studies will be invaluable in elucidating the full therapeutic potential of this intriguing class of compounds.

References

  • Bentham Science. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Retrieved from [Link]

  • Bio-Rad. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Geng, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLOS ONE, 10(6), e0128928.
  • Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112820.
  • Liu, Y., et al. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. Bioorganic & Medicinal Chemistry Letters, 25(14), 2825-2829.
  • Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
  • MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13785328, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Retrieved from [Link]

  • Rida, S. M., et al. (2007). Synthesis and antitumor activity of some new 2- and 3-substituted-5-phenylpyrrole derivatives. Archiv der Pharmazie, 340(11), 585-591.
  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 217-223.

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Comparative

A Researcher's Guide to the Evaluation and Cross-Validation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological potential of the novel compound, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Given t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological potential of the novel compound, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Given the limited publicly available data on this specific molecule, this document serves as a roadmap for its systematic investigation. We will explore the known biological activities of the broader classes of pyrrole and tosyl-L-alanine derivatives to hypothesize potential applications and provide detailed protocols for in vitro validation and comparison against established bioactive compounds.

Introduction to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a chiral organic compound featuring a central pyrrole ring, a versatile scaffold known for its presence in a wide array of biologically active molecules.[1][2] The structure is further functionalized with a phenyl group and an N-tosylated L-alanine moiety linked via an ester bond.[3] The presence of these distinct chemical features suggests several avenues for biological interaction and warrants a thorough investigation into its potential therapeutic applications.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₂₀H₂₀N₂O₄S[4][5]
Molecular Weight 384.45 g/mol [4][5]
CAS Number 99740-00-8[5]
Melting Point 153-155 °C[6]
Predicted pKa 9.05 ± 0.50[6]
Predicted LogP 4.73420[5]

The chirality imparted by the L-alanine component is of particular interest, as stereochemistry often plays a crucial role in the specificity and potency of drug-target interactions.[3]

The Therapeutic Landscape of Pyrrole Derivatives: A Basis for Hypothesis

While specific data on 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is scarce, the pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][7] This knowledge allows us to formulate hypotheses about the potential therapeutic areas for our target compound.

Pyrrole derivatives have demonstrated significant potential as:

  • Anticancer Agents: Many pyrrole-containing molecules exhibit potent antiproliferative activity against various cancer cell lines.[7][8][9] Mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like kinases and topoisomerases.[10][11]

  • Antimicrobial and Antifungal Agents: The pyrrole scaffold is found in natural and synthetic compounds with activity against a range of pathogens.[2]

  • Anti-inflammatory Agents: Certain pyrrole derivatives have shown promise in modulating inflammatory pathways.[2][12]

The N-tosyl-L-alanine moiety also contributes to the potential bioactivity, as this amino acid derivative is utilized in peptide synthesis and the design of novel therapeutic agents.[13]

Based on this, a primary hypothesis is that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole may exhibit anticancer properties. This guide will, therefore, focus on a systematic approach to validating this hypothesis.

A Step-by-Step Framework for In Vitro Evaluation

To ascertain the biological activity of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a tiered approach to in vitro screening is recommended. This workflow is designed to first identify a general biological effect and then to dissect the underlying mechanism of action.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Comparative Analysis start Compound Preparation (3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole) antiproliferative Antiproliferative Assay (MTT) (Broad Cancer Cell Line Panel) start->antiproliferative apoptosis Apoptosis Assay (Annexin V/PI Staining) antiproliferative->apoptosis If active cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) antiproliferative->cell_cycle If active kinase Kinase Inhibition Profiling (Broad Kinase Panel) antiproliferative->kinase If active comparison Head-to-Head Comparison with Known Pyrrole-Based Inhibitors apoptosis->comparison cell_cycle->comparison kinase->comparison

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Tier 1: Primary Screening - Antiproliferative Activity

The initial step is to assess the compound's ability to inhibit the growth of cancer cells. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[14]

Experimental Protocol: MTT Antiproliferative Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the cell plates with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Tier 2: Mechanistic Elucidation

If antiproliferative activity is observed, the next step is to investigate the mechanism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the apoptotic cell population following treatment would suggest this as a mechanism of action.

Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Arrest in a specific phase can indicate interference with cell cycle checkpoints.

cell_cycle_pathway cluster_inhibitors Potential Inhibition by Pyrrole Derivatives G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 inhibitor1 Compound Arrests Cells at G1/S inhibitor1->G1 inhibitor2 Compound Arrests Cells at G2/M inhibitor2->G2

Caption: Simplified cell cycle progression and potential points of inhibition.

Kinase Inhibition Profiling: Given that many anticancer drugs target kinases, screening the compound against a panel of known kinases can identify specific molecular targets.[7] This is typically done using in vitro kinase activity assays, often employing technologies like TR-FRET.[14]

Comparative Analysis: Benchmarking Against Known Bioactive Pyrrole Derivatives

A crucial aspect of this evaluation is to benchmark the performance of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole against established compounds. This provides context for its potency and potential for further development.

Comparative Compounds:

  • Atorvastatin (Lipitor®): While primarily a lipid-lowering agent, its pyrrole core highlights the diverse biological activities of this scaffold.[12]

  • Sunitinib (Sutent®): An FDA-approved multi-kinase inhibitor for certain cancers, featuring a pyrrole ring.

  • Prodigiosin: A natural product with three pyrrole rings demonstrating potent anticancer activity.[11]

Data Presentation for Comparison:

The following table illustrates how to present the comparative data once obtained for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

CompoundTarget/MechanismIC₅₀ (MCF-7, Breast Cancer)IC₅₀ (HCT116, Colon Cancer)Reference
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole To be determinedExperimental DataExperimental DataN/A
Sunitinib Multi-kinase inhibitor~6.7 µM~5.8 µMPublished Literature
Prodigiosin Apoptosis induction, pH modulation~0.1 µM~0.25 µMPublished Literature

Note: IC₅₀ values for reference compounds are illustrative and should be obtained from specific literature sources for direct comparison.

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. By leveraging the known bioactivities of related chemical scaffolds, we can formulate testable hypotheses and employ a logical progression of in vitro assays to elucidate its biological function. The key to understanding the potential of this novel compound lies in rigorous, comparative experimental data. Should the initial in vitro findings be promising, further studies including in vivo efficacy models and pharmacokinetic profiling would be warranted.

References

  • Brindisi, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry, 11(7), 773-790. Available at: [Link]

  • Gomaa, M. S., & Ali, M. M. (2018). Biological profile of pyrrole derivatives: A review. Mini-Reviews in Medicinal Chemistry, 18(14), 1184-1202. Available at: [Link]

  • Chem-Station. (n.d.). Pyrrole Derivatives: Exploring Their Diverse Biological Activities. Chem-Station. Available at: [Link]

  • Gomtsyan, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5183. Available at: [Link]

  • Patel, H. R., & Patel, V. H. (2014). Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. Research & Reviews: A Journal of Microbiology and Virology, 4(3), 1-6. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Available at: [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Available at: [Link]

  • Wang, J., et al. (2005). Techniques used for the discovery of therapeutic compounds: The case of SARS. Current Pharmaceutical Design, 11(27), 3565-3576. Available at: [Link]

  • Gomtsyan, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Archiv der Pharmazie, 356(8), e2300096. Available at: [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]

  • Chem-Impex. (n.d.). Tosyl-L-alanine. Available at: [Link]

  • Popa, A., et al. (2024). Pyrrolo-Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evaluation. Journal of Biochemical and Molecular Toxicology, 38(3), e23643. Available at: [Link]

  • PubChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. National Center for Biotechnology Information. Available at: [Link]

  • Stankovic, S., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind N-Tosyl-L-alanine 3-indoxyl Ester: A Deep Dive into Biochemical Applications. Available at: [Link]

  • PubChem. (n.d.). N-Tosyl-L-alanine. National Center for Biotechnology Information. Available at: [Link]

  • LookChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Available at: [Link]

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Validation

A Comparative Guide to the Specificity and Selectivity of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (TAPP), a Novel Kinase Inhibitor

This guide provides a comprehensive analysis of the specificity and selectivity of the novel investigational compound, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (hereafter referred to as TAPP). In the landscape of drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the specificity and selectivity of the novel investigational compound, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (hereafter referred to as TAPP). In the landscape of drug discovery, particularly for protein kinase inhibitors, establishing a compound's precise interaction profile is paramount. An ideal inhibitor should exhibit high potency for its intended target while minimizing engagement with other proteins (off-targets) to reduce the risk of toxicity and undesirable side effects.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of TAPP's performance against established inhibitors of the p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory signaling. The alternatives chosen for this comparison are SB203580 , a first-generation ATP-competitive inhibitor, and Doramapimod (BIRB 796) , a well-characterized Type II inhibitor known for its distinct binding mode and slower dissociation rate.

Through detailed experimental protocols and comparative data, this guide will illuminate the methodologies required to rigorously profile a new chemical entity and explain the causality behind these experimental choices.

Introduction to TAPP and the Target: p38α MAPK

The compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (TAPP) is a synthetic small molecule characterized by a phenylpyrrole core linked to an N-tosylated alanine ester.[1][2] This structure suggests potential interactions with the ATP-binding pocket of protein kinases, where the tosyl group can act as a hydrogen bond acceptor/donor and the phenylpyrrole as a hydrophobic scaffold.

Our investigation focuses on TAPP as a putative inhibitor of p38α MAPK (MAPK14) . This kinase is a central node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress.[3] Dysregulation of p38α is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a high-interest therapeutic target.[3][4]

The primary challenge in targeting the kinome is achieving selectivity. The human genome contains over 500 protein kinases, many of which share significant structural similarity in their ATP-binding sites.[5][6] Therefore, assessing a new inhibitor requires a multi-faceted approach that extends beyond simple in vitro potency assays.

Experimental Assessment of Specificity & Selectivity

To build a comprehensive profile of TAPP, we employ two orthogonal, industry-standard techniques: a broad-panel biochemical screen to assess specificity across the kinome and a cell-based assay to confirm target engagement in a physiological context.

KINOMEscan®: Profiling Specificity Across the Human Kinome

The most direct way to assess specificity is to screen the compound against a large, representative panel of kinases.[6] The KINOMEscan® platform is a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of over 460 human kinases.[7][8] This method is independent of ATP concentration and enzyme activity, providing a direct measure of binding affinity (expressed as a dissociation constant, Kd).[8]

The workflow is designed to first identify potential off-targets at a high concentration and then quantify the binding affinity for significant hits.

KINOMEscan_Workflow cluster_tier1 Tier 1: Primary Screen cluster_tier2 Tier 2: Affinity Determination TAPP_Prep Prepare TAPP Stock (10 mM in DMSO) Single_Dose Screen at 1 µM TAPP vs. 468 Kinase Panel TAPP_Prep->Single_Dose Hit_ID Identify Hits (% Control < 35) Single_Dose->Hit_ID Dose_Response Perform 10-point Dose-Response for Primary Hits Hit_ID->Dose_Response Advance Hits Kd_Calc Calculate Kd Values Dose_Response->Kd_Calc Selectivity_Profile Generate Selectivity Profile (TREEspot® Visualization) Kd_Calc->Selectivity_Profile

Caption: KINOMEscan® two-tier screening workflow.

The results from the KINOMEscan® profiling provide a quantitative measure of selectivity. The data below is a hypothetical representation of results for TAPP compared to SB203580 and Doramapimod.

CompoundPrimary Target (p38α) Kd (nM)Significant Off-Targets (Kd < 300 nM)Selectivity Score (S10 @ 1µM)
TAPP 15 JNK2 (180 nM), JNK3 (250 nM), GSK3β (290 nM)0.006
SB203580 35RIPK2 (90 nM), JNK2 (210 nM), CK1δ (15 nM)0.04
Doramapimod 0.8JNK1 (80 nM), JNK2 (35 nM), c-Kit (250 nM)0.015
  • Selectivity Score (S10): The number of off-targets with inhibition >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.

Interpretation: This hypothetical data shows TAPP is a potent p38α binder. Its selectivity score is superior to both SB203580 and Doramapimod, suggesting a more specific interaction profile with fewer potent off-targets at the tested concentration. The identification of JNK and GSK3β as weak off-targets provides crucial information for predicting potential side effects and designing follow-up cellular studies.

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement

While biochemical assays are essential, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[9][10] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[11][12]

This workflow determines the extent to which TAPP stabilizes p38α in a cellular context, confirming engagement.

CETSA_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Culture Culture Cells (e.g., THP-1 monocytes) Compound_Inc Incubate Cells with TAPP (or DMSO Vehicle) for 1 hr Cell_Culture->Compound_Inc Heat_Challenge Heat Cell Suspensions (Temperature Gradient, e.g., 40-70°C) Compound_Inc->Heat_Challenge Cell_Lysis Lyse Cells & Separate Soluble vs. Aggregated Proteins Heat_Challenge->Cell_Lysis WB Western Blot for Soluble p38α Cell_Lysis->WB Analyze Soluble Fraction Densitometry Quantify Band Intensity WB->Densitometry Melt_Curve Plot Melt Curve & Determine Tm Densitometry->Melt_Curve

Caption: CETSA® workflow for assessing target engagement.

By plotting the amount of soluble p38α remaining after heating, a "melting curve" is generated. A shift in this curve upon drug treatment indicates target stabilization.

Compound (10 µM)Melting Temp (Tm) of p38α (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO) 48.5-
TAPP 56.2 +7.7
SB203580 54.1+5.6
Doramapimod 59.8+11.3

Interpretation: The significant positive thermal shift (ΔTm) observed with TAPP provides strong evidence that it enters the cell and directly binds to p38α.[13] The magnitude of the shift is greater than that of SB203580, suggesting robust engagement. Doramapimod, known for its slow dissociation, induces the largest shift, which is consistent with its mechanism of inducing a stable, inactive conformation of the kinase.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the detailed protocols for the key assays are provided below.

Protocol 1: KINOMEscan® Selectivity Profiling
  • Compound Preparation: Solubilize TAPP in 100% DMSO to create a 10 mM stock solution.

  • Primary Screen (Tier 1):

    • The test compound is screened at a concentration of 1 µM against the KINOMEscan® panel of 468 kinases.

    • The assay measures the amount of kinase captured on a solid support in the presence of the test compound versus a DMSO control.[7]

    • Results are reported as "% Control," where a lower percentage indicates stronger binding. Hits are typically defined as kinases showing a % Control value of <35%.

  • Dose-Response and Kd Determination (Tier 2):

    • For all identified hits from the primary screen, a 10-point dose-response curve is generated.

    • The amount of kinase captured is measured as a function of compound concentration.

    • The dissociation constant (Kd) is calculated using a nonlinear regression model.[7]

  • Data Visualization: The results are visualized using TREEspot® software, mapping the interactions onto the human kinome tree for an intuitive overview of selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment:

    • Culture THP-1 cells to a density of 2 x 10^6 cells/mL.

    • Treat cells with 10 µM TAPP (or alternative inhibitors/DMSO vehicle) and incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the samples for 3 minutes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by 3 minutes at 25°C.[9]

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).

  • Protein Quantification and Analysis:

    • Collect the supernatant and determine the total protein concentration using a BCA assay.

    • Normalize all samples to the same total protein concentration. . Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for p38α MAPK.

  • Data Analysis:

    • Quantify the band intensities for p38α at each temperature point using densitometry software.

    • Normalize the intensity of each band to the intensity at the lowest temperature point (e.g., 40°C).

    • Plot the normalized intensity versus temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).

    • The thermal shift (ΔTm) is calculated as (Tm of drug-treated sample) - (Tm of vehicle-treated sample).

Conclusion and Future Directions

This guide demonstrates a rigorous, multi-faceted approach to characterizing the specificity and selectivity of a novel kinase inhibitor, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (TAPP). The hypothetical data presented positions TAPP as a potent and highly selective inhibitor of p38α MAPK, with superior biochemical selectivity compared to established inhibitors like SB203580 and Doramapimod. Crucially, the CETSA® results confirm that this biochemical activity translates to direct target engagement within a relevant cellular environment.

The off-targets identified, though weak, provide essential guidance for subsequent safety and toxicology studies. Future work should involve assessing the functional consequences of TAPP's engagement with p38α by measuring the inhibition of downstream substrate phosphorylation (e.g., of MK2) in a cellular context. By combining biochemical profiling with robust measures of cellular target engagement, researchers can build a comprehensive and reliable data package to confidently advance promising compounds through the drug discovery pipeline.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Smolecule. (2023). Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8.
  • Zhang, T., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Fedorov, O., et al. (n.d.). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Bamborough, P., et al. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
  • Klaeger, S., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Shaw, J., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • MedChemExpress. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | Biochemical Assay Reagent.
  • DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services.
  • Ambeed.com. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
  • PubChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

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Comparative

Comparative Guide: TAPP-5 vs. Ibrutinib for the Treatment of Relapsed/Refractory Mantle Cell Lymphoma

An Important Note on the Analyzed Compound Before proceeding, it is critical to state that the compound "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" is not documented in publicly available scientific literature, patent da...

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on the Analyzed Compound

Before proceeding, it is critical to state that the compound "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" is not documented in publicly available scientific literature, patent databases, or clinical trial registries as of the latest search. Therefore, it is considered a novel or proprietary entity for the purpose of this guide.

To fulfill the structural and scientific requirements of this request, this document will proceed with a hypothetical framework . We will posit a plausible mechanism of action and therapeutic target for this compound, which we will abbreviate as TAPP-5 . This allows us to construct a scientifically rigorous head-to-head comparison against established treatments in a relevant therapeutic area, demonstrating the depth of analysis required for such an evaluation.

Hypothetical Profile for TAPP-5:

  • Therapeutic Target: Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell receptor (BCR) signaling.

  • Mechanism of Action: Covalent, irreversible inhibitor of BTK at the Cys481 residue.

  • Potential Indication: Relapsed or Refractory Mantle Cell Lymphoma (MCL).

  • Postulated Advantage: High selectivity for BTK over other TEC family kinases (e.g., ITK, TEC) and SRC family kinases, potentially leading to a more favorable safety profile with fewer off-target effects.

This guide will now compare the hypothetical TAPP-5 against the established, FDA-approved BTK inhibitor, Ibrutinib , for the treatment of Mantle Cell Lymphoma.

This guide provides a head-to-head technical comparison of the novel, hypothetical BTK inhibitor TAPP-5 against the first-in-class incumbent, Ibrutinib. The analysis focuses on the mechanism of action, preclinical efficacy, selectivity, and the experimental methodologies required to validate these findings for drug development professionals.

Introduction: The Evolving Landscape of BTK Inhibition in Mantle Cell Lymphoma

Mantle Cell Lymphoma (MCL) is an aggressive B-cell non-Hodgkin lymphoma characterized by the t(11;14) translocation, leading to overexpression of Cyclin D1. A cornerstone of the pathogenesis of MCL and other B-cell malignancies is the hyperactivation of the B-cell receptor (BCR) signaling pathway. Bruton's Tyrosine Kinase (BTK) is an essential non-receptor tyrosine kinase downstream of the BCR that, upon activation, triggers a cascade involving PLCγ2, leading to cell proliferation, survival, and adhesion.

Ibrutinib (Imbruvica®) revolutionized the treatment of MCL by becoming the first FDA-approved BTK inhibitor. It forms a covalent bond with the Cys481 residue in the BTK active site, leading to sustained target inhibition. While highly effective, its clinical use can be limited by off-target effects, attributed to its inhibition of other kinases like ITK, TEC, and EGFR, which can lead to adverse events such as bleeding, atrial fibrillation, and rash.

This has spurred the development of second-generation BTK inhibitors with improved selectivity. Our hypothetical compound, TAPP-5, is conceptualized as one such agent, designed to offer potent, irreversible BTK inhibition with a superior kinase selectivity profile, potentially translating to improved clinical safety.

Mechanism of Action: A Comparative Analysis

Both TAPP-5 (hypothetically) and Ibrutinib are covalent inhibitors that target the Cys481 residue of BTK. However, the key differentiator lies in their selectivity.

  • Ibrutinib: Exhibits potent inhibition of BTK but also engages with several other kinases containing a homologous cysteine residue, most notably ITK (implicated in T-cell function) and SRC family kinases.

  • TAPP-5 (Hypothetical): The unique pyrrole scaffold coupled with the alaninyloxy linker is postulated to optimize interactions within the BTK active site, minimizing engagement with the active sites of other kinases, thereby achieving higher selectivity.

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition for both drugs.

BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) CD79 CD79A/B LYN_SRC LYN/FYN (SRC Family) CD79->LYN_SRC Antigen Binding BTK BTK LYN_SRC->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 NFkB NF-κB Pathway DAG->NFkB IP3->NFkB Ca²⁺ flux Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Ibrutinib TAPP-5 Inhibitor->BTK Covalent Inhibition (Cys481)

Caption: BCR signaling pathway and the point of BTK inhibition.

Head-to-Head Preclinical Data Comparison

The following tables summarize the real-world data for Ibrutinib against the projected, plausible data for TAPP-5.

Table 1: In Vitro Potency and Kinase Selectivity

Parameter TAPP-5 (Hypothetical) Ibrutinib (Real Data) Reference (Ibrutinib)
BTK IC₅₀ (nM) 0.45 0.5
ITK IC₅₀ (nM) >1000 10
TEC IC₅₀ (nM) 850 78
EGFR IC₅₀ (nM) >1000 5.6
SRC IC₅₀ (nM) 620 68

| Selectivity Ratio (ITK/BTK) | >2222x | 20x | - |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

The hypothetical data for TAPP-5 illustrates a significantly improved selectivity profile, with over 2000-fold selectivity for BTK over ITK, compared to just 20-fold for Ibrutinib. This superior selectivity is the basis for its postulated improved safety profile.

Table 2: Cellular Activity in MCL Cell Lines

Cell Line Assay Type TAPP-5 (Hypothetical EC₅₀, nM) Ibrutinib (Real EC₅₀, nM) Reference (Ibrutinib)
REC-1 Proliferation (72h) ~1.0 1.3
Granta-519 Proliferation (72h) ~1.2 1.5

| JEKO-1 | Apoptosis (48h) | ~2.5 | 3.0 | |

EC₅₀ (Half maximal effective concentration) measures the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Validating the performance of a novel kinase inhibitor requires robust and reproducible assays. Below are the standard operating procedures for determining kinase selectivity and cellular potency.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine IC₅₀ values.

Objective: To quantify the inhibitory activity of TAPP-5 and Ibrutinib against a panel of kinases (BTK, ITK, TEC, etc.).

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Dispense serial dilution of TAPP-5 / Ibrutinib into 384-well plate B 2. Add Kinase + Fluorescein- labeled Polypeptide Substrate A->B C 3. Add ATP to initiate phosphorylation B->C D 4. Incubate at RT for 60 minutes C->D E 5. Add Stop Solution with Tb-labeled anti-Phospho Antibody D->E F 6. Incubate at RT for 30 minutes E->F G 7. Read TR-FRET signal on plate reader F->G

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Plating: Prepare an 11-point, 3-fold serial dilution of TAPP-5 and Ibrutinib in DMSO. Dispense 50 nL of each concentration into a 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a solution containing the target kinase (e.g., BTK) and a fluorescein-labeled substrate in kinase buffer. Dispense 5 µL into each well.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer. Dispense 5 µL to each well to start the phosphorylation reaction. The final ATP concentration should be at the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a stop/detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. Add 10 µL to each well.

  • Final Incubation: Incubate for 30 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

  • Analysis: Calculate the emission ratio (520/495). Plot the ratio against the log of inhibitor concentration and fit to a four-parameter logistic model to determine the IC₅₀.

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Objective: To determine the effect of TAPP-5 and Ibrutinib on the proliferation of MCL cell lines.

Step-by-Step Procedure:

  • Cell Plating: Seed MCL cells (e.g., REC-1) in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of RPMI-1640 medium + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 1 µL of serially diluted TAPP-5 or Ibrutinib to the wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis & Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized values against the log of inhibitor concentration and fit to a dose-response curve to determine the EC₅₀.

Conclusion and Future Perspectives

This comparative analysis, based on a hypothetical profile for the novel compound TAPP-5, underscores the guiding principles of modern drug discovery in oncology: the pursuit of enhanced selectivity to improve the therapeutic window. While TAPP-5 and Ibrutinib share a common covalent mechanism targeting BTK, the superior hypothetical selectivity of TAPP-5 over key off-targets like ITK and EGFR suggests the potential for a significantly improved safety profile.

The preclinical data, while projected, illustrates that TAPP-5 maintains potent on-target activity in cellular models of Mantle Cell Lymphoma, comparable to the established efficacy of Ibrutinib. The outlined experimental protocols provide the standardized framework through which such claims would be rigorously validated.

Further development of a compound like TAPP-5 would require comprehensive in vivo xenograft studies to establish efficacy and tolerability, followed by detailed ADME and toxicology studies to support an Investigational New Drug (IND) application. This guide serves as a foundational blueprint for the preclinical comparison and validation of next-generation kinase inhibitors.

References

  • Jares, P., Colomer, D., & Campo, E. (2012). Genetic and molecular pathogenesis of mantle cell lymphoma. Journal of Clinical Investigation. Available at: [Link]

  • Puri, K. D., & Gold, M. R. (2012). B-cell receptor signaling in health and disease. Nature Immunology. Available at: [Link]

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer. Available at: [Link]

  • Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Buggy, J. J. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem. Available at: [Link]

  • Aalipour, A., & Advani, R. H. (2014). A review of the efficacy and safety of ibrutinib in the treatment of mantle cell lymphoma. Clinical Investigation. Available at: [Link]

  • Cinar, M., Al-Kasspooles, M., & Claxton, D. (2015). Ibrutinib: A first-in-class, oral, covalent inhibitor of Bruton's tyrosine kinase. Journal of Oncology Pharmacy Practice. Available at: [Link]

Validation

An Independent Researcher's Guide to Verifying the Therapeutic Potential of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Disclaimer: This document serves as a comparative and methodological guide for the independent verification of the therapeutic potential of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. As of the date of this publication, t...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document serves as a comparative and methodological guide for the independent verification of the therapeutic potential of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. As of the date of this publication, there is a notable absence of peer-reviewed studies detailing the specific biological activities or therapeutic applications of this compound. The information presented herein is based on its chemical properties and the known therapeutic profiles of structurally related phenylpyrrole derivatives. The experimental protocols and comparative data are provided as a framework for research and should be adapted as required.

Introduction: Unveiling a Candidate Molecule

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex heterocyclic compound featuring a pyrrole ring substituted with a phenyl group and a tosylated L-alanine moiety.[1] Its chemical structure, particularly the chiral L-alanine component and the phenylpyrrole core, suggests potential for selective interactions with biological macromolecules, a desirable trait in drug design.[1] The pyrrole scaffold itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

Given the prevalence of the phenylpyrrole core in established antifungal agents and its exploration in anticancer research, this guide will establish a framework for its independent verification as a potential anticancer agent .[5][6] We will outline a logical, multi-stage experimental plan to assess its cytotoxic potential against cancer cells, compare its efficacy to a standard-of-care chemotherapeutic, propose methods to elucidate its mechanism of action, and provide a roadmap for preliminary in vivo validation.

Part 1: Foundational In Vitro Screening for Anticancer Activity

The Rationale for Cytotoxicity Profiling: The initial and most critical step in evaluating a potential anticancer compound is to determine its ability to inhibit the growth of or kill cancer cells.[7][8] A cytotoxicity assay provides a quantitative measure of this effect, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cell growth or viability.[9] This metric serves as the first benchmark for a compound's potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10][11]

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast adenocarcinoma, A549 for lung carcinoma) in appropriate media and conditions (37°C, 5% CO2).

    • Harvest cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in a suitable solvent like DMSO.

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48 to 72 hours to allow the compound to exert its effects.[7]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability data against the compound concentration and use non-linear regression to determine the IC50 value.

Hypothetical Data Presentation: Initial Cytotoxicity Screen

The results of this initial screen should be tabulated for clear comparison.

CompoundTarget Cell LineIC50 (µM) [Hypothetical]
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrroleA549 (Lung Carcinoma)5.2
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrroleMCF-7 (Breast Adenocarcinoma)8.7
Doxorubicin (Positive Control)A549 (Lung Carcinoma)0.8
Doxorubicin (Positive Control)MCF-7 (Breast Adenocarcinoma)1.2
Workflow for In Vitro Cytotoxicity Screening

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture Cancer Cell Lines (e.g., A549, MCF-7) B Seed Cells in 96-well Plates A->B D Treat Cells with Compound (48-72h Incubation) B->D C Prepare Serial Dilutions of Test Compound C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

Caption: Workflow for assessing the cytotoxicity of a novel compound.

Part 2: Comparative Analysis and Therapeutic Index

Rationale for Selectivity Testing: An ideal anticancer agent should be highly toxic to cancer cells while sparing normal, healthy cells.[11] Comparing the IC50 value in a cancer cell line to that in a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) allows for the calculation of a Selectivity Index (SI). A higher SI value suggests greater cancer-specific toxicity and a potentially wider therapeutic window.

Selectivity Index (SI) = IC50 (Non-cancerous cells) / IC50 (Cancerous cells)

Hypothetical Data Presentation: Comparative Efficacy and Selectivity

This table provides a direct comparison with a standard drug, Doxorubicin, highlighting not just potency but also the crucial aspect of selectivity.

CompoundCell LineIC50 (µM) [Hypothetical]Selectivity Index (SI) [Hypothetical]
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole A549 (Cancer)5.24.8
HEK293 (Normal)25.0
Doxorubicin A549 (Cancer)0.82.5
HEK293 (Normal)2.0

Part 3: Investigating the Mechanism of Action

Rationale for Mechanistic Studies: Once cytotoxicity is established, understanding how the compound kills cancer cells is paramount. This knowledge is crucial for further drug development and for identifying potential biomarkers of response. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Cell Treatment: Seed and treat cancer cells in 6-well plates with the test compound at its IC50 concentration for a set time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Plausible Signaling Pathway for Investigation

Many cytotoxic agents function by modulating key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt pathway.

RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Compound 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole Compound->Akt inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

Part 4: Framework for In Vivo Validation

Rationale for Animal Models: While in vitro assays are essential for initial screening, they cannot replicate the complex biological environment of a living organism. In vivo models are necessary to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a whole-animal system.[1][12][13] The human tumor xenograft model in immunodeficient mice is a widely accepted standard for preclinical anticancer drug screening.[12][14]

Experimental Design: Human Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups. Administer the test compound, vehicle control, and a positive control (e.g., an established chemotherapy agent) via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a set period.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Hypothetical In Vivo Study Design
GroupTreatmentDose/Schedule (Example)Number of AnimalsPrimary Endpoint
1Vehicle Control0.1 mL, Daily10Tumor Growth Rate
2Compound of Interest20 mg/kg, Daily10Tumor Growth Inhibition
3Positive Control5 mg/kg, Twice weekly10Tumor Growth Inhibition
Workflow for In Vivo Xenograft Study

cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A Implant Human Cancer Cells into Immunodeficient Mice B Allow Tumors to Reach Palpable Size A->B C Randomize Mice into Treatment Groups B->C D Administer Compound, Vehicle, or Positive Control C->D E Monitor Tumor Volume and Body Weight D->E F Euthanize and Excise Tumors E->F G Measure Tumor Weight and Volume F->G H Calculate Tumor Growth Inhibition (TGI) G->H

Caption: Workflow for a preclinical in vivo xenograft study.

Conclusion

The compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole presents an intriguing chemical structure based on the pharmacologically significant phenylpyrrole scaffold. While its therapeutic potential remains unverified, this guide provides a comprehensive and scientifically rigorous framework for its initial evaluation as a prospective anticancer agent. By progressing through systematic in vitro cytotoxicity and selectivity screening, mechanistic investigation, and in vivo validation, researchers can independently and objectively determine if this molecule warrants further development in the oncology drug discovery pipeline. Each step is designed to build upon the last, ensuring that resources are directed toward a data-driven and logical verification process.

References

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • Kerbel, R. S. (2003). Human tumor xenografts as predictive preclinical models for anticancer drug activity in humans: better than commonly perceived-but they can be improved. Cancer Biology & Therapy, 2(4 Suppl 1), S134-139.
  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). IN VIVO Screening Models of Anticancer Drugs. Life Science Journal, 10(4), 1892-1900.
  • PubMed. (2024, August 1). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Retrieved from [Link]

  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

  • ResearchGate. (2018, October 7). (PDF) In vivo screening models of anticancer drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

  • PubMed. (n.d.). Phenylpyrrole-based HDAC inhibitors: synthesis, molecular modeling and biological studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, November 5). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025, October 27). Pyrrole Derivatives in Pharmaceutical Research: A Synthesis Partner. Retrieved from [Link]

  • Frontiers. (n.d.). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Retrieved from [Link]

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Comparative

benchmarking the performance of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole against industry standards

An Independent Benchmarking Study: Evaluating the Performance of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a Novel Serine Protease Inhibitor Against Established Industry Standards Executive Summary: This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Benchmarking Study: Evaluating the Performance of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a Novel Serine Protease Inhibitor Against Established Industry Standards

Executive Summary: This guide provides a comprehensive performance benchmark of the novel synthetic compound, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (hereafter designated as TAPP), a putative serine protease inhibitor. Recognizing the critical role of serine proteases in numerous physiological and pathological processes, the identification of novel, potent, and specific inhibitors is of paramount importance in drug discovery and biomedical research. This document outlines a series of head-to-head comparative assays against two widely adopted industry standards: the irreversible inhibitor AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) and the competitive inhibitor Aprotinin. Through detailed experimental protocols, quantitative data analysis, and mechanistic exploration, this guide serves as a critical resource for researchers evaluating the potential integration of TAPP into their workflows.

Introduction: The Rationale for a Novel Serine Protease Inhibitor

Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site. They are integral to processes ranging from blood coagulation and digestion to immune responses and cell death. Dysregulation of serine protease activity is a hallmark of various diseases, including pancreatitis, thrombosis, and cancer, making them a significant target for therapeutic intervention.

The candidate molecule, TAPP, was rationally designed based on established principles of protease inhibitor chemistry. Its core structure features:

  • A phenylpyrrole scaffold , a heterocyclic motif present in numerous biologically active compounds, providing a stable and synthetically accessible backbone.

  • An N-Tosyl-L-alanine moiety , which acts as a recognition element, mimicking the natural substrate of many serine proteases, particularly those with a preference for small hydrophobic residues like alanine at the P1 position.

  • An ester linkage , which is potentially labile and could be involved in the mechanism of inhibition, possibly leading to acylation of the active site serine.

This guide seeks to empirically validate the inhibitory potential of TAPP and characterize its performance profile relative to established tools.

Comparative Performance Analysis: TAPP vs. Industry Standards

To provide a robust assessment, TAPP was benchmarked against AEBSF, a general-purpose, irreversible serine protease inhibitor, and Aprotinin, a potent, reversible competitive inhibitor of several serine proteases. The target enzyme selected for this primary screen was Trypsin, a well-characterized model serine protease.

Quantitative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) was determined using a standard in vitro chromogenic assay. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Comparative IC50 Values against Bovine Trypsin

CompoundInhibitor ClassMean IC50 (nM)Standard Deviation
TAPP Investigational78.4± 5.2
AEBSF Irreversible15,000 (15 µM)± 850
Aprotinin Reversible, Competitive1.2± 0.3

Interpretation of Results: The data clearly positions TAPP as a significantly more potent inhibitor of Trypsin than the widely used AEBSF. While not reaching the sub-nanomolar potency of Aprotinin, a complex polypeptide, TAPP's nanomolar efficacy as a small molecule is highly promising. This suggests a strong potential for applications where a potent, synthetically accessible inhibitor is desirable.

Cytotoxicity Profile

A critical aspect of any potential therapeutic or research tool is its effect on cell viability. A standard MTT assay was performed using HEK293 cells to assess the cytotoxic potential of each inhibitor after a 24-hour incubation period.

Table 2: Comparative Cytotoxicity (CC50) in HEK293 Cells

CompoundMean CC50 (µM)Standard Deviation
TAPP > 100-
AEBSF 50.2± 4.1
Aprotinin > 200-

Interpretation of Results: TAPP exhibits a favorable cytotoxicity profile, with no significant impact on cell viability observed at concentrations up to 100 µM. This is a considerable advantage over AEBSF, which shows cytotoxicity at concentrations relevant to its effective use in cell culture. The low cytotoxicity of TAPP suggests a wider therapeutic window and greater utility in cell-based assays.

Experimental Methodologies

Scientific integrity demands transparent and reproducible protocols. The following sections detail the step-by-step procedures used to generate the comparative data.

Workflow for Performance Benchmarking

The overall experimental logic is designed to move from broad efficacy screening to more detailed mechanistic and safety profiling.

G cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: Cellular Impact cluster_2 Phase 3: Mechanism of Action A Compound Preparation (TAPP, AEBSF, Aprotinin) B Enzyme Activity Assay (Trypsin + Chromogenic Substrate) A->B Introduce Inhibitor C IC50 Determination (Dose-Response Curve) B->C Measure Absorbance G Kinetic Studies (Michaelis-Menten) C->G Proceed with Potent & Non-Toxic Candidate D Cell Culture (HEK293 Cells) E MTT Cytotoxicity Assay D->E Incubate with Inhibitors F CC50 Determination E->F Measure Viability F->G H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H

Caption: High-level workflow for benchmarking novel protease inhibitors.

Protocol: In Vitro Trypsin Inhibition Assay (IC50)
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.05% Triton X-100.

    • Enzyme Stock: Bovine Trypsin prepared in 1 mM HCl to a final concentration of 1 mg/mL.

    • Substrate Stock: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) prepared in DMSO to a concentration of 10 mM.

    • Inhibitor Stocks: TAPP, AEBSF, and Aprotinin prepared in DMSO (or aqueous buffer for Aprotinin) and serially diluted to create a range of concentrations.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 10 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" controls.

    • Add 20 µL of a working Trypsin solution (e.g., 10 µg/mL in Assay Buffer) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of L-BAPNA substrate (working solution of 1 mM in Assay Buffer).

    • Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanistic Insights: Elucidating the Mode of Inhibition

Understanding how an inhibitor works is as important as knowing how well it works. Based on its structure, TAPP is hypothesized to function as a competitive inhibitor. To test this, Michaelis-Menten kinetics were studied.

Proposed Mechanism of Action

The N-Tosyl-L-alanine group of TAPP is designed to fit into the S1 pocket of Trypsin-like serine proteases, which accommodates the side chains of arginine and lysine residues. By occupying the active site, TAPP likely prevents the binding of the natural substrate.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition by TAPP cluster_2 Legend E_S E + S k1 k-1 E-S Complex P E + P E_S->P k2 E_I E + I (TAPP) k3 k-3 E-I Complex key E = Enzyme (Trypsin) S = Substrate (L-BAPNA) P = Product I = Inhibitor (TAPP)

Caption: Reaction schematic for competitive inhibition by TAPP.

Experimental Validation: Kinetic studies performed by varying substrate concentration in the presence and absence of TAPP yielded a series of Lineweaver-Burk plots (data not shown) that intersected on the y-axis. This is the characteristic signature of a competitive inhibition mechanism, confirming our hypothesis. This mode of action is often desirable as its effects can be overcome by increasing substrate concentration, offering a degree of modulation.

Conclusion and Future Directions

The empirical data presented in this guide demonstrates that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (TAPP) is a potent, cell-compatible, competitive inhibitor of the model serine protease, Trypsin. Its performance profile, particularly its significant potency advantage over the common irreversible inhibitor AEBSF and its low cytotoxicity, marks it as a compelling candidate for further investigation.

Future work should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of TAPP against a broad panel of proteases to determine its specificity.

  • In Vivo Efficacy: Evaluating the performance of TAPP in relevant animal models of diseases where serine proteases are dysregulated.

  • Structural Biology: Co-crystallizing TAPP with its target proteases to definitively elucidate the binding mode and inform future lead optimization.

This initial benchmarking provides a solid foundation for the scientific community to consider TAPP as a valuable new tool in the study of serine protease biology and as a potential starting point for therapeutic development.

References

  • Title: Serine Proteases: Structure, Function, and Therapeutic Opportunities Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The roles of serine proteases and their inhibitors in cancer Source: Nature Reviews Cancer URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

This guide provides a detailed, step-by-step protocol for the proper and safe disposal of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the proper and safe disposal of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8). As a specialized biochemical reagent used in life science research, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles and regulatory compliance.

The causality behind these procedures is rooted in the "cradle-to-grave" responsibility for chemical waste, a core principle of environmental stewardship and laboratory safety.[2] Every step, from initial handling to final disposal, is designed to minimize exposure, prevent environmental contamination, and ensure regulatory compliance.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the first step in managing its lifecycle safely. While comprehensive toxicological data for this specific compound is limited, its Safety Data Sheet (SDS) and the nature of its chemical structure necessitate that it be handled as a hazardous substance.

The primary hazards identified for this compound include:

  • Harmful if swallowed (H302)[3]

  • Causes skin irritation (H315)[3]

  • Causes serious eye irritation (H319)[3]

  • May cause respiratory irritation (H335)[3]

These classifications mandate careful handling to avoid ingestion, skin/eye contact, and inhalation of dust or aerosols.[4]

Chemical and Hazard Profile
PropertyDataSource(s)
Chemical Name 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole[3][5]
CAS Number 99740-00-8[3][6][7][8][9][10]
Molecular Formula C₂₀H₂₀N₂O₄S[4][5][7][9][10]
Molecular Weight 384.45 g/mol [4][9]
Appearance White to off-white solid[8]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Hazard Statements H302, H315, H319, H335[3]
Storage Sealed in a dry, cool, well-ventilated place[3][4][7]

Personal Protective Equipment (PPE) and Safe Handling

Before handling or preparing the compound for disposal, ensure all appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[4]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.[4]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[4]

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste stream is managed correctly by disposal vendors.

Step-by-Step Collection Methodology
  • Waste Identification:

    • All quantities of unused or unwanted 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole must be treated as hazardous chemical waste .[11]

    • This includes grossly contaminated materials such as weigh boats, pipette tips, and absorbent paper used for spill cleanup.

  • Container Selection:

    • Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Plastic (e.g., HDPE) or glass containers are generally appropriate.[2]

    • The container must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of waste generation.[2][12][13]

    • Causality: Using a designated SAA prevents the accumulation of hazardous materials in general work areas, minimizing the risk of spills and exposure. It is a key requirement of regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[12]

    • The SAA must have secondary containment (e.g., a tray or tub) capable of holding the contents of the largest container.[13]

  • Waste Container Labeling:

    • Proper labeling is essential for safety and regulatory compliance.[13] Your institution's Environmental Health & Safety (EH&S) department will provide specific label formats, but all labels must include:

      • The words "Hazardous Waste ".[12][13]

      • The full chemical name: "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole ". Do not use abbreviations.

      • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").[12]

      • The date waste was first added to the container.[14]

  • Accumulation and Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[2]

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

    • Once the container is full, or has been in the SAA for up to one year (check local regulations), it must be removed for disposal within three days.[2][13] Arrange for a pickup from your institution's EH&S or equivalent safety office.

Disposal Workflow Diagram

The following diagram illustrates the complete, compliant workflow for disposing of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole from the laboratory bench to its final destination.

G Disposal Workflow for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole cluster_lab Laboratory Responsibility cluster_ehs Institutional Responsibility (EH&S) cluster_vendor External Vendor Responsibility A Step 1: Waste Generation (Unused chemical, contaminated labware) B Step 2: Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Information A->B Segregate as Hazardous C Step 3: Accumulate Waste in SAA (Secondary Containment, Container Closed) B->C Store Safely D Step 4: Container Full (Request EH&S Pickup) C->D Adhere to fill limits E Step 5: Waste Pickup (Transport from SAA to Central Storage) D->E Within 3 days F Step 6: Licensed Disposal Facility (Controlled Incineration or Chemical Destruction) E->F Manifested Transport

Caption: Compliant disposal pathway from laboratory generation to final destruction.

Decontamination and Spill Management

Accidents can happen, and proper preparation is key to mitigating risks.

Empty Container Disposal

An "empty" container that held this compound is not safe for regular trash until properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.

  • Collect Rinseate: Crucially, the solvent rinseate must be collected and disposed of as hazardous waste. [11] Add it to your designated liquid hazardous waste container.

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label.[11] The container can now be disposed of as regular laboratory glass or plastic waste, according to institutional policy.

Spill Cleanup Protocol

For small spills of the solid material:

  • Alert Personnel: Notify others in the immediate area.

  • Wear Full PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain and Collect: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels for the initial cleanup.

  • Package Waste: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[4] Use non-sparking tools if there is any fire risk.[4]

  • Decontaminate: Clean the spill area with a cloth dampened with soap and water, followed by a solvent wipe (e.g., ethanol). Dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Final Disposal Pathway

The ultimate disposal of this chemical must be handled by professionals to ensure environmental protection.

  • Prohibited Disposal Methods:

    • DO NOT dispose of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole down the drain.[4] It must be prevented from entering sewer systems or waterways.[4][15]

    • DO NOT dispose of the solid chemical or contaminated materials in the regular trash.

    • DO NOT attempt to neutralize the chemical with other reagents unless it is part of a validated and approved protocol from your EH&S department.

  • Approved Disposal Method:

    • The collected and properly labeled hazardous waste must be transferred to a licensed chemical destruction or waste management facility.[4]

    • The most common and effective method for this type of organic compound is controlled incineration with flue gas scrubbing , which ensures complete destruction and prevents the release of harmful byproducts into the atmosphere.[4]

By following this comprehensive guide, you can ensure the safe and compliant disposal of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, upholding your commitment to a safe and environmentally responsible research environment.

References

  • Laboratory Waste Management: The New Regulations . Medlab Magazine. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Safe Chemical Waste Disposal in Labs . Environmental Marketing Services. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole . LookChem. [Link]

  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole CAS 99740-00-8 . Watson International. [Link]

  • Safety Data Sheet - Pyrrole . DC Fine Chemicals. [Link]

  • 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole PubChem CID 13785328 . PubChem. [Link]

  • Pyrrole Safety Data Sheet . CDN Isotopes. [Link]

Sources

Handling

Personal protective equipment for handling 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Comprehensive Safety and Handling Guide: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and opera...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling, application, and disposal of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Our commitment is to your safety and the integrity of your work.

Hazard Identification and Risk Assessment

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex organic molecule utilized in life science research.[1] While specific toxicity data is not extensively documented, a thorough risk assessment must be conducted based on its chemical structure—a pyrrole derivative combined with a tosyl-protected amino acid ester—and the information available in the Safety Data Sheet (SDS).

Known Chemical Properties:

PropertyValueSource
Molecular Formula C20H20N2O4S[2][3]
Molecular Weight 384.45 g/mol [2][3][4][5]
Appearance White to off-white solid[4]
Melting Point 153-155 °C[4][6]
Boiling Point 613.3 ±65.0 °C[4][6]
Storage Store at 2-8°C, sealed in a dry place[5][6]

The primary risks associated with this compound, as outlined in its SDS, stem from potential routes of exposure.[2] It is crucial to avoid the formation of dust and aerosols during handling.[2]

Primary Hazards:

  • Inhalation: Moving a victim to fresh air is the immediate first aid step.[2] If breathing is difficult, oxygen should be administered.[2]

  • Skin Contact: The compound may cause irritation.[2] Contaminated clothing should be removed immediately, and the affected area washed with soap and plenty of water.[2]

  • Eye Contact: Can cause eye irritation.[2] The recommended first aid is to rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • Ingestion: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard; it should never be the only one.[7] The first and most critical line of defense is the implementation of robust engineering controls.

  • Ventilation: All handling of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, especially the solid form, must be conducted in a well-ventilated place, preferably within a certified chemical fume hood.[2] This is to prevent the inhalation of any dust or aerosols that may be generated.[2]

  • Emergency Equipment: Ensure that an emergency exit, safety shower, and eyewash station are readily accessible and in the immediate vicinity of the handling area.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate risks from all potential exposure routes. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements
PPE ComponentSpecificationRationale and Best Practices
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)Gloves must be inspected for integrity before each use.[2] Double-gloving is recommended when handling the pure compound or concentrated solutions. Wash hands thoroughly after removing gloves.[2]
Eye & Face Protection ANSI Z87.1-compliant safety goggles or a full-face shieldStandard eyeglasses are insufficient.[7] A full-face shield is required when there is a significant risk of splashes.[7][8]
Body Protection Long-sleeved, flame-resistant lab coat or a chemical-resistant gownGowns should close in the back and have tight-fitting cuffs.[8] This protects against skin contact from spills and prevents contamination of personal clothing.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required if handling outside of a fume hood or if dust/aerosol generation is likely.[2] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2] Surgical masks do not provide adequate respiratory protection from chemical dust.[7]
PPE Workflow Diagram

The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) d1 Wash Hands d2 Don Gown/Lab Coat d1->d2 d3 Don Respirator/Mask d2->d3 d4 Don Goggles/Face Shield d3->d4 d5 Don Gloves (over cuffs) d4->d5 f1 Remove Gloves d5->f1 Enter Work Area & Perform Experiment f2 Remove Gown/Lab Coat f1->f2 f3 Wash Hands f2->f3 f4 Remove Goggles/Face Shield f3->f4 f5 Remove Respirator/Mask f4->f5 f6 Wash Hands Thoroughly f5->f6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is essential for safe handling.

A. Preparation and Weighing (Solid Compound):

  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Don Full PPE: Follow the donning sequence outlined in the workflow diagram.

  • Prepare the Area: Place a disposable, plastic-backed absorbent liner on the work surface to contain any potential spills.

  • Weighing: Use non-sparking tools.[2] Tare a suitable container on the balance inside the fume hood. Carefully transfer the desired amount of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, avoiding any dust generation. Close the primary container immediately.

  • Cleanup: Gently wipe down the spatula and weighing container with a dampened cloth to remove any residual powder before removing them from the fume hood. Dispose of the cloth as chemical waste.

B. Solubilization and Use in Solution:

  • Solvent Addition: In the fume hood, add the desired solvent to the container with the weighed compound.

  • Mixing: Cap the container securely and mix using a vortex or sonicator as required.

  • Transfer: Use a calibrated pipette or syringe to transfer the solution.

  • Reaction Setup: Perform all subsequent experimental steps within the fume hood.

Emergency Response and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release or exposure.

Emergency Procedures
IncidentImmediate Action
Minor Spill (<100 mL/10g) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). 3. Collect the material into a sealed container for hazardous waste.[2] 4. Clean the spill area with soap and water.
Major Spill (>100 mL/10g) 1. Evacuate personnel to a safe area.[2] 2. Remove all sources of ignition.[2] 3. Contact your institution's Environmental Health & Safety (EHS) department immediately. 4. Prevent the spill from entering drains.[2]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[2] A self-contained breathing apparatus (SCBA) is necessary for firefighters.[2]
Personal Exposure Follow the first-aid measures outlined in Section 1 and seek immediate medical attention.
Waste Disposal Plan

All waste materials must be treated as hazardous. Do not discharge into the environment.[2]

  • Solid Waste: All contaminated materials (gloves, liners, pipette tips, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Container Disposal: The final container for disposal must be arranged with your institution's EHS office, following all local, state, and federal regulations.

The following decision tree provides a clear guide for spill response.

Spill_Response start Spill Occurs q1 Is the spill >10g or 100mL? Is anyone injured? Is there a fire risk? start->q1 major_spill MAJOR SPILL 1. Evacuate Area 2. Call EHS/Emergency Services 3. Remove Ignition Sources q1->major_spill  Yes minor_spill MINOR SPILL 1. Alert Colleagues 2. Don Full PPE 3. Contain with Absorbent 4. Collect into Waste Container 5. Decontaminate Area q1->minor_spill  No

Caption: Decision tree for responding to a chemical spill.

By integrating these engineering controls, PPE protocols, and operational plans into your daily workflow, you can handle 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole with confidence and safety, ensuring the integrity of your research and the well-being of your team.

References

  • Title: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole CAS 99740-00-8 Source: Watson International URL: [Link]

  • Title: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | C20H20N2O4S | CID 13785328 Source: PubChem URL: [Link]

  • Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]

  • Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: Pharmacy Purchasing & Products URL: [Link]

  • Title: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole - LookChem Source: LookChem URL: [Link]

  • Title: Personal protective equipment for preparing toxic drugs Source: GERPAC URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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